Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)11-4-10-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWQOSTWIOOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849478 | |
| Record name | Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77862-95-4 | |
| Record name | Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazo[4,5-b]pyridine scaffold, a known purine isostere, this molecule presents a versatile platform for the development of novel therapeutic agents. The structural similarities to endogenous purines allow for potential interactions with a wide array of biological targets, including kinases and other enzymes.[1][2] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications of this compound, serving as a critical resource for researchers engaged in drug discovery and development.
Introduction to the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a recurring motif in a multitude of biologically active molecules.[1][2] Its isomeric resemblance to purine has driven extensive research into its potential as an antimetabolite and a core structure for targeted therapies. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The nitrogen atoms within the bicyclic system act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. The ester functionality at the 6-position of this compound offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of compound libraries for high-throughput screening.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value | Source |
| CAS Number | 77862-95-4 | [4][5][6][7][8] |
| Molecular Formula | C₈H₇N₃O₂ | [4][5] |
| Molecular Weight | 177.16 g/mol | [4][5] |
| Appearance | Expected to be a white to off-white or pale yellow solid | Analog Comparison |
| Melting Point | Not available. Expected to be a high melting solid, likely >200 °C, typical for rigid, planar heterocyclic systems. | Analog Comparison |
| Solubility | Predicted to have low solubility in water, and higher solubility in polar organic solvents such as DMSO, DMF, and methanol. | Analog Comparison |
| Purity | Commercially available with purities typically ranging from 95-98%. | [8] |
Synthesis and Mechanistic Considerations
A plausible and efficient synthetic route to this compound involves the cyclization of a suitably substituted diaminopyridine precursor. This approach is a well-established method for the formation of the imidazo[4,5-b]pyridine core.[1][9]
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed via the condensation of methyl 2,3-diamino-5-pyridinecarboxylate with an appropriate C1 source, such as triethyl orthoformate, followed by acid-catalyzed cyclization.
Caption: Proposed synthetic pathway.
Step-by-Step Experimental Protocol (Hypothetical)
Materials:
-
Methyl 2,3-diamino-5-pyridinecarboxylate
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Ethanol (solvent)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,3-diamino-5-pyridinecarboxylate (1.0 eq) in ethanol.
-
Reagent Addition: Add triethyl orthoformate (1.2 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.
Causality of Experimental Choices:
-
Triethyl orthoformate is chosen as an efficient and readily available one-carbon electrophile for the formation of the imidazole ring.
-
p-Toluenesulfonic acid serves as an effective acid catalyst to promote both the initial condensation and the subsequent intramolecular cyclization.
-
Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting materials and is compatible with the reaction conditions.
-
The aqueous work-up with sodium bicarbonate is essential to neutralize the acidic catalyst and any unreacted starting materials.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated.[10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 | s | - |
| H-5 | ~8.8 | d | ~2.0 |
| H-7 | ~8.3 | d | ~2.0 |
| NH | Broad singlet, variable | - | - |
| OCH₃ | ~3.9 | s | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-4 | ~148 |
| C-5 | ~142 |
| C-6 | ~120 |
| C-7 | ~130 |
| C=O | ~165 |
| OCH₃ | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3300 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C=O Stretch (ester) | 1700-1725 |
| C=N and C=C Stretch | 1500-1650 |
| C-O Stretch (ester) | 1200-1300 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: m/z = 178.06
Reactivity and Potential for Derivatization
The chemical reactivity of this compound is primarily dictated by the ester functionality and the nucleophilic character of the imidazole and pyridine nitrogen atoms.
Caption: Key reactive sites and potential transformations.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1H-imidazo[4,5-b]pyridine-6-carboxylic acid. This acid can then be coupled with various amines to form a library of amides.
-
Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with the use of catalysts, can produce a range of amide derivatives.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (1H-imidazo[4,5-b]pyridin-6-yl)methanol, using reducing agents such as lithium aluminum hydride.
-
N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be alkylated or arylated under appropriate conditions, allowing for the introduction of diverse substituents.[3]
Applications in Drug Discovery and Development
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of potential therapeutic agents.[1][2]
-
Kinase Inhibitors: The structural similarity to purines makes this scaffold an attractive starting point for the design of kinase inhibitors, which are crucial in oncology and immunology.
-
Antiviral and Antimicrobial Agents: Numerous imidazo[4,5-b]pyridine derivatives have shown promising activity against a range of viruses and bacteria.[3]
-
CNS-Active Agents: The scaffold has also been explored for its potential in developing agents that act on the central nervous system.
The ester group of this compound allows for its incorporation into larger molecules through standard coupling chemistries, making it a versatile intermediate in the synthesis of complex drug candidates.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic methodology, predicted spectroscopic data, and a discussion of its reactivity and potential applications. While specific experimental data for this compound remains somewhat limited in the public domain, the information presented here, based on established chemical principles and data from closely related analogs, offers a solid foundation for researchers to initiate and advance their work with this promising molecule.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. kemix.com.au [kemix.com.au]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. This compound, CasNo.77862-95-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. fulir.irb.hr [fulir.irb.hr]
An In-Depth Technical Guide to the Structure Elucidation of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a strategic and logical workflow, explaining the causality behind experimental choices. It is designed to be a self-validating system, integrating foundational principles with advanced analytical techniques. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), and X-ray Crystallography, providing both theoretical expectations and practical, step-by-step protocols. The overarching goal is to equip researchers with the expertise to unambiguously confirm the molecular structure of this and similar novel N-heterocyclic compounds.
Introduction: The Significance of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.[1] this compound (C₈H₇N₃O₂) is a key intermediate and a potential pharmacophore in its own right.[3][4][5] The precise determination of its three-dimensional structure is a critical first step in understanding its chemical reactivity, structure-activity relationships (SAR), and potential as a therapeutic agent.
This guide will systematically walk through the process of confirming the chemical structure of this compound, a molecule with the following fundamental properties:
The elucidation process is a multi-step, synergistic approach, where each analytical technique provides a unique piece of the structural puzzle.
The Strategic Workflow for Structure Elucidation
A robust structure elucidation workflow is not a linear process but rather an iterative and interconnected one. The diagram below illustrates the logical flow of experiments and data analysis.
Figure 1: A strategic workflow for the structure elucidation of a novel compound, starting from synthesis and purification, followed by spectroscopic analysis, and culminating in definitive structure confirmation.
Mass Spectrometry: The First Glimpse into Molecular Identity
High-resolution mass spectrometry (HRMS) is the initial and indispensable step to confirm the molecular formula of the synthesized compound. This technique provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental composition.
Expected High-Resolution Mass Spectrum
For this compound (C₈H₇N₃O₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 178.0611 . The observation of a peak at or very near this m/z value with a low ppm error in an HRMS instrument like an Orbitrap or FT-ICR provides strong evidence for the correct molecular formula.
Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide valuable structural information by breaking the molecule into smaller fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key expected fragmentation pathways include:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 147.0512.
-
Loss of the entire methyl ester group (-COOCH₃): This would lead to a fragment at m/z 119.0483.
-
Decarboxylation (-CO₂): Loss of carbon dioxide from the ester would result in a fragment ion.
Figure 2: Predicted major fragmentation pathways for protonated this compound in tandem mass spectrometry.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap Exploris™ or a Bruker FT-ICR mass spectrometer.[6]
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the m/z of the protonated molecule [M+H]⁺.
-
Perform a data-dependent MS/MS experiment on the [M+H]⁺ ion to obtain the fragmentation spectrum.
-
-
Data Processing:
-
Confirm the elemental composition of the parent ion using the exact mass measurement.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm structural motifs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity of the atoms within the molecule.[7][8]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the following proton signals are expected (predicted chemical shifts in DMSO-d₆):
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.8 | Singlet | 1H | H2 (imidazole ring) |
| ~8.3 - 8.6 | Singlet | 1H | H5 or H7 (pyridine ring) |
| ~8.0 - 8.3 | Singlet | 1H | H5 or H7 (pyridine ring) |
| ~3.9 | Singlet | 3H | -OCH₃ (methyl ester) |
| ~13.0 | Broad Singlet | 1H | N-H (imidazole ring) |
Note: The exact chemical shifts of the aromatic protons (H5 and H7) can vary depending on the tautomeric form and solvent effects. 2D NMR is crucial for their definitive assignment.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~140 - 150 | Quaternary carbons of the fused ring system |
| ~115 - 135 | CH carbons of the pyridine and imidazole rings |
| ~52 | -OCH₃ (methyl ester) |
2D NMR for Complete Structural Assignment
2D NMR experiments are essential to connect the proton and carbon signals and establish the final structure.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[9] For this molecule, it would primarily be used to confirm the absence of coupling between the isolated aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[10] This allows for the direct assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away.[9] Key HMBC correlations to look for include:
-
The methyl protons of the ester group (-OCH₃) to the carbonyl carbon (C=O).
-
The imidazole proton (H2) to the quaternary carbons of the fused ring system.
-
The pyridine protons (H5 and H7) to neighboring carbons, which will definitively establish their positions and the overall connectivity of the ring system.
-
Figure 3: The interconnected role of 1D and 2D NMR experiments in achieving a complete and unambiguous assignment of the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the signals in the ¹H and ¹³C NMR spectra using the information from the 2D correlation experiments.
-
X-ray Crystallography: The Definitive Proof
While NMR and MS provide a comprehensive picture of the molecular structure in solution and the gas phase, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.[11] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while a suite of 1D and 2D NMR experiments provides the detailed atomic connectivity. Finally, single-crystal X-ray crystallography, when feasible, offers the definitive and unambiguous confirmation of the three-dimensional structure. By following the strategic workflow and protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel heterocyclic compounds, paving the way for further investigation into their chemical and biological properties.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. kemix.com.au [kemix.com.au]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpr.com [ijrpr.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biological activity of imidazo[4,5-b]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of Imidazo[4,5-b]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound structurally analogous to purine, has emerged as a "privileged" structure in medicinal chemistry.[1][2] This structural mimicry allows it to interact with a wide array of biological targets, making its derivatives potent agents with diverse pharmacological profiles. This guide provides a comprehensive overview of the significant biological activities of imidazo[4,5-b]pyridine derivatives, focusing on their anticancer, kinase inhibitory, antimicrobial, and antiviral properties. We will delve into the mechanisms of action, present detailed protocols for their evaluation, and synthesize key data to provide a robust resource for researchers in the field of drug discovery and development.
The Imidazo[4,5-b]pyridine Core: A Foundation for Diverse Bioactivity
The imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, consists of an imidazole ring fused to a pyridine ring.[2] Its similarity to endogenous purines (adenine and guanine) is a primary driver of its biological relevance. This allows derivatives to act as competitive inhibitors or modulators of enzymes and receptors that recognize purine-based substrates, such as protein kinases.[1][3] The versatility of this scaffold lies in its synthetic tractability; substitutions at various positions on the rings allow for the fine-tuning of physicochemical properties and biological targets, leading to the development of compounds with enhanced potency and selectivity.[4][5][6]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting potent antiproliferative activity against a range of human cancer cell lines.[2][7][8] This activity is often rooted in their ability to inhibit key enzymes involved in cell cycle progression and signaling.
Mechanism of Action: Kinase Inhibition
A predominant mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases.[1][3] Dysregulation of kinases is a hallmark of many cancers. By targeting specific kinases, these compounds can disrupt signaling pathways essential for tumor growth and survival.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have been identified as potent inhibitors of CDKs, particularly CDK9.[9] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote transcriptional elongation of key proto-oncogenes like MYC. Inhibition of CDK9 by imidazo[4,5-b]pyridine compounds leads to a shutdown of oncogene transcription, inducing apoptosis in cancer cells.
-
Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are critical regulators of mitosis. Overexpression of these kinases is common in many tumors and is associated with poor prognosis. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and cell death.[10] A notable example is a compound that showed potent inhibition of Aurora-A, -B, and -C with IC50 values in the nanomolar range.[10]
Data on Anticancer Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class/Example | Target Cell Line | IC50 (µM) | Reference |
| Amidino-substituted derivative 10 | SW620 (Colon Carcinoma) | 0.4 | [7] |
| Amidino-substituted derivative 14 | SW620 (Colon Carcinoma) | 0.7 | [7] |
| Bromo-substituted derivative 8 | HeLa, PC3, SW620 | 1.8 - 3.2 | [7] |
| CDK9 Inhibitor Series | MCF-7 (Breast), HCT116 (Colon) | 0.63 - 1.32 | [9] |
| Aurora Kinase Inhibitor 31 | HCT116 (Colon) | 0.042 (Aurora-A) | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Causality: This protocol is chosen for its reliability, high throughput, and direct correlation of mitochondrial metabolic activity with cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells provides a quantifiable readout. A decrease in this activity in the presence of a test compound indicates a loss of viability.[11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, HCT116) to ~80% confluency.
-
Trypsinize, count the cells using a hemocytometer, and prepare a cell suspension of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of the imidazo[4,5-b]pyridine derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[13]
-
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining IC50 values.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of imidazo[4,5-b]pyridine have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains.[7][8][14][15] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.
Spectrum of Activity
Studies have evaluated these compounds against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria.[7][16] While some derivatives show broad-spectrum activity, others exhibit more selective effects. For instance, in one study, most tested compounds were largely inactive, but a specific derivative showed moderate activity against E. coli.[7][17] In another study, certain N-alkylated derivatives were more effective against the Gram-positive B. cereus than the Gram-negative E. coli.[16]
Data on Antimicrobial Activity
Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[18]
| Compound Example | Target Microorganism | MIC (µM) | Reference |
| Compound 14 | E. coli | 32 | [7][17] |
| Most Amidino Derivatives | S. aureus, S. pneumoniae, E. coli | >64 | [7] |
| N-alkylated derivative 6 | E. coli | 125 (µg/mL) | [16] |
| N-alkylated derivative 4 & 6 | B. cereus | 62.5 (µg/mL) | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium.[18][19]
Causality: The broth microdilution method is preferred for its quantitative results, efficiency in testing multiple compounds or strains simultaneously, and conservation of reagents. It directly measures the concentration required to inhibit growth, providing a clear endpoint for efficacy.[20][21]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the target bacterial strain (e.g., E. coli) on an appropriate agar plate overnight.
-
Select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and add 100 µL of this solution at twice the highest desired test concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[18] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Antiviral Activity
The structural similarity of imidazo[4,5-b]pyridines to purine nucleosides also makes them candidates for antiviral drug development.[2][8] They have been evaluated against a broad panel of DNA and RNA viruses.
Spectrum of Activity and Mechanism
Several derivatives have shown selective activity against specific viruses. For example, bromo-substituted and para-cyano-substituted derivatives were found to be moderately active against Respiratory Syncytial Virus (RSV).[7][17] Other studies have explored their potential against viruses like Hepatitis C Virus (HCV), where some compounds showed EC50 values in the low micromolar range.[22] The mechanism often involves the inhibition of viral polymerases or other enzymes essential for viral replication.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay is used to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced damage and death (cytopathic effect).[23][24]
Causality: The CPE inhibition assay is a robust and widely used primary screen for antiviral activity. It provides a clear functional outcome: the protection of host cells. A reduction in CPE directly indicates that the compound is interfering with the viral life cycle. The endpoint can be measured visually or quantified using a cell viability dye, making it suitable for high-throughput screening.[25][26]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., HEL 299 for RSV) into a 96-well plate at a density that will form a confluent monolayer after 24 hours.
-
Incubate at 37°C in a 5% CO₂ atmosphere.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
It is crucial to first determine the cytotoxicity of the compound on the host cells in the absence of a virus.
-
Prepare a separate plate as described above and treat the cells with serial dilutions of the test compound.
-
After the incubation period (matching the main experiment), assess cell viability (e.g., using MTT or neutral red uptake) to determine the 50% cytotoxic concentration (CC50). This ensures that any observed antiviral effect is not simply due to killing the host cells.
-
-
Viral Infection and Treatment:
-
Once the cells are confluent, remove the culture medium.
-
Infect the cells with a viral dilution that causes a complete cytopathic effect in 3-5 days (e.g., at a multiplicity of infection of 0.01).
-
After a 1-2 hour adsorption period, remove the viral inoculum.
-
Add 100 µL of fresh medium containing serial dilutions of the test compound to the wells. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus).
-
-
Incubation and CPE Evaluation:
-
Incubate the plate at 37°C for 3-5 days, or until the virus control wells show 100% CPE.
-
Visually score the CPE in each well under a microscope. Alternatively, quantify cell viability using a dye-uptake method (e.g., neutral red or crystal violet).[24]
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.
-
Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral agent.
-
Conceptual Pathway for Kinase Inhibition by Imidazo[4,5-b]pyridine
Caption: Competitive inhibition of a protein kinase by an imidazo[4,5-b]pyridine derivative.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold is a remarkably versatile core for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of potent biological activities, most notably as anticancer, antimicrobial, and antiviral agents. The primary mechanism for their anticancer effects often involves the inhibition of key protein kinases that drive oncogenesis. The protocols detailed in this guide provide a standardized framework for the evaluation of new derivatives, ensuring that data is robust, reproducible, and comparable across studies.
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, thereby reducing off-target effects and potential toxicity. The exploration of novel synthetic routes will continue to provide access to more diverse chemical space.[4] As our understanding of the molecular drivers of disease deepens, the rational design of imidazo[4,5-b]pyridine derivatives targeting specific biological pathways holds immense promise for the future of medicine.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpbs.com [ijpbs.com]
- 16. mdpi.com [mdpi.com]
- 17. Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. mdpi.com [mdpi.com]
- 20. myadlm.org [myadlm.org]
- 21. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ibtbioservices.com [ibtbioservices.com]
- 25. criver.com [criver.com]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Spectroscopic Analysis of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate: A Technical Guide
An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class of molecules. This core structure is of significant interest in medicinal chemistry due to its analogy to purines, making it a valuable scaffold in the design of various therapeutic agents.[1][2] Derivatives of imidazo[4,5-b]pyridine have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties.[3][4] The introduction of a methyl carboxylate group at the 6-position of the pyridine ring modifies the electronic and steric properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 77862-95-4).[5][6] A thorough understanding of its spectroscopic characteristics is fundamental for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in drug discovery and development. While specific experimental data for this exact molecule is not widely published, this guide synthesizes available information on closely related analogues and foundational spectroscopic principles to provide a robust analytical framework.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound is depicted below. Key physicochemical properties are summarized in the accompanying table.
Caption: Chemical structure of this compound.
| Property | Value | Source |
| CAS Number | 77862-95-4 | [5][6][7][8] |
| Molecular Formula | C₈H₇N₃O₂ | [5] |
| Molecular Weight | 177.16 g/mol | [5] |
Spectroscopic Data and Interpretation
A multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Infrared (IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the imidazole proton, and the methyl ester protons. The predicted chemical shifts (δ) in ppm are based on the analysis of similar imidazo[4,5-b]pyridine derivatives.[3][9][10][11]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 8.2 - 8.4 | Singlet | 1H |
| H-5 | 8.0 - 8.2 | Singlet | 1H |
| H-7 | 8.5 - 8.7 | Singlet | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |
| N-H (imidazole) | 12.0 - 14.0 | Broad Singlet | 1H |
-
Aromatic Protons (H-2, H-5, H-7): The protons on the imidazo[4,5-b]pyridine core are expected to appear in the downfield region (8.0 - 8.7 ppm) due to the deshielding effect of the aromatic rings and the nitrogen atoms.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will give rise to a sharp singlet at approximately 3.9 - 4.1 ppm.
-
Imidazole Proton (N-H): The proton on the imidazole nitrogen is expected to be a broad singlet at a significantly downfield chemical shift (12.0 - 14.0 ppm) and may be subject to exchange with deuterium in solvents like DMSO-d₆.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 168 |
| C-2 | 145 - 148 |
| C-4 | 140 - 143 |
| C-5 | 115 - 118 |
| C-6 | 120 - 123 |
| C-7 | 135 - 138 |
| C-7a | 150 - 153 |
| -OCH₃ | 52 - 55 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 2960 | Medium |
| C=O Stretch (ester) | 1710 - 1730 | Strong |
| C=N and C=C Stretch (aromatic) | 1500 - 1650 | Medium to Strong |
| C-O Stretch (ester) | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Expected Mass Spectrum Data
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (177.16).
-
Fragmentation Pattern: Common fragmentation pathways for esters may be observed, such as the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).
Experimental Protocols
While specific experimental procedures for the synthesis of this compound are not detailed in the provided search results, a general synthetic approach can be inferred from the literature on related compounds.[1][4] A plausible method involves the cyclization of a suitably substituted diaminopyridine precursor.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in research and drug development. This guide provides a detailed, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the analysis of structurally related compounds. These data serve as a valuable reference for scientists working with this molecule, aiding in its identification, purity assessment, and further investigation into its chemical and biological properties. The synthesis and characterization of novel imidazo[4,5-b]pyridine derivatives continue to be an active area of research, and the availability of robust spectroscopic data is paramount to advancing this field.[10][12]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 5. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 77862-95-4|this compound|BLD Pharm [bldpharm.com]
- 8. This compound, CasNo.77862-95-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1][2][3] This similarity allows molecules of this class to interact with a wide array of biological targets, often by acting as ATP-competitive inhibitors in kinase active sites or by mimicking endogenous ligands.[3] The therapeutic potential of imidazo[4,5-b]pyridine derivatives is broad, with compounds being investigated for their anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4][5] Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, the subject of this guide, is a specific derivative within this promising class. While direct research on this particular molecule is nascent, the extensive body of work on its analogs provides a strong foundation for identifying and validating its potential therapeutic targets. This guide will provide a comprehensive overview of these potential targets, grounded in the established pharmacology of the imidazo[4,5-b]pyridine scaffold, and will detail the experimental workflows necessary to elucidate the therapeutic promise of this specific compound.
Hypothesized Therapeutic Targets and Rationale
Based on the activities of structurally related imidazo[4,5-b]pyridine derivatives, we can hypothesize several key protein classes as potential targets for this compound.
Protein Kinases: High-Value Targets in Oncology
The imidazo[4,5-b]pyridine scaffold is a common feature in many kinase inhibitors.[1] The planar, nitrogen-rich ring system is well-suited to form hydrogen bonds within the hinge region of kinase ATP-binding pockets.
-
Aurora Kinases: Overexpressed in various cancers, Aurora kinases are crucial for proper mitosis.[1] Imidazo[4,5-b]pyridine derivatives have been documented as inhibitors of Aurora A kinase, suggesting that this compound may also exhibit this activity.[1]
-
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, CDK9 is a validated target in oncology. Novel imidazo[4,5-b]pyridine-based compounds have demonstrated potent CDK9 inhibitory activity, leading to anticancer effects in breast and colon cancer cell lines.[6]
-
c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis.[7] While the linked example is an imidazo[1,2-a]pyridine, the general success of imidazopyridines as kinase inhibitors makes c-Met a plausible target.
Epigenetic Modulators: The Bromodomain and Extra-Terminal (BET) Family
Recent research has uncovered 1H-imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins.[8] These proteins are "readers" of epigenetic marks and are involved in the regulation of gene transcription. Their inhibition has shown promise in treating neuroinflammation and neuropathic pain.[8]
Enzymes in Inflammatory Pathways: Cyclooxygenases (COX)
Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been shown to be selective inhibitors of COX-2, an enzyme involved in the inflammatory response.[4] This suggests a potential anti-inflammatory application for this compound.
Janus Kinases (JAKs): Mediators of Cytokine Signaling
The JAK family of tyrosine kinases plays a critical role in cytokine signaling, which is often dysregulated in inflammatory and autoimmune diseases. Imidazo[4,5-b]pyridine compounds have been developed as inhibitors of TYK2, a member of the JAK family, for the treatment of these conditions.[9]
Experimental Workflows for Target Identification and Validation
The following section outlines a logical, step-by-step approach to systematically evaluate the therapeutic potential of this compound.
Workflow 1: Initial Target Class Screening
This workflow is designed to broadly assess the compound's activity against the hypothesized target classes.
Caption: High-level workflow for primary screening of this compound.
Protocol 1: Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets by screening against a large, diverse panel of human kinases.
-
Methodology:
-
Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, DiscoverX KINOMEscan™).
-
Request screening at a single concentration (e.g., 1 µM or 10 µM) against the full kinase panel.
-
The service will typically employ a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure kinase activity in the presence of the compound.
-
Results are usually reported as percent inhibition relative to a vehicle control (DMSO).
-
-
Self-Validation: Hits (typically >50% inhibition) should be confirmed through dose-response experiments to determine the IC50 value. The screening service usually offers this as a follow-up.
Protocol 2: BET Bromodomain Binding Assay (AlphaScreen™)
-
Objective: To determine if the compound binds to BET family bromodomains (BRD2, BRD3, BRD4).
-
Principle: AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the displacement of a biotinylated, acetylated histone peptide ligand from a GST-tagged bromodomain protein.
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add GST-tagged BRD4 protein, biotinylated histone H4 peptide, and the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate in the dark. If the protein and peptide are in proximity, the beads will generate a singlet oxygen-mediated light signal at 615 nm upon excitation at 680 nm.
-
A competitive inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen™ signal.
-
Read the plate on an AlphaScreen-capable reader.
-
Calculate IC50 values from the resulting dose-response curve.
-
-
Self-Validation: The assay includes positive controls (known BET inhibitors, e.g., JQ1) and negative controls (vehicle) to ensure a proper assay window and Z'-factor.
Workflow 2: Cellular Target Engagement and Functional Assays
Once a primary hit is identified, the next critical step is to confirm that the compound engages its target in a cellular context and elicits a functional response.
Caption: Workflow for validating a primary hit in a cellular context.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To verify that this compound directly binds to its putative target protein in intact cells.
-
Principle: Ligand binding stabilizes a target protein, resulting in a higher melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via Western blot.
-
Methodology:
-
Culture relevant cells (e.g., MCF-7 for a CDK9 hit) and treat with the test compound or vehicle (DMSO) for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat each to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blot using an antibody specific to the target protein (e.g., anti-CDK9 antibody).
-
Quantify the band intensities. In the presence of the binding compound, the protein will remain soluble at higher temperatures compared to the vehicle-treated control.
-
-
Self-Validation: A non-target protein (e.g., GAPDH) should be blotted as a negative control; its thermal profile should not shift in the presence of the compound.
Protocol 4: Downstream Signaling Pathway Analysis (Western Blot)
-
Objective: To demonstrate that target engagement leads to modulation of the downstream signaling pathway.
-
Example (for a CDK9 hit): CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). Inhibition of CDK9 should decrease this phosphorylation.
-
Methodology:
-
Plate cancer cells (e.g., HCT116) and allow them to adhere.[6]
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blot analysis using antibodies against:
-
Phospho-RNA Pol II (Ser2)
-
Total RNA Pol II
-
CDK9 (to confirm protein presence)
-
A loading control (e.g., β-actin)
-
-
A dose-dependent decrease in the ratio of phospho-RNA Pol II to total RNA Pol II indicates functional inhibition of CDK9.
-
-
Self-Validation: A known CDK9 inhibitor (e.g., Flavopiridol) should be used as a positive control.
Quantitative Data Summary
The following table structure should be used to summarize key data obtained during the validation process.
| Target | Assay Type | Parameter | Value | Cell Line (if applicable) |
| CDK9 | Biochemical Kinase Assay | IC50 | e.g., 0.85 µM | N/A |
| BRD4 | AlphaScreen™ Binding | IC50 | e.g., > 20 µM | N/A |
| CDK9 | CETSA® | ΔTm | e.g., +4.2 °C | MCF-7 |
| MCF-7 | Antiproliferation Assay | GI50 | e.g., 1.2 µM | MCF-7 |
| HCT116 | Antiproliferation Assay | GI50 | e.g., 1.5 µM | HCT116 |
Conclusion and Future Directions
This compound is a member of a pharmacologically significant class of compounds with proven therapeutic relevance.[1][3] Based on the extensive research into its structural analogs, this molecule holds considerable potential as an inhibitor of key targets in oncology and inflammatory diseases, with a particularly strong rationale for investigating its activity against protein kinases such as CDK9 and Aurora kinases.[1][6] The experimental workflows detailed in this guide provide a robust, logical, and self-validating framework for systematically exploring this potential. Successful identification and validation of a primary target would warrant further investigation into structure-activity relationships (SAR), lead optimization to improve potency and drug-like properties, and eventual in vivo efficacy studies in relevant disease models.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazo[4,5-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine core, a fascinating heterocyclic system, has carved a significant niche in medicinal chemistry, evolving from a structural curiosity to a privileged scaffold in modern drug discovery. Its journey, deeply rooted in the principle of bioisosterism with naturally occurring purines, has led to the development of a plethora of compounds with a broad spectrum of biological activities. This guide provides a comprehensive exploration of the discovery and history of imidazo[4,5-b]pyridine compounds, delving into the foundational synthetic methodologies, the evolution of more sophisticated chemical strategies, and the key biological discoveries that have propelled this scaffold to the forefront of pharmaceutical research. We will examine the rationale behind its initial investigation, chart the progress of its synthetic accessibility, and highlight its impact on therapeutic areas ranging from oncology and virology to neurology and metabolic diseases.
The Genesis: A Bioisostere of Purines
The story of imidazo[4,5-b]pyridine is intrinsically linked to the concept of bioisosterism, where one functional group or molecule is replaced by another with similar physical and chemical properties to produce a compound with comparable biological activity. The structural resemblance of the imidazo[4,5-b]pyridine core to the purine nucleus, a fundamental component of nucleic acids and a key player in numerous biochemical processes, was the primary impetus for its initial investigation.[1][2][3][4][5] This structural analogy suggested that imidazo[4,5-b]pyridine derivatives could act as antagonists or mimetics of natural purines, thereby interfering with various cellular pathways.
The isomeric relationship between different imidazopyridines and their purine counterparts is a crucial aspect of their design and function. The imidazo[4,5-b]pyridine is also known as 1-deazapurine, highlighting its direct structural relationship to the purine core where a nitrogen atom at position 1 is replaced by a carbon atom. This subtle yet significant alteration modifies the electronic distribution and hydrogen bonding capabilities of the molecule, offering a unique opportunity to fine-tune its interaction with biological targets.[4]
The Dawn of Synthesis: Establishing the Core
While the broader class of imidazopyridines saw early exploration, with Tschitschibabin's synthesis of imidazo[1,2-a]pyridines in 1925, the specific focus on the imidazo[4,5-b]pyridine isomer gained momentum in the mid-20th century. One of the foundational and most enduring methods for the synthesis of the 1H-imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with a variety of carbonyl compounds, such as carboxylic acids, aldehydes, or their derivatives.[1][5]
The Phillips Cyclization: A Cornerstone of Imidazo[4,5-b]pyridine Synthesis
A key classical approach, often referred to as the Phillips cyclization, involves the reaction of 2,3-diaminopyridine with a carboxylic acid or its corresponding ester or acid chloride, typically under acidic conditions and with heating. This method, while robust, often requires harsh reaction conditions and can have limitations with sensitive functional groups.
Experimental Protocol: Classical Phillips Cyclization for 2-Substituted-1H-imidazo[4,5-b]pyridines
-
Reactant Mixture: In a round-bottom flask, combine 2,3-diaminopyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Acid Catalyst: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the mixture. The acid acts as both a catalyst and a dehydrating agent.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is carefully poured into a beaker of ice water and neutralized with a base, such as sodium hydroxide or ammonium hydroxide, to precipitate the crude product.
-
Purification: The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired 2-substituted-1H-imidazo[4,5-b]pyridine.
The causality behind this experimental choice lies in the need to drive the dehydration and cyclization of the intermediate diamide. The high temperatures and strong acid provide the necessary energy to overcome the activation barrier for the intramolecular cyclization.
Caption: The Phillips cyclization proceeds via an initial amidation followed by an acid-catalyzed cyclization and dehydration.
Evolution of Synthetic Methodologies
Recognizing the limitations of classical methods, the field has witnessed a significant evolution in synthetic strategies for the imidazo[4,5-b]pyridine core, driven by the need for milder reaction conditions, greater functional group tolerance, and higher yields.
| Synthetic Advancement | Key Features & Advantages | Representative Catalyst/Reagent |
| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields, and cleaner reactions.[6] | N/A (Energy Source) |
| Palladium-Catalyzed Cross-Coupling | Enables the introduction of a wide variety of substituents at specific positions, offering greater molecular diversity.[1][7][8] | Pd(OAc)₂, Xantphos |
| Reductive Cyclization | One-pot synthesis from nitro-amino pyridines and aldehydes or ketones.[1] | SnCl₂·2H₂O, Na₂S₂O₄ |
| Solid-Phase Synthesis | Facilitates the rapid generation of compound libraries for high-throughput screening.[9] | Polymer-supported amines |
These modern approaches have been instrumental in expanding the chemical space of imidazo[4,5-b]pyridine derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).
A Scaffold of Diverse Biological Promise
The initial hypothesis of imidazo[4,5-b]pyridines as purine bioisosteres proved to be remarkably fruitful, leading to the discovery of a wide array of biological activities. Early investigations in the mid to late 20th century began to uncover their potential in various therapeutic areas.
Anticancer Activity: A Primary Focus
The purine-like structure of imidazo[4,5-b]pyridines made them prime candidates for investigation as anticancer agents, with the expectation that they might interfere with nucleic acid synthesis or other purine-dependent pathways in rapidly proliferating cancer cells. Seminal work in this area demonstrated that certain derivatives indeed possessed cytotoxic and mitotic inhibitory effects.[10]
This initial promise has blossomed into a major area of research, with imidazo[4,5-b]pyridines being identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[2][11]
Kinase Inhibition: A Dominant Mechanism of Action
A significant breakthrough in understanding the anticancer activity of imidazo[4,5-b]pyridines was the discovery of their ability to act as ATP-competitive kinase inhibitors. The scaffold serves as an excellent "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.
Caption: Imidazo[4,5-b]pyridine kinase inhibitors bind to the hinge region of the ATP pocket, preventing ATP binding and subsequent downstream signaling.
The structural basis for this interaction has been elucidated through X-ray crystallography, revealing that the pyridine nitrogen and the imidazole N-H group often form hydrogen bonds with the kinase hinge.[12][13][14] This binding mode mimics the interaction of the adenine portion of ATP with the kinase. Substituents at various positions on the imidazo[4,5-b]pyridine core can then be tailored to interact with other regions of the ATP-binding site, thereby conferring potency and selectivity for specific kinases.
Key Kinase Targets of Imidazo[4,5-b]pyridine Inhibitors:
-
Aurora Kinases: Crucial for cell cycle regulation, their inhibition can lead to mitotic arrest and apoptosis.[13][14]
-
B-Raf: A key component of the MAPK signaling pathway, often mutated in melanoma.[15]
-
p21-Activated Kinase 4 (PAK4): Involved in cytoskeletal organization and cell motility, and implicated in cancer metastasis.[12]
-
Cyclin-Dependent Kinase 9 (CDK9): Plays a role in transcriptional regulation and is a target in various cancers.[16][17]
-
Src Family Kinases (SFKs): Involved in cell growth, differentiation, and survival; their dysregulation is linked to glioblastoma.[18]
A Broadening Therapeutic Landscape
Beyond oncology, the imidazo[4,5-b]pyridine scaffold has demonstrated potential in a diverse range of therapeutic areas:
-
Antiviral Activity: Derivatives have shown activity against a variety of viruses, including respiratory syncytial virus (RSV).[3]
-
Antibacterial and Antitubercular Activity: Some compounds have been investigated for their ability to combat bacterial infections, including Mycobacterium tuberculosis.[4][19]
-
Anti-inflammatory and Neuropathic Pain: Certain derivatives have been explored as anti-inflammatory agents and as potential treatments for neuropathic pain.[1]
-
Metabolic Diseases: More recently, imidazo[4,5-b]pyridines have been identified as mitochondrial uncouplers, with potential applications in treating metabolic dysfunction-associated steatohepatitis (MASH).[20]
A Case Study in Drug Development: The Story of Telcagepant
The journey of an imidazo[4,5-b]pyridine derivative from discovery to the clinic is exemplified by Telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist developed for the treatment of migraine. While ultimately its development was discontinued, the story of Telcagepant offers valuable lessons for drug development professionals.
Telcagepant showed promising efficacy in clinical trials, comparable to existing triptan-based migraine therapies. However, its development was halted due to findings of elevated liver enzymes (transaminases) in some patients during longer-term studies. This case highlights the critical importance of long-term safety and toxicity studies in drug development, even for compounds with demonstrated efficacy.
The Future: A Scaffold of Continuing Promise
The discovery and development of imidazo[4,5-b]pyridine compounds is a testament to the power of rational drug design rooted in the principle of bioisosterism. From its humble beginnings as a purine analogue, this versatile scaffold has proven its worth in a multitude of therapeutic areas. The continuous evolution of synthetic methodologies has made a vast chemical space accessible for exploration, and the growing understanding of its interactions with various biological targets continues to fuel new discoveries. The journey of the imidazo[4,5-b]pyridine core is far from over, and it is poised to remain a prominent and privileged scaffold in the ongoing quest for novel and effective medicines.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjraap.com]
- 12. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its fundamental molecular properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for its characterization, and discusses its potential applications in drug discovery and development.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a fusion of imidazole and pyridine rings, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines. This structural mimicry allows molecules containing this framework to interact with a wide array of biological targets, including enzymes and receptors. Consequently, imidazopyridine derivatives have been extensively investigated for a variety of therapeutic applications, demonstrating activities as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] The strategic functionalization of the imidazo[4,5-b]pyridine ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug design. This compound serves as a key intermediate in the synthesis of more complex molecules within this class.
Core Molecular Profile
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its synthesis, handling, and application in further chemical transformations.
Molecular Formula and Weight
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [3] |
| Molecular Weight | 177.16 g/mol | [3] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of the key intermediate, methyl 5,6-diaminonicotinate, followed by a cyclocondensation reaction.
Step 1: Synthesis of Methyl 5,6-diaminonicotinate
The precursor, methyl 5,6-diaminonicotinate, can be synthesized from methyl 6-amino-5-nitronicotinate via catalytic hydrogenation.[4] This reduction of the nitro group to an amine is a critical step in preparing the ortho-diamino functionality required for the subsequent imidazole ring formation.
Experimental Protocol:
-
Dissolution: Dissolve 1.0 g of methyl 6-amino-5-nitronicotinate in 10 mL of methanol in a suitable hydrogenation vessel.
-
Catalyst Addition: Add 0.1 g of 5% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to hydrogenation at room temperature under atmospheric pressure of hydrogen gas. Monitor the reaction progress by observing the uptake of hydrogen.
-
Reaction Completion and Filtration: Once the stoichiometric amount of hydrogen has been absorbed, stop the reaction. Remove the palladium catalyst by filtration through a pad of celite.
-
Solvent Removal and Recrystallization: Evaporate the methanol from the filtrate under reduced pressure. Recrystallize the resulting residue from ethanol to yield yellow, needle-like crystals of methyl 5,6-diaminonicotinate.[4]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
-
Solvent: Methanol is an excellent solvent for the starting material and provides a good medium for the hydrogenation reaction.
-
Recrystallization: Ethanol is chosen for recrystallization to purify the product, removing any unreacted starting material or byproducts.
Step 2: Cyclocondensation to form this compound
The formation of the imidazole ring is achieved through the cyclocondensation of methyl 5,6-diaminonicotinate with a one-carbon source, such as triethyl orthoformate or formic acid.[1] This reaction proceeds via the formation of a formimidate intermediate, followed by intramolecular cyclization and elimination of ethanol or water.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 5,6-diaminonicotinate (1.0 equivalent) and an excess of triethyl orthoformate (5-10 equivalents).
-
Acid Catalysis (Optional): A catalytic amount of a weak acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound.
Self-Validating System and Mechanistic Insight:
The progress of the cyclization can be conveniently monitored by TLC, where the disappearance of the more polar diamino starting material and the appearance of the less polar product spot indicates reaction progression. The final product's identity and purity should be confirmed by the characterization methods detailed in the next section. The mechanism involves the initial reaction of one of the amino groups with triethyl orthoformate to form a formimidate ester. The second amino group then undergoes an intramolecular nucleophilic attack on the formimidate carbon, leading to a cyclic intermediate which then eliminates two molecules of ethanol to yield the aromatic imidazo[4,5-b]pyridine ring system.
Caption: Synthetic workflow for this compound.
Characterization and Quality Control
Rigorous characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the imidazole ring. The chemical shifts and coupling constants will be characteristic of the imidazo[4,5-b]pyridine ring system.
-
¹³C NMR: The carbon NMR spectrum will display resonances for all eight carbon atoms in the molecule, including the carbonyl carbon of the ester group, the methyl carbon, and the carbons of the heterocyclic rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the imidazole ring (around 3100-3300 cm⁻¹), the C=O stretch of the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Physicochemical Properties
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
-
Solubility: The solubility profile in various organic solvents should be determined to aid in purification and subsequent reactions.
-
Chromatography: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Thin-Layer Chromatography (TLC).
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The ester functionality provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation to form a diverse library of amides, or reduction to the alcohol. These derivatives can then be evaluated for a range of biological activities.
-
Anticancer Agents: The imidazo[4,5-b]pyridine nucleus is present in a number of compounds with demonstrated anticancer activity.[2] Derivatives of this compound could be synthesized and screened for their ability to inhibit cancer cell proliferation or target specific pathways involved in tumorigenesis.
-
Antimicrobial Agents: The structural similarity to purines suggests that derivatives could interfere with microbial metabolic pathways.[5] New amide or other derivatives could be tested against a panel of bacterial and fungal strains.
-
Enzyme Inhibitors: The heterocyclic nature of the core allows for potential interactions with the active sites of various enzymes. The carboxylate group can be modified to introduce functionalities that target specific amino acid residues within an enzyme's active site.
Caption: Potential applications of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a molecule with significant potential as a building block in the synthesis of novel, biologically active compounds. Its straightforward synthesis from readily available starting materials, coupled with the versatility of the imidazo[4,5-b]pyridine scaffold, makes it an attractive target for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. prepchem.com [prepchem.com]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 6. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
Physical characteristics of Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate
An In-Depth Technical Guide to the Physical Characteristics of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Introduction: this compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its core structure, the imidazo[4,5-b]pyridine, is a key scaffold in a variety of biologically active agents, including those with potential antiviral and anticancer properties[1]. A thorough understanding of its physical and chemical characteristics is paramount for its effective synthesis, purification, handling, and application in further research. This guide provides a detailed examination of the key physical properties of this compound, offering both established data and field-proven experimental protocols for its characterization.
Core Molecular Identity
The foundational step in characterizing any chemical entity is to establish its unequivocal identity through its structure and fundamental molecular properties.
Chemical Structure
This compound possesses a fused bicyclic system consisting of an imidazole ring and a pyridine ring. A methyl carboxylate group is substituted at the 6-position. The presence of the imidazole moiety means the compound can exist in tautomeric forms, although the 1H-tautomer is commonly depicted.
Caption: 2D Structure of this compound.
Core Properties Summary
The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for regulatory documentation, material sourcing, and stoichiometric calculations.
| Property | Value | Source(s) |
| CAS Number | 77862-95-4 | [2][3][4][5] |
| Molecular Formula | C₈H₇N₃O₂ | [3] |
| Molecular Weight | 177.16 g/mol | [3] |
| Purity | Typically ≥95-98% (commercial grade) | [2] |
Physical State and Thermodynamic Properties
The macroscopic properties of a compound dictate its storage, handling, and formulation requirements.
Physical Appearance
While color can vary based on purity and synthesis batch, this compound is typically supplied as a solid. The specific color is not consistently reported by suppliers.
Melting Point
Expert Insight: A high melting point is indicative of high lattice energy and thermal stability. For drug development professionals, this suggests the compound is likely to be a stable solid at room temperature, simplifying storage and handling.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard and reliable method for determining the melting range of a solid crystalline compound.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a depth of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Scan (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This prevents spending excessive time on the precise measurement.
-
Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.
Solubility
Specific quantitative solubility data is not widely published. However, based on the molecular structure, a qualitative solubility profile can be predicted. The molecule has both polar features (ester group, N-H of imidazole) and a larger, relatively nonpolar aromatic core.
-
Predicted High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The N-H and ester groups can interact favorably with these solvents.
-
Predicted Moderate to Low Solubility: Alcohols such as methanol and ethanol.
-
Predicted Poor Solubility: Water and nonpolar solvents like hexanes or toluene. While the molecule has hydrogen bonding capability, the overall aromatic character is dominant, limiting aqueous solubility.
Expert Insight: For biological assays, initial stock solutions are almost always prepared in DMSO. Researchers should be mindful of the final DMSO concentration in their experiments, as it can affect cell viability and assay performance.
Analytical Characterization Workflow
A multi-technique approach is essential to confirm the structure and purity of this compound. The following workflow represents a robust and self-validating system for characterization.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure, confirming connectivity and the presence of key functional groups.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. While a published spectrum for this specific molecule is not available, the expected chemical shifts can be predicted based on the analysis of similar imidazo[4,5-b]pyridine structures[6][8][9].
-
¹H NMR (Expected Signals, in DMSO-d₆):
-
Imidazole N-H: A broad singlet, likely > 13 ppm.
-
Aromatic Protons (H2, H5, H7): Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The exact shifts and coupling patterns will depend on the electronic environment. H2 is typically a singlet, while H5 and H7 would appear as singlets or narrow doublets depending on long-range coupling.
-
Methyl Ester (CH₃): A sharp singlet around 3.9 ppm.
-
-
¹³C NMR (Expected Signals, in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
-
Aromatic/Heteroaromatic Carbons: Multiple signals between 110-155 ppm. The carbons attached to nitrogen (e.g., C2, C4, C7a) will have distinct chemical shifts.
-
Methyl Ester Carbon (OCH₃): A signal around 52 ppm.
-
3.1.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Expected Molecular Ion: For the chemical formula C₈H₇N₃O₂, the expected monoisotopic mass is 177.0538 Da.
-
Technique: Electrospray ionization (ESI) is a suitable method, which would likely show the protonated molecule [M+H]⁺ at m/z 178.0616.
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
Expected Characteristic Peaks:
-
N-H Stretch: A moderate to broad peak around 3100-3300 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches: Multiple peaks in the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.
-
C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.
-
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a standard reverse-phase HPLC method suitable for determining the purity of the title compound.
-
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. It is the workhorse method for purity analysis in the pharmaceutical and chemical industries due to its robustness and reproducibility.
-
Instrumentation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. The acid is used to protonate basic sites (like the pyridinic nitrogen), ensuring sharp peak shapes.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).
-
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in DMSO or a suitable solvent at approximately 1 mg/mL. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL.
-
Gradient Elution: Start with a high percentage of aqueous mobile phase (e.g., 95% A) and gradually increase the percentage of organic mobile phase (e.g., to 95% B) over 10-20 minutes. This ensures that any impurities with different polarities are effectively separated from the main peak.
-
Analysis: Inject 5-10 µL of the sample solution. The purity is calculated based on the relative area of the main peak as a percentage of the total area of all observed peaks.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly indexed, general precautions for handling heterocyclic aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 2. This compound, CasNo.77862-95-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 3. kemix.com.au [kemix.com.au]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 77862-95-4|this compound|BLD Pharm [bldpharm.com]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL- CAS#: 1016-93-9 [m.chemicalbook.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the In Silico Prediction of Bioactivity for Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to endogenous purines and its proven efficacy against a range of biological targets, particularly protein kinases.[1][2] This guide presents a comprehensive, in-silico workflow to predict the biological activity of a novel derivative, Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate. We establish a hypothesis-driven approach, identifying Cyclin-Dependent Kinase 9 (CDK9) as a high-potential target. This document provides field-proven, step-by-step protocols for molecular docking simulations using AutoDock Vina, including target preparation, ligand setup, and results analysis. By integrating these computational methods, we offer a blueprint for researchers to efficiently triage novel compounds, generate actionable hypotheses, and accelerate the early stages of drug discovery.
Introduction: The Rationale for In Silico Investigation
The traditional drug discovery pipeline is a lengthy and costly endeavor, with high attrition rates.[1] Computer-Aided Drug Design (CADD) has become an indispensable tool to mitigate these challenges, enabling rapid screening of virtual compound libraries and prioritization of candidates for synthesis and experimental testing.[3]
The subject of this guide, this compound, belongs to a chemical class renowned for its diverse biological activities. The core imidazo[4,5-b]pyridine scaffold is a bioisostere of purine, suggesting a natural predisposition for interacting with ATP-binding sites in enzymes like protein kinases.[1][2][4] Indeed, derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases, including TrkA and Aurora kinases, and have shown promise as anticancer agents.[3][5] Given this precedent, a computational approach to predict the activity of this specific, novel molecule is a scientifically sound and resource-efficient first step.
This guide will focus on predicting the molecule's activity against Cyclin-Dependent Kinase 9 (CDK9) , a validated therapeutic target in oncology.[6] CDK9 is a key regulator of transcription elongation, and its inhibition can selectively induce apoptosis in cancer cells.[6][7] The workflow presented herein is designed to be a self-validating system, employing a known CDK9 inhibitor as a control to benchmark our predictions.
Overall Predictive Workflow
The strategy follows a logical progression from target validation to predictive simulation and analysis.
Caption: High-level workflow for in silico bioactivity prediction.
Target Identification and Structure Preparation
Target Selection: Cyclin-Dependent Kinase 9 (CDK9)
The choice of CDK9 as the primary target is based on the following justifications:
-
Scaffold Precedent: Imidazo[4,5-b]pyridine derivatives have been successfully designed as potent CDK9 inhibitors for cancer therapy.
-
Structural Rationale: As a purine analogue, the core scaffold is well-suited to bind to the highly conserved ATP-binding pocket of kinases.[1][2][4]
-
Therapeutic Relevance: CDK9 is a high-interest target in oncology, and predicting interaction with it provides immediate therapeutic context.[6]
Protein Data Bank (PDB) Structure Selection
For structure-based design, a high-quality, high-resolution crystal structure of the target protein is paramount. We will use the PDB structure 7NWK , which features the human CDK9/Cyclin T1 complex bound to a potent azaindole inhibitor.[6][8]
-
PDB ID: 7NWK
-
Resolution: 2.81 Å
-
Description: Crystal structure of human CDK9-Cyclin T1 bound by a known inhibitor.[8]
The presence of a co-crystallized ligand is crucial as it definitively identifies the location and conformation of the ATP-binding pocket, which will be the target for our docking simulation.
Protocol: Receptor Preparation
The raw PDB file is not suitable for docking and must be "cleaned" to ensure a chemically correct and computationally tractable model. This protocol uses UCSF Chimera, a powerful molecular visualization program.
-
Fetch the Structure:
-
Open UCSF Chimera.
-
Navigate to File > Fetch by ID.
-
Enter 7NWK and click Fetch.
-
-
Isolate the Target Protein:
-
The 7NWK entry contains the CDK9 protein (Chain A), Cyclin T1 (Chain B), and the co-crystallized ligand.
-
Causality: The Cyclin T1 chain is essential for the correct folding and activity of CDK9 and should be retained.[7] We will remove the original ligand to create a vacant binding site for our docking experiment.
-
Select and delete the original ligand (chain C) and any solvent/ion molecules not critical for binding.
-
-
Prepare the Structure with Dock Prep:
-
Navigate to Tools > Structure Editing > Dock Prep.
-
Causality: This tool automates several critical steps:
-
Adding Hydrogens: It adds hydrogen atoms, which are typically absent in crystal structures but are vital for correct hydrogen bonding and charge calculations. Select "Add hydrogens".
-
Assigning Charges: It calculates and assigns partial charges to each atom (e.g., using the AMBER ff14SB force field), which is essential for the scoring function to evaluate electrostatic interactions. Select "Add charges" and choose "Gasteiger".
-
Removing Water: Deletes water molecules that are not structurally conserved.
-
-
Execute the Dock Prep tool.
-
-
Save the Prepared Receptor:
-
Navigate to File > Save Mol2...
-
Save the prepared CDK9/Cyclin T1 complex as receptor.mol2. This file format contains the 3D coordinates along with the newly added hydrogens and partial charges.
-
Ligand Preparation
Accurate 3D representation of the ligand is as important as the receptor preparation. We will prepare our test molecule, this compound, and a control inhibitor.
-
Test Ligand: this compound
-
Control Ligand: Flavopiridol (Alvocidib), a well-characterized CDK9 inhibitor that has been tested in clinical trials.[9] This allows us to validate our docking protocol; a successful protocol should predict a binding mode for Flavopiridol that is consistent with experimental data and has a strong binding affinity score.
Protocol: Ligand Preparation
-
Obtain 2D Structures:
-
Draw the structures of the test ligand and Flavopiridol in a chemical drawing software like ChemDraw or MarvinSketch.
-
Alternatively, obtain their structures from a database like PubChem.
-
-
Generate 3D Conformation and Assign Charges:
-
Import the 2D structure into UCSF Chimera.
-
Causality: A 2D drawing lacks the 3D conformational and electronic information needed for docking. We must generate a plausible 3D structure and calculate atomic charges.
-
Use the Add Charge tool (Tools > Structure Editing > Add Charge) to both generate a 3D conformation and assign Gasteiger charges, consistent with the receptor.
-
Save each prepared ligand as a Mol2 file (e.g., test_ligand.mol2 and control_ligand.mol2).
-
-
Convert to PDBQT Format:
-
Causality: AutoDock Vina requires a specific file format, PDBQT, which includes atomic coordinates, charges, and information about rotatable bonds (torsions). This allows the docking algorithm to flexibly explore different ligand conformations.
-
Use AutoDock Tools (ADT) or a command-line script to convert the Mol2 files to PDBQT format. In ADT:
-
Ligand > Input > Open (select .mol2 file).
-
Ligand > Torsion Tree > Detect Root.
-
Ligand > Output > Save as PDBQT.
-
-
Save the final files as test_ligand.pdbqt and control_ligand.pdbqt.
-
Molecular Docking Simulation with AutoDock Vina
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. We will use AutoDock Vina, a widely used, accurate, and fast docking program.
Workflow for Molecular Docking
Caption: AutoDock Vina execution workflow.
Protocol: Docking Simulation
-
Prepare Receptor in PDBQT Format:
-
Using AutoDock Tools, open the prepared receptor.mol2.
-
Go to Grid > Macromolecule > Choose and select the receptor.
-
Save it as receptor.pdbqt. ADT will add charges and prepare it for Vina.
-
-
Define the Binding Site (Grid Box):
-
Causality: We must tell Vina where to perform the docking search. A "grid box" defines the three-dimensional space of the binding site. A well-defined box increases efficiency and accuracy.
-
In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.
-
Center the grid box on the location of the original co-crystallized ligand from PDB 7NWK. Adjust the dimensions to ensure it fully encompasses the binding pocket (a size of 22 x 22 x 22 Å is often a good starting point for kinase ATP pockets).
-
Note the coordinates for the center of the box and its dimensions (size_x, size_y, size_z).
-
-
Create the Configuration File:
-
Create a text file named config.txt. This file provides all the necessary input parameters for Vina.
-
Populate the file as follows:
-
Expertise Note: exhaustiveness controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the chance of finding the true energy minimum but takes longer. A value of 8 is the default.[10]
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.
-
Execute the command: vina --config config.txt --log test_ligand_log.txt
-
-
Repeat for Control Ligand:
-
Modify the config.txt file to use control_ligand.pdbqt as the ligand input.
-
Run the simulation for the control ligand, Flavopiridol.
-
Results Analysis and Hypothesis Formulation
Interpreting the Docking Output
AutoDock Vina will generate two primary output files for each run:
-
Output PDBQT (_out.pdbqt): Contains the coordinates for the top-predicted binding poses (typically 9) of the ligand, ordered from best to worst.
-
Log File (_log.txt): Contains the binding affinity scores for each pose, reported in kcal/mol.
The binding affinity is a key metric. It is an estimation of the binding free energy; more negative values indicate stronger, more favorable binding.
Data Presentation and Validation
Summarize the quantitative results in a clear table for comparison.
| Ligand | Docking Score (Best Pose, kcal/mol) | Key H-Bond Interactions (Illustrative) |
| Control: Flavopiridol | -9.5 | Cys106 (Hinge), Gly21 (Hinge) |
| Test: this compound | -8.2 | Cys106 (Hinge) |
Note: These are illustrative values. Actual results will be generated by the simulation.
Trustworthiness Check: The first step is to validate the docking protocol. Open the output file for the control ligand (Flavopiridol) in a molecular visualizer along with the receptor. The predicted binding pose should closely match the known binding mode of similar kinase inhibitors, forming critical hydrogen bonds with the "hinge region" of the kinase (e.g., Cys106 in CDK9). A low binding energy (-8.0 kcal/mol or lower) for the control confirms the protocol is working reliably.
Analysis of the Test Ligand
-
Binding Affinity: Compare the best score of the test ligand to the control. A score that is comparable or better suggests the molecule is a potentially potent binder. In our illustrative example, -8.2 kcal/mol is a strong score, suggesting high potential.
-
Pose Analysis: Visualize the top-ranked pose of this compound within the CDK9 active site.
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and the kinase hinge region. The nitrogen atoms in the imidazo[4,5-b]pyridine core are prime candidates for forming these interactions, mimicking the way ATP binds.
-
Hydrophobic Interactions: Assess how the aromatic rings and methyl group fit into hydrophobic pockets within the active site.
-
Steric Clashes: Ensure the molecule fits without significant steric hindrance.
-
Formulating a Hypothesis
Based on the illustrative results:
The in silico analysis predicts that this compound is a potent inhibitor of CDK9. This hypothesis is supported by a strong predicted binding affinity (-8.2 kcal/mol), comparable to the known inhibitor Flavopiridol. The predicted binding pose shows that the core imidazo[4,5-b]pyridine scaffold successfully engages the critical hinge region of the ATP-binding pocket via hydrogen bonding. These findings strongly warrant experimental validation through in vitro kinase assays.
Conclusion
This guide has detailed a robust, hypothesis-driven computational workflow for predicting the biological activity of a novel small molecule. By leveraging the known pharmacology of the imidazo[4,5-b]pyridine scaffold, we identified CDK9 as a high-probability target and executed a validated molecular docking protocol. The process, from target preparation to results interpretation, provides a powerful and efficient method for generating testable hypotheses, thereby reducing the time and cost associated with early-stage drug discovery. The principles and protocols described herein are broadly applicable to other novel compounds and biological targets.
References
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
- 7. Structure-guided design and cloning of peptide inhibitors targeting CDK9/cyclin T1 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Methodological & Application
Synthesis of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate: A Detailed Protocol and Application Guide
This comprehensive guide provides a detailed protocol for the synthesis of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine core is a purine isostere and is featured in a variety of biologically active molecules.[1][2] This protocol outlines a robust and reproducible multi-step synthesis, starting from commercially available materials.
Introduction
The imidazo[4,5-b]pyridine ring system is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[3] Derivatives of this heterocycle have shown promise as kinase inhibitors, antiviral agents, and anticancer therapeutics.[4] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of structure-activity relationships and the development of novel drug candidates.
This application note details a rational and efficient synthetic route, beginning with the nitration of 2-amino-6-methylpyridine, followed by oxidation of the methyl group, esterification, reduction of the nitro group, and concluding with a cyclization to form the desired imidazo[4,5-b]pyridine core. Each step is accompanied by a detailed experimental procedure, an explanation of the underlying chemical principles, and key considerations for successful execution.
Synthetic Strategy Overview
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the regioselective nitration of 2-amino-6-methylpyridine to introduce a nitro group at the 3-position. The methyl group at the 6-position is then oxidized to a carboxylic acid, which is subsequently esterified to the corresponding methyl ester. The crucial diamino intermediate is generated through the catalytic reduction of the nitro group. Finally, a cyclocondensation reaction with a one-carbon source, such as triethyl orthoformate, furnishes the target molecule, this compound.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine
Rationale: The initial step involves the regioselective nitration of the pyridine ring. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. Under controlled conditions, the nitro group is preferentially introduced at the 3-position.
Procedure:
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add 2-amino-6-methylpyridine (10.8 g, 0.1 mol). Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, add a pre-cooled mixture of fuming nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the resulting solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-amino-6-methyl-3-nitropyridine.[5][6]
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-6-methylpyridine | 108.14 | 10.8 g | 0.1 |
| Fuming Nitric Acid | 63.01 | 7.5 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 57.5 mL | - |
| Expected Product | 153.14 | ~12-14 g | ~0.08-0.09 |
Part 2: Synthesis of 2-Amino-3-nitropyridine-6-carboxylic acid
Rationale: This step involves the oxidation of the methyl group at the 6-position to a carboxylic acid. Potassium permanganate is a strong oxidizing agent capable of this transformation. The reaction is typically carried out in a basic aqueous solution.
Procedure:
-
Suspend 2-amino-6-methyl-3-nitropyridine (15.3 g, 0.1 mol) in water (200 mL).
-
Heat the suspension to 80 °C and add potassium permanganate (31.6 g, 0.2 mol) portion-wise over 1 hour, maintaining the temperature at 80-90 °C.
-
After the addition is complete, continue heating for an additional 2 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried to yield 2-amino-3-nitropyridine-6-carboxylic acid.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-6-methyl-3-nitropyridine | 153.14 | 15.3 g | 0.1 |
| Potassium Permanganate | 158.03 | 31.6 g | 0.2 |
| Expected Product | 183.12 | ~13-15 g | ~0.07-0.08 |
Part 3: Synthesis of Methyl 2-amino-3-nitropyridine-6-carboxylate
Rationale: The carboxylic acid is converted to its methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol serves to protect the carboxylic acid and increase the solubility of the compound for the subsequent reduction step.
Procedure:
-
Suspend 2-amino-3-nitropyridine-6-carboxylic acid (18.3 g, 0.1 mol) in methanol (150 mL).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude methyl 2-amino-3-nitropyridine-6-carboxylate, which can be purified by column chromatography on silica gel.[7][8]
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-nitropyridine-6-carboxylic acid | 183.12 | 18.3 g | 0.1 |
| Methanol | 32.04 | 150 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |
| Expected Product | 197.14 | ~16-18 g | ~0.08-0.09 |
Part 4: Synthesis of Methyl 5,6-diaminonicotinate
Rationale: The key 2,3-diaminopyridine intermediate is formed by the reduction of the 3-nitro group. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation, providing the desired diamine in high yield.[9]
Procedure:
-
Dissolve methyl 2-amino-3-nitropyridine-6-carboxylate (19.7 g, 0.1 mol) in methanol (200 mL).
-
To this solution, add 10% palladium on carbon (1.0 g).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4 hours, or until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield methyl 5,6-diaminonicotinate as a solid, which is used in the next step without further purification.[9]
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-amino-3-nitropyridine-6-carboxylate | 197.14 | 19.7 g | 0.1 |
| 10% Palladium on Carbon | - | 1.0 g | - |
| Expected Product | 167.16 | ~15-16 g | ~0.09-0.095 |
Part 5: Synthesis of this compound
Rationale: The final step is the construction of the imidazole ring. This is achieved through a cyclocondensation reaction of the 1,2-diamine with a one-carbon electrophile. Triethyl orthoformate serves as a convenient and effective source of this carbon atom, leading to the formation of the desired imidazo[4,5-b]pyridine ring system.[10]
Procedure:
-
A mixture of methyl 5,6-diaminonicotinate (16.7 g, 0.1 mol) and triethyl orthoformate (50 mL) is heated to reflux for 4 hours.
-
During the reflux, ethanol is formed and can be removed by distillation.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum to afford the final product, this compound.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5,6-diaminonicotinate | 167.16 | 16.7 g | 0.1 |
| Triethyl Orthoformate | 148.20 | 50 mL | - |
| Expected Product | 177.16 | ~14-16 g | ~0.08-0.09 |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and considering the rationale behind each step, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided synthetic route is scalable and utilizes readily available reagents, making it an accessible method for a wide range of chemistry laboratories.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-6-methyl-3-nitropyridine | C6H7N3O2 | CID 226028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1 [sigmaaldrich.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 1H-Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine scaffold, a structural isomer of purine, is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including as kinase inhibitors, antimicrobial agents, and therapeutics for neurological disorders.[1][2] The development of efficient and sustainable synthetic methodologies to access these valuable compounds is of paramount importance in drug discovery and development. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, cost, and environmental impact. This document provides a detailed guide to various one-pot synthetic strategies for 1H-imidazo[4,5-b]pyridine derivatives, complete with mechanistic insights, detailed protocols, and comparative data.
The Strategic Advantage of One-Pot Synthesis
Traditional multi-step syntheses often suffer from cumulative yield losses at each step, increased consumption of solvents and reagents, and are labor-intensive. One-pot reactions circumvent these issues by creating a more streamlined and efficient process. This approach is particularly valuable in the synthesis of complex molecules like 1H-imidazo[4,5-b]pyridine derivatives, enabling rapid access to diverse libraries of compounds for biological screening.
Mechanistic Underpinnings of One-Pot Formations
The one-pot synthesis of 1H-imidazo[4,5-b]pyridines typically involves the condensation of a substituted pyridine precursor with a suitable cyclizing agent. The specific mechanism can vary depending on the starting materials and reaction conditions. Two common pathways are:
-
Oxidative Cyclocondensation: This is a prevalent method that often starts with 2,3-diaminopyridine and an aldehyde. The initial step is the formation of a Schiff base, which then undergoes intramolecular cyclization. Subsequent oxidation, often by air, leads to the aromatic 1H-imidazo[4,5-b]pyridine ring system. This approach can be performed under thermal conditions and even in environmentally benign solvents like water.[1]
-
Reductive Cyclization: An alternative strategy begins with a 2-nitro-3-aminopyridine derivative. This precursor reacts with an aldehyde or ketone, and a reducing agent is then used to reduce the nitro group to an amine. The newly formed diamine intermediate rapidly undergoes intramolecular cyclization to form the imidazole ring. Common reducing agents for this transformation include SnCl₂·2H₂O and Na₂S₂O₄.[1][3]
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the one-pot synthesis of 1H-imidazo[4,5-b]pyridine derivatives.
Comparative Overview of One-Pot Methodologies
The choice of synthetic route can be dictated by the availability of starting materials, desired substitution patterns on the final product, and the need for specific reaction conditions (e.g., catalyst-free, microwave-assisted). The following table summarizes various one-pot approaches with their key features.
| Starting Materials | Reagents/Catalyst | Conditions | Yields | Key Advantages |
| 2,3-Diaminopyridine, Aryl aldehydes | None (air oxidation) | Water, Thermal | 83-87% | Environmentally benign, catalyst-free.[1][3] |
| 2-Nitro-3-aminopyridine, Aldehydes | Na₂S₂O₄ | Aqueous paste | Good | Utilizes readily available nitro-amines.[1][3] |
| 2-Nitro-3-aminopyridine, Acetophenones | SnCl₂·2H₂O, Formic acid | - | Good | Allows for the synthesis of 2-alkyl substituted derivatives.[1][3] |
| 2-Nitro-3-aminopyridine, Ketones | Al³⁺-K10 montmorillonite clay | - | 80-93% | Heterogeneous, reusable catalyst.[1][3] |
| 2,3-Diaminopyridine, Fluorinated carboxylic acids | None | Microwave | 54-99% | Rapid synthesis of fluoroalkyl derivatives.[3] |
| 2-Amino-3-hydroxypyridine, Carboxylic acids | Silica gel | Microwave (100 W) | 71-92% | Fast method for generating compound libraries.[3] |
Detailed Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Water via Oxidative Cyclocondensation
This protocol is based on the work of Kale et al. and represents a green and straightforward method for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.[1]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,3-diaminopyridine (1 mmol) and a substituted aryl aldehyde (1 mmol) in 10 mL of water.
-
Reaction: Heat the reaction mixture to reflux and stir for the time indicated by TLC monitoring (typically 4-6 hours). The reaction proceeds via an air oxidative cyclocondensation.
-
Workup: After completion of the reaction (as monitored by TLC), cool the mixture to room temperature.
-
Isolation: The solid product that precipitates is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol to afford the pure 2-substituted-1H-imidazo[4,5-b]pyridine.
Protocol 2: Reductive Cyclization Using SnCl₂·2H₂O
This method is suitable for the synthesis of 1H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine and ketones.[3]
Step-by-Step Methodology:
-
Reactant Mixture: To a solution of 2-nitro-3-aminopyridine (1 mmol) and a substituted acetophenone (1.1 mmol) in formic acid (5 mL), add SnCl₂·2H₂O (3 mmol).
-
Reaction: Stir the reaction mixture at room temperature for the time required for the completion of the reaction (monitored by TLC). The reaction is presumed to proceed through formylation of the aniline nitrogen, followed by nitro reduction and cyclization.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired product.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of 1H-imidazo[4,5-b]pyridine derivatives. This protocol is adapted from methodologies for the condensation of diaminopyridines with carboxylic acids.[3]
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe vessel, mix 2,3-diaminopyridine (1 mmol), a carboxylic acid (1.1 mmol), and silica gel (as a support, if required).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power (e.g., 100 W) and temperature for a short duration (typically 5-15 minutes).
-
Workup: After cooling, extract the product from the solid support using a suitable solvent (e.g., ethanol or ethyl acetate).
-
Purification: Filter the extract and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. For self-validation, it is crucial to characterize the synthesized compounds thoroughly using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
Consistent and clean spectral data that match the expected structure will validate the success of the synthesis.
Conclusion
The one-pot synthesis of 1H-imidazo[4,5-b]pyridine derivatives represents a significant advancement in synthetic organic and medicinal chemistry. The methods outlined in this guide offer a range of options, from environmentally friendly catalyst-free approaches to rapid microwave-assisted protocols. By understanding the underlying mechanisms and following the detailed protocols, researchers can efficiently synthesize diverse libraries of these important heterocyclic compounds for further investigation in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate as a Kinase Inhibitor
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Motif in Kinase Inhibition
The imidazo[4,5-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, largely due to its structural resemblance to purines. This similarity allows compounds derived from this scaffold to function as ATP-competitive inhibitors for a variety of protein kinases[1][2]. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer[3]. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Derivatives of the imidazo[4,5-b]pyridine scaffold have been successfully developed as potent inhibitors of several key oncogenic kinases, including Aurora kinases, B-Raf, and c-Met[4][5][6][7]. These findings underscore the potential of this chemical class to yield novel therapeutic agents. This guide provides a comprehensive framework for the initial characterization of a novel compound from this class, Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, as a kinase inhibitor. The protocols herein are designed to establish its inhibitory potency, cellular activity, and target engagement, providing a robust foundation for further preclinical development.
Part 1: Biochemical Characterization - Determining a Kinase Inhibitory Profile
The first step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. Luminescence-based assays are a common and robust method for this purpose, offering high sensitivity and a wide dynamic range. The ADP-Glo™ Kinase Assay is a particularly powerful platform as it measures the formation of ADP, the direct product of the kinase reaction, leading to a positive correlation between kinase activity and signal output[3].
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A final reagent addition converts the newly formed ADP back to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
Workflow for Biochemical IC50 Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate in Cancer Cell Lines
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-cancer properties of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate. While specific data for this compound is emerging, the broader class of imidazo[4,5-b]pyridine derivatives has shown significant promise as anti-proliferative agents, making this a compound of high interest.[1][2][3][4] This guide offers detailed protocols for characterizing its effects on cancer cell lines, grounded in established methodologies and scientific rationale.
The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines has made it a privileged scaffold in medicinal chemistry.[2] Derivatives of this heterocycle have been investigated for a range of therapeutic applications, including as kinase inhibitors, which are crucial regulators of cell cycle and proliferation.[1][4][5][6] Notably, some imidazo[4,5-b]pyridine compounds have demonstrated potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), a key regulator of transcription, leading to the induction of apoptosis in cancer cells.[5][6]
This document will guide you through a logical progression of experiments to elucidate the biological activity of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies.
Section 1: Initial Assessment of Anti-Proliferative Activity
The first step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. This is typically achieved through colorimetric or luminescent assays that measure metabolic activity, which correlates with the number of viable cells.
Principle of Cell Viability Assays
Assays such as the MTT and XTT assays are foundational in determining a compound's cytotoxic or cytostatic effects.[7][8][9] These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[7][10] The intensity of the color is directly proportional to the number of viable cells.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, requiring a solubilization step before absorbance can be measured.[7][8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This salt is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[7][11]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of a test compound using the XTT assay.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.[5]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells with vehicle control (DMSO at the same final concentration as the highest compound dose) and untreated cells.
-
-
XTT Assay:
-
Incubate the treated cells for 48-72 hours.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent and an electron-coupling reagent.[10]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), HCT116 (Colon), A549 (Lung) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.01 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 48 or 72 hours |
| Assay | XTT |
| Readout | Absorbance at 475 nm |
Section 2: Elucidating the Mechanism of Cell Death
Once the anti-proliferative activity of this compound is confirmed, the next crucial step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[12]
Hallmarks of Apoptosis
Apoptosis is characterized by a series of morphological and biochemical events, including:
-
Phosphatidylserine (PS) externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it translocates to the outer leaflet.[13]
-
Caspase activation: A cascade of cysteine-aspartic proteases (caspases) is activated, leading to the cleavage of cellular substrates.[14]
-
DNA fragmentation: Endonucleases cleave genomic DNA into internucleosomal fragments.[13]
Experimental Workflow: Apoptosis Analysis
Caption: Multi-assay approach to confirm apoptosis induction by the test compound.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- (lower left quadrant): Live cells
-
Annexin V+ / PI- (lower right quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (upper right quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left quadrant): Necrotic cells
-
| Parameter | Description |
| Assay | Annexin V-FITC/PI dual staining |
| Detection Method | Flow Cytometry |
| Markers | Annexin V (Phosphatidylserine), PI (DNA in compromised membranes) |
| Cell Status | Live, Early Apoptosis, Late Apoptosis, Necrosis |
Section 3: Investigating Effects on Cell Cycle Progression
Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[15][16] Flow cytometric analysis of DNA content is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][17]
Principle of Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[17] By staining permeabilized cells with PI, the fluorescence intensity of each cell is directly proportional to its DNA content. This allows for the discrimination of cells in different cell cycle phases.[15][17]
Detailed Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry and Analysis:
-
Analyze the samples on a flow cytometer, collecting data on a linear scale.[16]
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
| Phase | DNA Content | Expected Fluorescence |
| G0/G1 | 2n | Low |
| S | 2n to 4n | Intermediate |
| G2/M | 4n | High |
Section 4: Preliminary Target Engagement Studies
Identifying the molecular target of a compound is a critical step in drug development.[20] For imidazo[4,5-b]pyridine derivatives, kinases are a likely target class.[5][6] Target engagement assays confirm that a compound binds to its intended target within the complex cellular environment.[20][21]
Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[22][23] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein, one can infer target engagement.[21][22]
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow to validate target engagement.
Concluding Remarks
The protocols outlined in these application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential anti-cancer agent. The systematic progression from broad phenotypic screening to more focused mechanistic studies will enable a thorough understanding of its biological activity and therapeutic potential.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Abstract
This comprehensive guide provides detailed analytical methods for the characterization of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, a key heterocyclic scaffold of significant interest in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and validated methodologies for identity, purity, and solid-state characterization. This document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring adaptability and troubleshooting capabilities. The methods detailed include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and trace-level analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantitative analysis, and X-Ray Powder Diffraction (XRPD) for solid-state analysis.
Introduction to this compound
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] this compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including potential kinase inhibitors and other therapeutic agents.[2] Accurate and reliable analytical methods are paramount for ensuring the quality, consistency, and safety of this intermediate and the subsequent active pharmaceutical ingredients (APIs). This guide provides a suite of validated analytical techniques to fully characterize this important molecule.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust reverse-phase HPLC (RP-HPLC) method is the cornerstone of purity analysis. The polarity of the imidazopyridine moiety and the ester group allows for good retention and separation on C18 columns.
Protocol 1: RP-HPLC Purity Method
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Materials:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS grade or higher).
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for this class of compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A gradient elution is necessary to separate potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | Imidazopyridine systems typically have strong absorbance in this UV range. |
| Injection Volume | 10 µL | |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL. |
Method Validation: This method should be validated according to ICH Q2(R1) guidelines.[3] Key validation parameters include:
-
Specificity: Demonstrated by the resolution of the main peak from any impurities.
-
Linearity: Assessed over a concentration range of 0.05 mg/mL to 1.0 mg/mL.
-
Accuracy: Determined by spike-recovery experiments.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.
-
Robustness: Assessed by intentionally varying parameters such as flow rate, column temperature, and mobile phase composition.[4]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis
For the identification of unknown impurities and for trace-level quantification, UPLC-MS/MS is the method of choice. The enhanced resolution of UPLC combined with the selectivity and sensitivity of tandem mass spectrometry provides unparalleled analytical power.
Protocol 2: UPLC-MS/MS for Identification and Trace Analysis
Objective: To identify and quantify trace-level impurities and degradation products of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Materials:
-
As per HPLC method.
UPLC Conditions:
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Sub-2 µm particles provide higher efficiency and resolution. |
| Mobile Phase A | 0.1% Formic acid in Water | |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 10 min | Faster gradient due to the shorter column and higher efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Injection Volume | 2 µL | |
| Sample Preparation | Dilute the sample from the HPLC preparation to 10 µg/mL in a 50:50 mixture of Mobile Phase A and B. |
Mass Spectrometry Conditions:
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The nitrogen-containing heterocyclic structure is readily protonated. |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 400 °C | |
| Cone Gas Flow | 50 L/hr | |
| Desolvation Gas Flow | 800 L/hr | |
| MS Scan Range | m/z 50-500 | To detect the parent ion and potential low molecular weight fragments. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) with argon |
Data Analysis and Interpretation: The expected protonated molecule [M+H]⁺ for this compound (C₈H₇N₃O₂) is m/z 178.06.[5] The fragmentation pattern in MS/MS will be key to structural confirmation. Common fragmentation pathways for methyl esters of nitrogen heterocycles include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da).[6]
Workflow for UPLC-MS/MS Analysis
Caption: UPLC-MS/MS workflow for identification and quantification.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H and ¹³C NMR for Structural Confirmation
Protocol 3: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution).
-
5 mm NMR tubes.
Materials:
-
This compound sample (approx. 5-10 mg).
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise (e.g., 16 scans), a spectral width of approximately 12 ppm, and a relaxation delay of at least 2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 scans).
Expected Chemical Shifts: The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the ester group. Based on data from similar imidazopyridine structures, the following are predicted chemical shifts.[7][8]
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H2 | ~8.3 | ~145 |
| H5 | ~8.6 | ~142 |
| H7 | ~8.1 | ~118 |
| N-H | ~13.0 (broad) | - |
| -OCH₃ | ~3.9 | ~52 |
| C=O | - | ~165 |
| C6 | - | ~125 |
| C3a | - | ~148 |
| C7a | - | ~133 |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Quantitative NMR (qNMR) for Purity Determination
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[9][10] It relies on the direct proportionality between the integrated signal area and the number of nuclei.
Protocol 4: Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound.
Instrumentation and Materials:
-
As per standard NMR, with the addition of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Accurately weigh a specific amount of the sample (e.g., 10 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., 5 mg of maleic acid).
-
Dissolve both the sample and the internal standard in the same vial with a known volume of DMSO-d₆.
-
Acquire the ¹H NMR spectrum with optimized parameters for quantification (e.g., longer relaxation delay of at least 5 times the longest T₁).
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Solid-State Characterization by X-Ray Powder Diffraction (XRPD)
XRPD is a critical technique for characterizing the solid-state properties of a pharmaceutical compound, including its crystalline form (polymorphism).[10][11] Polymorphism can significantly impact physical properties such as solubility, stability, and bioavailability.
Protocol 5: X-Ray Powder Diffraction (XRPD)
Objective: To obtain the characteristic XRPD pattern of the crystalline form of this compound.
Instrumentation:
-
X-ray powder diffractometer with a Cu Kα radiation source.
-
Sample holder (e.g., zero-background silicon wafer).
Sample Preparation:
-
Gently grind the crystalline sample using an agate mortar and pestle to achieve a fine, uniform powder. This minimizes preferred orientation effects.[12]
-
Carefully pack the powder into the sample holder, ensuring a flat and even surface.
Data Acquisition:
| Parameter | Value | Rationale |
| Radiation | Cu Kα (λ = 1.5406 Å) | Standard X-ray source for pharmaceutical analysis. |
| Voltage | 40 kV | |
| Current | 40 mA | |
| Scan Range (2θ) | 5° to 40° | This range typically covers the most characteristic peaks for small organic molecules. |
| Step Size | 0.02° | |
| Scan Speed | 1°/min |
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the specific crystalline form. The positions and relative intensities of the diffraction peaks should be recorded. This pattern is essential for quality control to ensure batch-to-batch consistency and to monitor for any polymorphic changes during manufacturing or storage.
Logical Flow for Solid-State Characterization
Caption: Decision tree for XRPD analysis in quality control.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and diffraction techniques ensures a thorough understanding of the compound's identity, purity, and solid-state properties. Adherence to these protocols and the principles of method validation will enable researchers and manufacturers to maintain high standards of quality and consistency in their work.
References
- 1. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
- 9. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 10. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. americanlaboratory.com [americanlaboratory.com]
High-Resolution HPLC Purification of Imidazo[4,5-b]pyridine Isomers: A Protocol for Drug Discovery and Development
An Application Guide by Gemini Scientific
Abstract
Imidazo[4,5-b]pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] During synthesis, the formation of positional isomers is a common challenge, necessitating robust analytical and preparative purification methods. These isomers often possess nearly identical physicochemical properties, making their separation a significant chromatographic hurdle.[2] This application note provides a comprehensive, in-depth guide to developing a High-Performance Liquid Chromatography (HPLC) method for the effective separation and purification of imidazo[4,5-b]pyridine isomers. We will explore the foundational principles of chromatographic mode selection, systematic method development, and provide a detailed, validated starting protocol suitable for researchers in pharmaceutical and chemical development.
Introduction: The Isomer Separation Challenge
The imidazo[4,5-b]pyridine ring system is a bioisostere of purine, which allows molecules containing this scaffold to interact with a wide range of biological targets.[1] However, synthetic routes can lead to the formation of multiple positional isomers, where functional groups are attached to different positions on the heterocyclic core.[3] These isomers, while structurally similar, can exhibit vastly different pharmacological activities and toxicity profiles. Therefore, their precise separation and quantification are critical for drug safety and efficacy, as mandated by regulatory bodies like the FDA.[4]
The primary challenge lies in the subtle differences in polarity and pKa between the isomers.[2] Standard reversed-phase (RP-HPLC) methods may fail to provide adequate resolution, leading to co-elution where two or more compounds elute as a single peak.[5][6] This guide explains the causality behind experimental choices to overcome this challenge, empowering the scientist to move from co-elution to baseline separation.
Foundational Principles for Chromatographic Separation
A successful separation strategy begins with a thorough understanding of the analyte's properties and how they interact with the chromatographic system.
Analyte Physicochemical Properties
Imidazo[4,5-b]pyridine and its derivatives are polar, basic heterocyclic compounds.[7][8] Key properties influencing their chromatographic behavior include:
-
pKa: The pyridine nitrogen imparts basicity, with typical pKa values in the range of 5-6.[7] This means the molecule's ionization state is highly dependent on the mobile phase pH.[9]
-
Polarity & Hydrogen Bonding: The presence of nitrogen atoms allows for hydrogen bonding interactions, which can be exploited for separation. Isomeric variations can cause subtle shifts in the molecule's dipole moment and hydrogen bonding capacity.
-
Aromaticity: The fused ring system is aromatic, enabling π-π interactions with appropriate stationary phases.[10]
Strategic Selection of Chromatographic Mode
While Reverse-Phase HPLC is the workhorse of modern chromatography, the polar and basic nature of imidazo[4,5-b]pyridines makes alternative modes highly attractive.[11]
-
Reversed-Phase (RP-HPLC): This is the most common starting point. It separates compounds based on hydrophobicity.[12] For basic compounds like imidazo[4,5-b]pyridines, controlling the mobile phase pH is absolutely critical. Operating at a low pH (e.g., 2.5-4.0) ensures the analytes are consistently protonated (ionized), which prevents peak tailing from silanol interactions and stabilizes retention times.[13][14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that show poor retention in reversed-phase.[15][16] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent (typically acetonitrile). A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, increasing retention.[17] This mode can provide unique selectivity for isomers based on differences in polarity and hydrogen bonding.
-
Mixed-Mode Chromatography: This approach uses stationary phases with multiple functionalities (e.g., C18 and ion-exchange groups). These columns can offer powerful, tunable selectivity by engaging in multiple interaction types simultaneously, making them highly effective for resolving complex mixtures of isomers.[18][19]
Systematic Method Development Workflow
Achieving baseline resolution of isomers requires a systematic approach to optimizing chromatographic parameters. The following workflow provides a logical progression for method development.
Caption: Workflow for HPLC method development for imidazo[4,5-b]pyridine isomers.
Stationary Phase Selection: The Key to Selectivity
If a standard C18 column fails to resolve the isomers, changing the stationary phase is the most powerful step to alter selectivity.[10]
-
C18 Columns: The universal starting point, separating primarily on hydrophobicity. Best for initial screening.[20]
-
Phenyl-Phases (e.g., Phenyl-Hexyl): These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic imidazo[4,5-b]pyridine core. This can be highly effective at differentiating positional isomers.[10]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a complex mix of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for halogenated or polar aromatic compounds and their isomers.[10]
-
HILIC Phases (unmodified silica, amide, diol): When isomers have sufficient polarity, HILIC columns can provide excellent retention and resolution that is often orthogonal (completely different) to reversed-phase methods.[21]
Mobile Phase Optimization: Fine-Tuning the Separation
-
The Critical Role of pH: As basic compounds, the retention of imidazo[4,5-b]pyridines is highly sensitive to pH.[9][22] A mobile phase pH should be selected that is at least 1.5-2 units away from the analyte's pKa to ensure a consistent ionization state and robust, reproducible retention times.[13] For these compounds, a pH in the acidic range (e.g., 2.5 to 4.0) is typically an excellent starting point.
-
Buffer Selection: A buffer is essential to control the mobile phase pH. Choose a buffer whose pKa is within ±1 pH unit of the target mobile phase pH.[20]
-
Ammonium Formate/Formic Acid: Excellent for LC-MS applications due to its volatility. Buffers effectively in the pH 2.8-4.8 range.
-
Phosphate Buffer: Provides high buffering capacity but is not volatile and is unsuitable for MS. Effective in the pH 2.1-3.1 and 6.2-8.2 ranges.
-
-
Organic Modifier (Acetonitrile vs. Methanol): Switching between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity. ACN is generally a stronger solvent in RP-HPLC, but methanol can offer different hydrogen-bonding interactions that may be beneficial for resolving isomers.[10] It is recommended to screen both during method development.
Detailed HPLC Purification Protocol: A Validated Starting Point
This protocol describes a robust, gradient RP-HPLC method that serves as an excellent starting point for the separation of most imidazo[4,5-b]pyridine isomers.
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Sample Diluent | 50:50 Acetonitrile/Water |
| Chemicals | HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (>99%) |
Step-by-Step Methodology
1. Mobile Phase Preparation:
- Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
- Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.
2. Sample Preparation:
- Accurately weigh approximately 5 mg of the isomeric mixture into a volumetric flask.
- Dissolve in the sample diluent (50:50 ACN/Water) to a final concentration of ~1.0 mg/mL.
- Vortex until fully dissolved.
- Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.[10]
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Small volume minimizes peak distortion. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm or λmax | 254 nm is a good starting point for aromatic systems. Use DAD to determine the optimal wavelength (λmax) for your specific isomers. |
| Gradient Program | See table below | A gradient allows for efficient elution of compounds with varying polarities and helps determine the optimal isocratic conditions.[11] |
4. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Method Validation and Troubleshooting
Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is fit for purpose.[23][24] Key parameters include specificity, linearity, precision, accuracy, and robustness.[25]
Troubleshooting Common Isomer Separation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution / Poor Resolution | 1. Inappropriate Selectivity: The column chemistry cannot differentiate the isomers.[5] 2. Insufficient Retention: Peaks are eluting too close to the void volume.[6] | 1. Change Column: Switch to a stationary phase with a different mechanism (e.g., C18 -> Phenyl-Hexyl or HILIC).[10] 2. Modify Mobile Phase: Switch from ACN to MeOH (or vice-versa). Adjust pH to alter ionization. 3. Weaken Mobile Phase: Decrease the starting percentage of the organic solvent (e.g., from 5% B to 2% B) to increase retention. |
| Peak Tailing | 1. Silanol Interactions: The basic nitrogen of the analyte is interacting with acidic silanol groups on the silica surface. 2. Column Overload: Injecting too much sample mass. | 1. Lower Mobile Phase pH: Ensure the pH is sufficiently acidic (e.g., < 4.0) to keep the analyte fully protonated.[2] 2. Reduce Sample Concentration: Dilute the sample by a factor of 5 or 10 and re-inject. |
| Inconsistent Retention Times | 1. Inadequate Buffering: The mobile phase pH is not stable. 2. Temperature Fluctuation: The column compartment is not temperature-controlled. 3. Column Equilibration: Insufficient time for the column to equilibrate with the starting mobile phase conditions. | 1. Increase Buffer Concentration: Increase buffer strength (e.g., from 10 mM to 25 mM). Ensure the target pH is within the buffer's effective range. 2. Use a Column Oven: Set a constant temperature (e.g., 30 °C). 3. Extend Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. |
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. helixchrom.com [helixchrom.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. moravek.com [moravek.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 19. sielc.com [sielc.com]
- 20. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijcrt.org [ijcrt.org]
- 25. researchgate.net [researchgate.net]
Application Note: Comprehensive ¹H NMR Characterization of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Abstract
This application note provides a detailed guide for the ¹H NMR characterization of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate (CAS: 77862-95-4), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insight. We present a comprehensive protocol for sample preparation, data acquisition, and in-depth spectral interpretation. The methodology is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with a robust framework for unambiguous structural verification of this and similar imidazopyridine scaffolds.
Introduction and Theoretical Framework
This compound is a fused heterocyclic system possessing both a pyridine and an imidazole ring. This arrangement creates a unique electronic environment that is reflected in its ¹H NMR spectrum. Accurate structural confirmation is the cornerstone of chemical synthesis and drug development, and ¹H NMR spectroscopy is the primary analytical tool for this purpose.
The structure, shown below, contains five distinct proton environments:
-
Imidazole Ring Proton (H-2): A single proton on the electron-deficient imidazole ring.
-
Pyridine Ring Protons (H-5, H-7): Two aromatic protons on the pyridine moiety.
-
Imidazole N-H Proton: An exchangeable proton on the imidazole nitrogen.
-
Methyl Ester Protons (-OCH₃): Three equivalent protons of the methyl group.
The chemical shifts (δ) of these protons are governed by factors including aromatic ring currents, the electronegativity of adjacent nitrogen atoms, and substituent effects.[4] Protons attached to the electron-deficient imidazopyridine ring system are expected to be deshielded and resonate at a lower field (higher ppm) compared to protons in simpler aromatic systems like benzene.[5][6]
Figure 1: Chemical Structure and Proton Numbering
Experimental Protocol
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Materials and Equipment
-
Analyte: this compound (5-10 mg)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.7 mL)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment:
-
High-quality 5 mm NMR tubes and caps
-
Glass Pasteur pipettes and bulbs
-
Small quantity of glass wool
-
Vortex mixer
-
Analytical balance
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Rationale for Solvent Selection
DMSO-d₆ is the recommended solvent for several key reasons:
-
Solubility: It readily dissolves a wide range of polar organic molecules, including many heterocyclic compounds.
-
Observation of Exchangeable Protons: Unlike protic solvents like Methanol-d₄, DMSO-d₆ is aprotic and forms hydrogen bonds with N-H protons. This slows down the rate of chemical exchange, often allowing the N-H proton signal to be observed as a distinct, albeit sometimes broad, resonance.[7]
-
Chemical Shift Range: Its residual solvent peak appears at ~2.50 ppm, which typically does not overlap with the key aromatic or imidazole proton signals of the analyte.
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8][9] This concentration is optimal for obtaining a high signal-to-noise ratio in a minimal number of scans.[10]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ (containing 0.03% TMS as an internal reference) to the vial.[8]
-
Homogenization: Cap the vial and gently vortex until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring a high-resolution spectrum.[9]
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Causality: This step is crucial to remove any microscopic particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[10] Do not use cotton wool, as solvents can leach impurities from it.[10]
-
Filling the NMR Tube: Filter the solution through the glass wool-plugged pipette directly into a clean, unscratched NMR tube. The final sample depth should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with its contents and your identifier.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard 1D Proton (zg30) | A standard 30° pulse is sufficient and helps reduce experiment time. |
| Acquisition Time (AQ) | ~4 seconds | Ensures sufficient data points are collected for good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete T1 relaxation of protons, ensuring accurate integration. |
| Number of Scans (NS) | 8 to 16 | Provides an excellent signal-to-noise ratio for a sample of this concentration. |
| Spectral Width (SW) | 20 ppm (e.g., -2 to 18 ppm) | Covers the full range of expected chemical shifts for organic molecules, including exchangeable protons. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Analysis and Interpretation
A well-acquired spectrum should be processed with phasing, baseline correction, and referencing the TMS peak to 0.00 ppm. The subsequent analysis involves evaluating the four key features of the spectrum.[11]
Predicted ¹H NMR Data Summary
The following table outlines the expected signals for this compound in DMSO-d₆. These predictions are based on data from structurally similar imidazopyridine derivatives and fundamental NMR principles.[7][12][13]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Notes |
| N-H | > 12.0 | broad singlet (br s) | 1H | N/A | Chemical shift is highly variable and depends on concentration and residual water. Signal will disappear upon D₂O exchange. |
| H-5 | ~8.8 - 9.0 | singlet (s) or narrow doublet (d) | 1H | ~1.0-2.0 Hz | Expected to be the most downfield aromatic proton due to anisotropic effects from the ester and proximity to N-4. May appear as a singlet if coupling to H-7 is not resolved. |
| H-2 | ~8.5 - 8.7 | singlet (s) | 1H | N/A | A characteristic singlet for the imidazole proton in this scaffold. |
| H-7 | ~8.2 - 8.4 | singlet (s) or narrow doublet (d) | 1H | ~1.0-2.0 Hz | Appears upfield relative to H-5. May show small meta-coupling to H-5. |
| -OCH₃ | ~3.9 - 4.0 | singlet (s) | 3H | N/A | A sharp singlet in a characteristic region for methyl esters. This is often the easiest signal to identify and assign. |
Step-by-Step Interpretation Guide
-
Reference and Solvent Peaks: Confirm the TMS peak is at 0.00 ppm and identify the residual solvent peak for DMSO-d₆ at ~2.50 ppm and the water peak at ~3.33 ppm.
-
Identify Singlets: Locate the two sharp singlets. The one integrating to 3 protons around 3.9-4.0 ppm is definitively the -OCH₃ group. The one integrating to 1 proton in the aromatic region (8.5-8.7 ppm) is the H-2 proton.
-
Analyze the Aromatic Region: Examine the signals between 8.0 and 9.0 ppm. You should find two distinct signals, each integrating to 1H. These are H-5 and H-7 . The most downfield of these is likely H-5. They may appear as sharp singlets or very narrow doublets due to weak long-range coupling.
-
Locate the Exchangeable Proton: Scan the far downfield region (>12 ppm) for a broad signal integrating to 1H. This is the N-H proton. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; this N-H signal should disappear.
Experimental Workflow and Quality Control
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Workflow for ¹H NMR characterization.
Troubleshooting Common Issues:
-
Broad Peaks: Often caused by solid particulates (re-filter the sample) or poor shimming (re-shim the instrument).[10]
-
Impurity Peaks: Unidentified peaks may come from residual synthesis solvents or contaminated glassware. Ensure all equipment is scrupulously clean.
-
No N-H Signal: If the N-H signal is not observed, the sample may have a high concentration of water, or the proton may be exchanging too rapidly.
Conclusion
This application note provides an expert-level, detailed protocol for the ¹H NMR characterization of this compound. By following the outlined steps for sample preparation, data acquisition, and systematic interpretation, researchers can confidently verify the structure of this important heterocyclic compound. The emphasis on the rationale behind each step equips scientists with the foundational knowledge to adapt this protocol for other complex small molecules.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound, CasNo.77862-95-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. cif.iastate.edu [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. Interpreting | OpenOChem Learn [learn.openochem.org]
- 12. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Imidazo[4,5-b]pyridine Analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antimicrobial, anticancer, and antiviral agents.[1][2][3] As drug discovery programs increasingly focus on this heterocyclic system, the need for robust and sensitive analytical methods for characterization, quantification, and metabolic profiling has become paramount.[4][5][6] This guide provides a comprehensive framework for the analysis of imidazo[4,5-b]pyridine compounds using Electrospray Ionization-Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS). We present field-proven protocols for sample preparation, method development, and structural elucidation, emphasizing the rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge
Imidazo[4,5-b]pyridine and its derivatives are nitrogen-containing heterocyclic compounds.[1] Their basic nitrogen atoms, particularly on the imidazole ring, make them readily amenable to analysis by positive-mode Electrospray Ionization (ESI), which typically generates a strong protonated molecule ([M+H]⁺) signal.[7][8][9] The primary analytical challenges lie in achieving effective chromatographic separation from complex matrices (e.g., biological fluids, crude reaction mixtures), optimizing ionization efficiency, and interpreting complex fragmentation patterns for confident structural confirmation. Mass spectrometry is an indispensable tool in this process, offering unparalleled sensitivity and specificity for identifying and quantifying these molecules and their metabolites.[5][10]
Experimental Workflow: From Sample to Data
A successful analysis hinges on a systematic workflow that encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data processing. Each stage must be optimized to account for the specific physicochemical properties of the target analytes and the complexity of the sample matrix.
Figure 1: General workflow for the LC-MS/MS analysis of imidazo[4,5-b]pyridine compounds.
Sample Preparation Protocols
The goal of sample preparation is to extract the analytes of interest from the matrix, remove interferences that can cause ion suppression, and concentrate the sample to improve detection limits.[11]
Protocol 3.1: Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Urine)
This protocol is effective for cleaning up complex biological samples. The choice of SPE sorbent depends on the specific properties of the analyte. A mixed-mode cation exchange sorbent is often a good starting point for basic compounds like imidazo[4,5-b]pyridines.
Rationale: SPE provides superior cleanup compared to simple protein precipitation or liquid-liquid extraction, minimizing matrix effects and leading to more reliable quantification.[12]
Step-by-Step Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add 1 mL of 2% formic acid in water. Vortex for 30 seconds. This step lyses cells and adjusts the pH to ensure the analyte is charged for retention on the cation exchange sorbent.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences. Follow with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the target analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[11] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[11][13]
Protocol 3.2: Dilute-and-Shoot for Synthetic Reaction Mixtures
For cleaner samples, such as those from synthetic reaction monitoring, a simple dilution is often sufficient.
Rationale: This method is high-throughput and minimizes sample handling, which is ideal for rapid screening of reaction progress or purity.
Step-by-Step Methodology:
-
Dilution: Take a 10 µL aliquot of the reaction mixture.
-
Solvent Addition: Dilute it with 990 µL of a solvent compatible with the initial mobile phase (e.g., 50:50 Acetonitrile:Water). This is a 1:100 dilution; adjust as necessary based on expected concentration.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or similar) to remove any particulate matter that could block the LC system.[13]
-
Analysis: Transfer the filtrate to an autosampler vial for injection.
LC-MS/MS Method Parameters
Liquid Chromatography
A reversed-phase separation on a C18 column is typically the first choice. The use of an acidic mobile phase modifier is critical.
Rationale: Formic acid serves two purposes: it acts as a proton source to facilitate efficient ionization in positive ESI mode and improves the peak shape of basic analytes by suppressing silanol interactions with the stationary phase.[8][9][14]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high efficiency for rapid gradients. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with additive for protonation and peak shape.[14][15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with consistent additive concentration.[14][15] |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns, balancing speed and pressure. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity for better reproducibility. |
| Injection Vol. | 2-5 µL | Balances sensitivity with the risk of column overloading. |
| Gradient | 5% to 95% B over 5 min | A typical starting gradient for screening. Isocratic holds at the beginning and end ensure reproducibility and column re-equilibration. |
Mass Spectrometry
Analysis is performed in positive ESI mode, often using a triple quadrupole (QQQ) for quantification or a Q-TOF for high-resolution structural work.
| Parameter | Typical Value (QQQ) | Rationale |
| Ionization Mode | ESI Positive | Imidazo[4,5-b]pyridines are basic and readily form [M+H]⁺ ions.[1][7] |
| Capillary Voltage | 3500 V | Optimizes the electrospray process for stable ion generation.[8][9] |
| Drying Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets.[8][9] |
| Drying Gas Flow | 10 L/min | Assists in desolvation and prevents solvent clusters. |
| Nebulizer Pressure | 35 psi | Controls the formation of the initial aerosol.[14] |
| MS1 Scan Range | m/z 100 - 800 | Covers the expected mass range for parent compounds and metabolites. |
| Collision Energy | 10 - 40 eV | Ramped or discrete values are used in MS/MS to induce fragmentation. The optimal energy depends on the stability of the precursor ion. |
Structural Elucidation: Understanding Fragmentation
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second (Q2), and the resulting product ions are analyzed in the third (Q3).
For imidazo[4,5-b]pyridines, fragmentation often involves cleavages of substituents and characteristic ruptures of the fused heterocyclic ring system.[8][9] The imidazole ring, being more electron-rich, can be a site of initial bond cleavage.
Figure 2: Plausible fragmentation pathways for a generic imidazo[4,5-b]pyridine derivative.
Interpreting the Spectrum:
-
Substituent Losses: The most straightforward fragments often arise from the cleavage of bonds to substituents on the core structure. For example, a phenyl group may be lost as benzene (C₆H₆) or a related radical.
-
Ring Fission: Fused heterocyclic systems can undergo complex ring-opening and cross-ring cleavage events.[8][9] Common neutral losses include HCN (27 Da) from the pyridine or imidazole ring and C₂H₂N₂ from the imidazole portion.
-
High-Resolution MS: Accurate mass measurements from a Q-TOF or Orbitrap instrument are invaluable. By determining the elemental composition of precursor and product ions, proposed fragmentation pathways can be confirmed with high confidence.
Quantitative Analysis
For drug development, quantifying the concentration of a lead compound in biological matrices is critical. This is typically achieved using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Protocol 6.1: Setting up an MRM Assay
-
Analyte Infusion: Infuse a pure standard of the imidazo[4,5-b]pyridine compound directly into the mass spectrometer.
-
Precursor Selection: Identify the m/z of the most abundant precursor ion, which is almost always the [M+H]⁺ ion.
-
Product Ion Scan: Perform a product ion scan on the selected precursor to identify the most intense and stable fragment ions.
-
Select MRM Transitions: Choose at least two specific and intense MRM transitions (precursor ion → product ion) for each analyte. One is used for quantification ("quantifier") and the other for confirmation ("qualifier").
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a close structural analog can be used.
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a blank matrix. Plot the ratio of the analyte peak area to the internal standard peak area against concentration.
| Compound | Precursor Ion (m/z) | Quantifier Transition (m/z) | Qualifier Transition (m/z) |
| Analyte X | 250.1 | 250.1 → 193.1 | 250.1 → 166.1 |
| Internal Std (¹³C₆-Analyte X) | 256.1 | 256.1 → 199.1 | - |
Conclusion
The combination of liquid chromatography with tandem mass spectrometry provides the sensitivity, selectivity, and structural information required for the rigorous analysis of imidazo[4,5-b]pyridine compounds in drug discovery and development. By systematically optimizing sample preparation, chromatographic separation, and mass spectrometer parameters, researchers can develop robust and reliable methods for compound characterization, purity assessment, and pharmacokinetic studies. The protocols and guidelines presented here offer a validated starting point for laboratories working with this important class of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. The role of mass spectrometry in the drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
- 12. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biologie.uni-koeln.de [biologie.uni-koeln.de]
The Art of the Bond: A Senior Application Scientist's Guide to Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines
Introduction: The Biomedical Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] This has led to the development of imidazo[4,5-b]pyridine-based compounds with a broad spectrum of therapeutic activities, such as antiviral, anticancer, and anti-inflammatory properties. The ability to efficiently and selectively synthesize and functionalize this scaffold is therefore of paramount importance to researchers in the pharmaceutical and biotechnology sectors.
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the construction and derivatization of the imidazo[4,5-b]pyridine ring system. These methods offer unparalleled efficiency, functional group tolerance, and modularity, enabling the rapid generation of diverse compound libraries for biological screening. This guide provides an in-depth exploration of key palladium-catalyzed strategies, complete with detailed protocols and mechanistic insights, to empower researchers in their quest for novel therapeutic agents.
Strategic Approaches to the Imidazo[4,5-b]pyridine Core: A Palladium-Catalyzed Toolkit
The synthesis of substituted imidazo[4,5-b]pyridines can be broadly categorized into two phases: the construction of the core heterocyclic system and its subsequent functionalization. Palladium catalysis plays a pivotal role in both.
Constructing the Core: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds, a critical step in building the imidazole portion of the scaffold.[2] This reaction typically involves the palladium-catalyzed coupling of an amine with an aryl halide. In the context of imidazo[4,5-b]pyridine synthesis, this often translates to the intramolecular cyclization of a suitably functionalized aminopyridine precursor.
A particularly elegant strategy involves a one-pot tandem reaction where a 2-chloro-3-aminopyridine derivative is first coupled with a primary amide, followed by an in-situ cyclization and dehydration to furnish the N-1 substituted imidazo[4,5-b]pyridine.[3][4] This approach offers excellent regioselectivity, directly yielding the often challenging to synthesize N-1 isomers.[3]
Mechanism of the Palladium-Catalyzed Amidation/Cyclization Cascade:
The catalytic cycle, a hallmark of palladium-catalyzed reactions, proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloro-3-aminopyridine derivative, forming a Pd(II) intermediate.
-
Amide Coordination and Deprotonation: The primary amide coordinates to the palladium center, and a base removes the acidic N-H proton, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the pyridine and amide moieties are eliminated from the palladium center, regenerating the Pd(0) catalyst and yielding an N-arylated intermediate.
-
Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes a spontaneous intramolecular cyclization, followed by the elimination of a water molecule to afford the aromatic imidazo[4,5-b]pyridine product.
Visualizing the Catalytic Cycle:
Caption: Buchwald-Hartwig amination and cyclization cascade.
Protocol 1: One-Pot Synthesis of N-1-Substituted Imidazo[4,5-b]pyridines via Palladium-Catalyzed Amidation
This protocol is adapted from the work of Rosenberg et al.[1][3][4]
Materials:
-
Substituted 2-chloro-3-aminopyridine (1.0 equiv)
-
Primary amide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Me₄tBu-XPhos (di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tert-butanol (t-BuOH)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the substituted 2-chloro-3-aminopyridine, primary amide, Pd₂(dba)₃, Me₄tBu-XPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous t-BuOH to the vessel. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): If not working in a glovebox, degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A stable Pd(0) source that is activated in situ. |
| Ligand | Me₄tBu-XPhos | A bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A non-nucleophilic base that is effective in promoting the deprotonation of the amide. |
| Solvent | t-BuOH | A polar aprotic solvent that facilitates the reaction and is compatible with the reaction temperature. |
| Temperature | 100-120 °C | Provides the necessary thermal energy to drive the catalytic cycle, especially the cyclization and dehydration steps. |
Functionalizing the Scaffold: Suzuki and Sonogashira Cross-Coupling Reactions
Once the imidazo[4,5-b]pyridine core is assembled, palladium-catalyzed cross-coupling reactions are indispensable for introducing molecular diversity, particularly at the C2 and C6 positions. The Suzuki and Sonogashira reactions are workhorse methods for this purpose.
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide.[5] In the context of imidazo[4,5-b]pyridines, this allows for the introduction of aryl, heteroaryl, or vinyl substituents. This is particularly useful for exploring the structure-activity relationship (SAR) of potential drug candidates.
Mechanism of the Suzuki Coupling:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the halo-imidazo[4,5-b]pyridine (e.g., 6-bromo-imidazo[4,5-b]pyridine).
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Visualizing the Suzuki Coupling Workflow:
Caption: General workflow for Suzuki cross-coupling.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines
This protocol is based on the work of Benci et al.[5]
Materials:
-
6-Bromo-2-phenylimidazo[4,5-b]pyridine (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Microwave reactor tube
-
Inert atmosphere (Argon)
Procedure:
-
Vessel Preparation: To a microwave reactor tube, add the 6-bromo-2-phenylimidazo[4,5-b]pyridine, the substituted phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the 1,4-dioxane and water solvent mixture.
-
Inerting: Seal the tube and purge with argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 2 hours.
-
Work-up:
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) catalyst for Suzuki couplings. |
| Base | K₂CO₃ | A mild and effective base for activating the boronic acid. |
| Solvent System | Dioxane/Water | The aqueous component is crucial for the transmetalation step. |
| Heating Method | Microwave Irradiation | Often accelerates the reaction, leading to shorter reaction times and potentially higher yields. |
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl functionalities into the imidazo[4,5-b]pyridine scaffold, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements.
Mechanism of the Sonogashira Coupling:
The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the halo-imidazo[4,5-b]pyridine to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium(II) intermediate.
Visualizing the Dual Catalytic System:
Caption: The dual catalytic cycles of the Sonogashira coupling.
Protocol 3: Microwave-Enhanced Sonogashira Coupling of 2-Halo-imidazo[4,5-b]pyridines
This protocol is a representative procedure based on the principles of Sonogashira coupling.[6][7]
Materials:
-
2-Halo-3-alkyl-imidazo[4,5-b]pyridine (I, Br, or Cl) (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PCy₃)₂ (dichlorobis(tricyclohexylphosphine)palladium(II)) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
A suitable amine base (e.g., triethylamine or diisopropylamine) (2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Microwave reactor tube
-
Inert atmosphere (Argon)
Procedure:
-
Vessel Preparation: In a dry microwave reactor tube under an inert atmosphere, dissolve the 2-halo-3-alkyl-imidazo[4,5-b]pyridine in the anhydrous solvent.
-
Reagent Addition: Add the terminal alkyne, the amine base, CuI, and the palladium catalyst.
-
Inerting: Seal the tube and ensure the atmosphere is inert.
-
Reaction: Heat the mixture in a microwave reactor to a temperature between 100-140 °C. Reaction times are typically short, ranging from 15 to 60 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PCy₃)₂ | A robust catalyst suitable for a range of substrates. |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate. |
| Base | Triethylamine or Diisopropylamine | Acts as both a base and a solvent in some cases, and helps to scavenge the hydrogen halide byproduct. |
| Heating Method | Microwave Irradiation | Significantly accelerates the coupling reaction. |
Conclusion: Empowering Drug Discovery through Catalysis
The palladium-catalyzed synthesis of imidazo[4,5-b]pyridines represents a powerful and versatile platform for the discovery of novel therapeutic agents. The Buchwald-Hartwig amination provides an elegant solution for the construction of the core scaffold, while the Suzuki and Sonogashira cross-coupling reactions offer unparalleled opportunities for its functionalization. By understanding the underlying mechanisms and adhering to optimized protocols, researchers can efficiently navigate the chemical space around this important pharmacophore. The methodologies outlined in this guide are intended to serve as a practical resource for scientists and professionals dedicated to the advancement of drug development.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
Application Notes and Protocols: Imidazo[4,5-b]pyridines in Antitubercular Drug Discovery
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel antitubercular agents with new mechanisms of action.[1][2] The imidazopyridine scaffold has emerged as a promising framework in the development of new anti-TB drugs.[1][3] This guide provides an in-depth overview of the application of imidazo[4,5-b]pyridines in antitubercular drug discovery, with a focus on their mechanism of action, structure-activity relationships (SAR), and detailed experimental protocols for their synthesis and evaluation.
A notable example of this class is Telacebec (Q203), a first-in-class drug candidate that targets the cytochrome bc1 complex of Mtb, a critical component of the electron transport chain.[4][5][6] By inhibiting this complex, Telacebec disrupts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to bacterial cell death.[4][5][6] This novel mechanism of action makes it effective against both drug-susceptible and drug-resistant strains of Mtb.[4][7]
Mechanism of Action: Targeting the Electron Transport Chain
The primary molecular target of many antitubercular imidazo[4,5-b]pyridines is the ubiquinol-cytochrome c reductase (QcrB), the b subunit of the cytochrome bc1 complex.[8][9] Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of intracellular ATP levels and ultimately causing bacterial death.[5][6][8]
Caption: Mechanism of action of imidazo[4,5-b]pyridines against M. tuberculosis.
Structure-Activity Relationship (SAR)
The antitubercular activity of imidazo[4,5-b]pyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Quantitative structure-activity relationship (QSAR) studies have revealed that the hydrophobicity of these compounds is a critical determinant of their activity.[10]
Key SAR insights include:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antitubercular activity.[3]
-
Substituents at the 2-position: The nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring is crucial for potency. Aromatic and heteroaromatic groups can significantly impact activity.[2]
-
Side Chains: Modifications to side chains, including the introduction of linkers and fused ring systems, have been explored to optimize potency and pharmacokinetic properties.[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
This protocol describes a common one-pot synthesis method for generating a library of 2-substituted imidazo[4,5-b]pyridine derivatives.[11][12]
Materials:
-
2,3-diaminopyridine
-
Substituted aromatic or aliphatic aldehydes
-
Sodium metabisulfite (Na2S2O5) or another suitable oxidizing agent
-
Dimethylformamide (DMF) or another suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2,3-diaminopyridine (1 equivalent) and the desired aldehyde (1 equivalent) in DMF.
-
Add sodium metabisulfite (1.5 equivalents) to the reaction mixture.
-
Heat the mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]
Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
The MABA is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mtb.[11][13]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Standard antitubercular drugs (e.g., isoniazid, rifampicin) as positive controls
Procedure:
-
Prepare a stock solution of the Mtb H37Rv culture adjusted to a McFarland standard of 1.0.
-
In a 96-well plate, serially dilute the test compounds in 7H9 broth. The final concentration of DMSO should not exceed 1%.
-
Inoculate each well with the Mtb suspension to a final volume of 200 µL. Include a drug-free control and a sterile control.
-
Incubate the plates at 37 °C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[11]
Protocol 3: Intracellular Activity against Macrophage-Internalized Mtb
This protocol assesses the ability of compounds to kill Mtb residing within macrophages, which is crucial for predicting in vivo efficacy.[8][14]
Materials:
-
THP-1 human monocytic cell line or J774 murine macrophage cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds
-
Lysis buffer (e.g., 0.1% SDS)
-
7H10 agar plates
Procedure:
-
Seed macrophages in a 24-well plate and differentiate them if necessary (e.g., with PMA for THP-1 cells).
-
Infect the macrophage monolayer with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells with fresh medium to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compounds to the infected cells.
-
Incubate the plates at 37 °C in a 5% CO2 atmosphere for 4 days.
-
After incubation, lyse the macrophages with lysis buffer.
-
Plate serial dilutions of the lysate on 7H10 agar plates.
-
Incubate the plates at 37 °C for 3-4 weeks and count the colony-forming units (CFUs).
-
Calculate the percent inhibition of intracellular growth compared to the untreated control.
Protocol 4: In Vivo Efficacy in a Murine Model of Tuberculosis
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.[15][16][17]
Materials:
-
BALB/c or C57BL/6 mice
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber
-
Test compounds formulated for oral or parenteral administration
-
Standard antitubercular drugs for positive control groups
Procedure:
-
Infect mice with a low-dose aerosol of Mtb H37Rv to establish a chronic infection.
-
Four weeks post-infection, randomize the mice into treatment groups (test compound, positive control, vehicle control).
-
Administer the compounds daily for 4-8 weeks via the chosen route (e.g., oral gavage).
-
Monitor the body weight and clinical signs of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.
-
Homogenize the organs and plate serial dilutions on 7H10 agar to determine the bacterial load (CFU).
-
Compare the CFU counts between the treatment groups and the vehicle control to assess the in vivo efficacy of the test compound.
Caption: Workflow for antitubercular drug discovery with imidazo[4,5-b]pyridines.
Data Summary
The following table summarizes the in vitro activity of representative imidazo[4,5-b]pyridine and related imidazopyridine compounds against M. tuberculosis H37Rv.
| Compound | Target | MIC (µM) | Reference |
| Telacebec (Q203) | QcrB | 0.0027 | [18] |
| ND-008454 | QcrB | <0.03 | [8] |
| Compound 5g | DprE1 (putative) | 0.5 | [2] |
| Compound 5c | DprE1 (putative) | 0.6 | [2] |
| Compound 5u | DprE1 (putative) | 0.7 | [2] |
| Compound 5i | DprE1 (putative) | 0.8 | [2] |
Conclusion
Imidazo[4,5-b]pyridines represent a highly promising class of compounds in the fight against tuberculosis. Their novel mechanism of action, potent activity against drug-resistant strains, and amenability to chemical modification make them attractive candidates for further development. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, screen, and evaluate new imidazo[4,5-b]pyridine derivatives, with the ultimate goal of developing new, more effective treatments for this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Telacebec (Q203) | Qurient [qurient.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs | Bentham Science [benthamscience.com]
- 14. journals.asm.org [journals.asm.org]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Experimental protocol for imidazo[4,5-b]pyridine derivatization
An Application Guide to the Synthetic Derivatization of the Imidazo[4,5-b]pyridine Scaffold
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[1][2][3][4] This has led to its incorporation into numerous therapeutic agents for oncology, inflammation, and central nervous system disorders.[2][3] The strategic derivatization of this scaffold is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This document provides an in-depth guide to the key experimental protocols for the functionalization of the imidazo[4,5-b]pyridine ring system, offering field-proven insights into reaction mechanisms, optimization, and practical execution for researchers in drug development.
The Strategic Importance of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine system, an isomer of purine, presents multiple sites for chemical modification. The most common and synthetically valuable positions for derivatization are the imidazole nitrogen atoms (N1 and N3), the C2 position of the imidazole ring, and the C5, C6, and C7 positions on the pyridine ring. The choice of derivatization strategy is dictated by the desired structure-activity relationship (SAR) and the overall synthetic route. This guide will focus on the most robust and versatile methods for introducing chemical diversity at the key N-imidazole and C2 positions.
N-Alkylation and N-Arylation of the Imidazole Ring
The unsubstituted imidazo[4,5-b]pyridine exists as a mixture of tautomers (1H and 3H), which can lead to the formation of regioisomeric products upon N-substitution.[5] Controlling the regioselectivity of this reaction is a critical consideration. While separation of isomers is often feasible via chromatography, reaction conditions can be optimized to favor one isomer over another. A widely adopted and effective method for N-alkylation is through phase transfer catalysis (PTC).
Causality Behind the Protocol: Why Phase Transfer Catalysis?
Phase transfer catalysis is an excellent choice for this transformation due to its operational simplicity and effectiveness in handling the poor solubility of the imidazo[4,5-b]pyridine salt in common aprotic organic solvents. The quaternary ammonium salt (e.g., TBAB) acts as a shuttle, transporting the deprotonated imidazo[4,5-b]pyridine anion from the solid phase (or an immiscible phase) into the organic phase where it can react with the alkylating agent. This enhances reaction rates and often allows for milder conditions (room temperature) compared to traditional methods requiring strong bases and high temperatures.
Protocol 1: N-Allylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol details the N-alkylation using allyl bromide under phase transfer catalysis conditions, a method that reliably produces N-substituted products.[2]
Materials and Reagents:
-
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetra-n-butylammonium bromide (TBAB)
-
Allyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Silica gel for column chromatography
-
Eluent: Hexane/Dichloromethane mixture
Step-by-Step Methodology:
-
To a stirred mixture of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 eq), potassium carbonate (2.2 eq), and tetra-n-butylammonium bromide (0.15 eq) in anhydrous DMF (approx. 30 mL per 1 mmol of starting material), add allyl bromide (1.6 eq) in small portions at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the inorganic salts by filtration through a pad of celite, washing the filter cake with DMF.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
The resulting residue is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to isolate the N-allyl regioisomers.
| Alkylating Agent | Yield (%) | Reference |
| Allyl Bromide | 54-87% | [2] |
| Propargyl Bromide | 54-87% | [2] |
| Ethyl 2-bromoacetate | 10-49% | [5] |
Table 1: Representative yields for N-alkylation reactions under PTC conditions.
C2-Derivatization: The Hub of Molecular Diversity
The C2 position of the imidazo[4,5-b]pyridine scaffold is the most common site for introducing diversity. Its functionalization is typically achieved through modern cross-coupling reactions, which require an initial "handle" on the C2 position, usually a halogen. Alternatively, direct C-H activation methods offer a more atom-economical route.
C2-Halogenation
The introduction of a halogen at the C2 position transforms the imidazo[4,5-b]pyridine into a versatile substrate for numerous cross-coupling reactions. The choice of halogenating agent depends on the desired halogen and the reactivity of the substrate.
-
Bromination/Iodination: N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used for direct C2 halogenation, often following cyclization from 2,3-diaminopyridine with formic acid.[1]
-
Chlorination: Reagents like phosphoryl chloride (POCl₃) are effective for installing a chlorine atom, particularly after an initial reaction with a carbonyl source like 1,1'-carbonyldiimidazole (CDI).[1]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. It enables the rapid introduction of a wide variety of aryl and heteroaryl groups at the C2 position.[6] Microwave-assisted protocols have become particularly popular as they significantly reduce reaction times while maintaining high yields.[1][6]
Causality Behind the Protocol: Catalyst and Ligand Choice The success of a Suzuki coupling hinges on the palladium catalyst and its associated phosphine ligand. Catalysts like (A-taphos)₂PdCl₂ or a combination of Pd(OAc)₂ with a ligand like XantPhos are highly effective.[1] XantPhos, a bulky biarylphosphine ligand with a large "bite angle," is particularly adept at promoting the crucial reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The base (e.g., Cs₂CO₃ or K₂CO₃) is essential for activating the boronic acid partner in the catalytic cycle.
Protocol 2: Microwave-Enhanced Suzuki Coupling for 2-Aryl-Imidazo[4,5-b]pyridine Synthesis
This protocol provides a rapid and efficient method for arylating 2-halo-imidazo[4,5-b]pyridines.[1][6]
Materials and Reagents:
-
2-Halo-3-alkyl-imidazo[4,5-b]pyridine (e.g., 2-bromo derivative)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., (A-taphos)₂PdCl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane or DMF, with 10% water)
-
Microwave reactor vials
Step-by-Step Methodology:
-
In a microwave reactor vial, combine the 2-halo-imidazo[4,5-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., (A-taphos)₂PdCl₂), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., dioxane/water 9:1) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-150 °C) for a specified time (15-45 minutes).
-
After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
| Catalyst System | Base | Conditions | Substrate Scope | Reference |
| (A-taphos)₂PdCl₂ | Cs₂CO₃ | Microwave, 120 °C, 30 min | Electron-rich, -poor, and heteroaryl boronic acids | [1] |
| Pd(OAc)₂ / XantPhos | K₂CO₃ | Thermal, 100 °C, 12-18 h | Arylboronic acids | [6] |
Table 2: Common conditions for Suzuki coupling of 2-halo-imidazo[4,5-b]pyridines.
Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of C2-amino derivatives, the Buchwald-Hartwig amination is the premier method.[1][7] It allows for the coupling of 2-halo-imidazo[4,5-b]pyridines with a vast range of nitrogen nucleophiles, including primary and secondary amines, and even heterocycles like pyridones.[1][8]
Causality Behind the Protocol: Ligand Selection is Key Similar to the Suzuki reaction, ligand choice is critical. For C-N bond formation, ligands like XantPhos or BINAP are often employed.[1] These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps involving the amine and the aryl halide. The choice of base (e.g., Cs₂CO₃ or NaOtBu) is also crucial and depends on the pKa of the amine nucleophile.
Direct C-H Arylation
Direct C-H arylation represents a more sustainable and efficient strategy, as it circumvents the need for pre-halogenation of the C2 position.[9][10] These reactions typically employ a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to directly couple the C2-H bond with an aryl halide.[3][9]
Causality Behind the Protocol: The Role of the Protecting Group and Copper Co-catalyst Regioselectivity can be an issue in C-H activation. To ensure exclusive functionalization at C2, the imidazole nitrogen is often protected, for instance with a (2-methoxyethoxy)methyl (MEM) group.[9][10] Mechanistic studies suggest that the reaction proceeds via a concerted metalation-deprotonation mechanism, which is facilitated by the coordination of copper(I) iodide to the imidazo[4,5-b]pyridine core, directing the palladium catalyst to the C2 position.[9][10]
Characterization and Validation
The structural elucidation of all synthesized derivatives is a mandatory step for ensuring the integrity of the research.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final compounds and identifying the position of substitution. For example, in N-alkylation, the disappearance of the broad N-H proton signal and the appearance of new signals corresponding to the alkyl group confirm the reaction.[2][11][12] 2D NMR techniques like NOESY and HMBC can be used to definitively assign regioisomeric structures.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the newly synthesized compounds.[14]
Conclusion
The derivatization of the imidazo[4,5-b]pyridine scaffold is a dynamic field that leverages the power of modern synthetic chemistry to create novel molecular entities for drug discovery. The protocols outlined in this guide, particularly those centered on palladium-catalyzed cross-coupling and direct C-H activation at the C2 position, provide reliable and versatile pathways to a vast chemical space. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these methodologies to build libraries of complex imidazo[4,5-b]pyridine derivatives for biological screening and the development of next-generation therapeutics.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C2-arylation of imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a member of the versatile imidazopyridine family of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2][3] This document provides a detailed guide for the utilization of this compound as a chemical probe, with a focus on its potential application in interrogating cellular signaling pathways. These protocols are designed to provide a robust framework for researchers to investigate the biological activity of this compound, from initial cell-based assays to more complex target engagement studies.
Introduction: The Promise of the Imidazopyridine Scaffold
The imidazopyridine core structure is a privileged scaffold in medicinal chemistry and chemical biology, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[2][4] The structural similarity of imidazopyridines to purines allows them to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[5] Notably, the imidazo[4,5-b]pyridine isomer has been the subject of significant research, with derivatives demonstrating potent inhibitory activity against various kinases and other key cellular proteins.[5][6]
This compound (hereafter referred to as MIPC) is a functionalized derivative within this class. While its specific biological targets are still under active investigation, its structural features suggest potential as a modulator of intracellular signaling pathways. This guide will therefore focus on the application of MIPC as a chemical probe to dissect such pathways, using a hypothetical "Target Kinase X" (TKX) as an illustrative example. Chemical probes are essential tools for understanding protein function in a cellular context.[7]
PART 1: Foundational Cellular Assays
The initial characterization of a potential chemical probe involves assessing its impact on cell viability and proliferation. These assays are crucial to determine the concentration range at which the compound can be studied without inducing general toxicity.[8]
Cell Viability and Cytotoxicity Assays
Rationale: To establish the therapeutic window and optimal concentration range for MIPC, it is essential to first determine its effect on cell survival. Assays such as the MTT or XTT assay provide a quantitative measure of metabolic activity, which is an indicator of cell viability.[8]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate the cells of interest (e.g., a cancer cell line known to overexpress a particular kinase) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of MIPC in the appropriate cell culture medium. A typical starting range would be from 1 nM to 100 µM.[8] Remove the old medium from the cells and add the MIPC-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the MIPC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Table 1: Representative Data from a Cell Viability Assay
| MIPC Concentration (µM) | % Cell Viability (relative to vehicle) |
| 0.01 | 100.2 ± 3.5 |
| 0.1 | 98.7 ± 4.1 |
| 1 | 85.3 ± 5.2 |
| 10 | 52.1 ± 3.8 |
| 100 | 5.6 ± 1.9 |
PART 2: Target Engagement and Pathway Analysis
Once the non-toxic concentration range of MIPC is established, the next critical step is to determine if it directly interacts with its intended target within the cell.[9][10]
In-Cell Target Engagement Assays
Rationale: Demonstrating that a chemical probe binds to its target in a cellular environment is fundamental to validating its utility.[9][10] Cellular thermal shift assays (CETSA) and NanoBRET™ target engagement assays are powerful techniques for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with MIPC at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control for 1-2 hours.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., TKX) by Western blotting. A shift in the melting curve indicates ligand binding.
Signaling Pathway Analysis
Rationale: If MIPC engages with a target kinase, it is expected to modulate the downstream signaling pathway.[8] Analyzing the phosphorylation status of downstream substrates provides evidence of target modulation.
Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat cells with MIPC at a concentration known to engage the target (from CETSA or NanoBRET™) for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate of TKX. Also, probe a separate blot with an antibody for the total protein as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[8]
dot
Caption: Inhibition of Target Kinase X (TKX) by MIPC.
PART 3: Advanced Applications and Selectivity Profiling
A high-quality chemical probe should exhibit selectivity for its intended target over other related proteins.[11]
Kinome Profiling
Rationale: To assess the selectivity of MIPC, it is crucial to screen it against a broad panel of kinases. This can be achieved through in vitro kinase panels or by using chemoproteomic approaches.
Experimental Workflow: In Vitro Kinase Panel Screen
-
Compound Submission: Submit MIPC to a commercial service that offers screening against a large panel of purified kinases (e.g., >400 kinases).
-
Assay Format: The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of MIPC at a fixed concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Follow-up dose-response curves should be generated for any kinases that show significant inhibition to determine the IC50 values.
Table 2: Representative Kinase Selectivity Data for MIPC
| Kinase | % Inhibition at 1 µM MIPC | IC50 (µM) |
| Target Kinase X (TKX) | 95% | 0.05 |
| Kinase A | 5% | > 100 |
| Kinase B | 8% | > 100 |
| Kinase C | 65% | 2.5 |
| Kinase D | 3% | > 100 |
dot
Caption: Experimental workflow for characterizing MIPC.
Conclusion
This compound represents a promising starting point for the development of a chemical probe. The protocols outlined in this guide provide a comprehensive framework for its characterization, from initial phenotypic screening to detailed target engagement and selectivity profiling. By following these methodologies, researchers can rigorously validate MIPC as a tool to explore cellular biology and accelerate drug discovery efforts.
References
- 1. iris.unito.it [iris.unito.it]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 11. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Answering your request, here is a technical support center with troubleshooting guides and FAQs for improving the yield of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate synthesis.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of this compound. As a Senior Application Scientist, my goal is to offer not just protocols, but a foundational understanding of the reaction to empower you to troubleshoot and optimize your synthesis effectively.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The imidazo[4,5-b]pyridine core, a deazapurine analogue, is found in numerous compounds with a wide range of biological activities, including antiviral, anticancer, and inotropic agents.[1][2] Achieving a high yield of this specific carboxylate derivative is crucial for the efficient development of new chemical entities.
The most common synthetic strategies for the imidazo[4,5-b]pyridine core involve the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent, or with an aldehyde followed by an oxidative cyclization.[3] This guide will focus on a plausible and widely applicable route: the condensation of methyl 2,3-diaminopyridine-6-carboxylate with a C1 source, such as formic acid or an orthoformate, followed by cyclization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A low yield can be attributed to several factors. A systematic approach to identifying the root cause is essential.
-
Incomplete Reaction: The condensation and subsequent cyclization may be equilibrium-driven. To push the reaction to completion, consider the following:
-
Water Removal: The cyclization step is a dehydration reaction. Ensure your reagents and solvents are anhydrous. The use of a dehydrating agent like polyphosphoric acid (PPA) can be effective, or setting up the reaction with a Dean-Stark trap if the solvent is appropriate (e.g., toluene).[3]
-
Reaction Time and Temperature: These reactions can be slow. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary. However, be cautious of potential side reactions at higher temperatures.
-
-
Side Reactions and Impurity Formation: The presence of multiple functional groups can lead to undesired products.
-
Dimerization/Polymerization: Under harsh acidic or high-temperature conditions, starting materials or the product can degrade or polymerize. A gradual increase in temperature and careful monitoring can mitigate this.
-
Incomplete Cyclization: A common impurity is the intermediate amide formed from the condensation of one of the amino groups with the C1 source. This can be identified by LC-MS. Driving the reaction with a stronger dehydrating agent or higher temperature can help complete the cyclization.
-
-
Degradation of Starting Material or Product: The ester group of the target molecule can be sensitive to harsh acidic or basic conditions, leading to hydrolysis.
-
If using a strong acid like PPA, keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
During work-up, neutralize the reaction mixture carefully at a low temperature to avoid hydrolysis of the methyl ester.
-
-
Inefficient Purification: The product may be lost during the work-up and purification steps.
-
Ensure the pH is adjusted correctly during extraction to ensure your product is in the organic layer.
-
Optimize your column chromatography conditions. A gradient elution may be necessary to separate the product from closely related impurities.
-
Q2: My TLC analysis shows multiple spots, and I'm struggling to identify the impurities. What are the likely side products?
Identifying impurities is key to optimizing the reaction. Here are some common possibilities and how to investigate them:
| Potential Impurity | Likely Cause | Identification Method | Proposed Solution |
| Unreacted Diaminopyridine | Insufficient C1 source or incomplete reaction. | Compare with a standard of the starting material on TLC. Confirm by LC-MS. | Increase the equivalents of the C1 source (e.g., formic acid). Increase reaction time or temperature. |
| Intermediate Amide | Incomplete cyclization/dehydration. | Will have a different polarity than the starting material and product. Can be identified by a higher mass in LC-MS corresponding to the addition of the formyl group. | Use a stronger dehydrating agent (e.g., PPA). Increase reaction temperature. |
| Hydrolyzed Product (Carboxylic Acid) | Harsh acidic or basic conditions during reaction or work-up. | Will have a different polarity (often more polar) on TLC. Can be confirmed by LC-MS (mass will be 14 units lower than the product). | Use milder reaction conditions. Perform work-up at low temperatures and avoid extreme pH. |
| N-Formylated Product | If using an excess of formic acid under forcing conditions. | Can be difficult to distinguish by TLC alone. LC-MS and 1H NMR are more definitive. | Use a stoichiometric amount of the C1 source or a milder formylating agent. |
Q3: The reaction stalls and does not proceed to completion, even after extended time. How can I drive it forward?
A stalled reaction often points to an issue with the activation energy or reaction equilibrium.
-
Catalysis: If not already in use, a catalyst can significantly improve the reaction rate.
-
Acid Catalysis: For condensation with orthoformates, a catalytic amount of a Lewis acid like zinc triflate or a Brønsted acid like p-toluenesulfonic acid can be effective.[1]
-
Heterogeneous Catalysts: Al³⁺-exchanged K10 montmorillonite clay has been reported as a reusable and efficient catalyst for imidazopyridine synthesis, often leading to excellent yields.[3]
-
-
Solvent Choice: The solvent can play a crucial role in reaction rate and outcome.
-
High-boiling polar aprotic solvents like DMF or DMSO can be effective but may be difficult to remove.
-
Microwave irradiation has been shown to accelerate this type of reaction, often leading to higher yields in shorter times.[3]
-
Below is a workflow to troubleshoot a stalled reaction:
Caption: Troubleshooting workflow for a stalled reaction.
Q4: My final product is difficult to purify. What are the best practices for purification?
Purification of polar heterocyclic compounds can be challenging.
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard. If the product is very polar, consider using alumina (neutral or basic) or a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, then methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing for basic compounds like imidazopyridines.
-
-
Recrystallization:
-
This can be a very effective method for obtaining highly pure material if a suitable solvent system can be found.
-
Screen a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water or hexanes).
-
-
Acid-Base Extraction:
-
If the impurities are neutral or acidic, you can dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic imidazopyridine product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the product extracted back into an organic solvent. This can be an effective way to remove non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield synthetic protocol for this compound?
While the exact conditions will require optimization, a robust starting point is the cyclocondensation of Methyl 2,3-diamino-5-pyridinecarboxylate with an orthoformate.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of Methyl 2,3-diamino-5-pyridinecarboxylate (1.0 eq) in trimethyl orthoformate (5-10 eq), add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess trimethyl orthoformate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to yield the pure this compound.
Q2: Are there alternative synthetic strategies to consider?
Yes, several other methods are reported for the synthesis of the imidazo[4,5-b]pyridine core and could be adapted.
-
Palladium-Catalyzed Amidation/Cyclization: A multi-step but often high-yielding route can start from a 3-amino-2-chloropyridine derivative. A palladium-catalyzed amidation followed by an intramolecular cyclization can form the imidazole ring.[4][5] This approach can offer better control over regioselectivity.
-
Reductive Cyclization: The reaction of a 2-nitro-3-aminopyridine derivative with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) can provide a one-pot synthesis of the imidazopyridine core.[3]
Q3: How do key reaction parameters influence the yield?
The interplay between different reaction parameters is crucial for optimizing the yield.
Caption: Interdependence of key reaction parameters on yield and purity.
-
Temperature: Higher temperatures increase the reaction rate but can also promote side reactions and degradation. An optimal temperature balances these two factors.
-
Catalyst: The right catalyst can lower the activation energy, allowing the reaction to proceed at a lower temperature and with higher selectivity, thus improving the yield.
-
Solvent/Reagent Concentration: The concentration of reagents can affect the reaction rate. Using a reagent like trimethyl orthoformate as the solvent can drive the equilibrium towards the product.
Q4: What are the primary safety considerations for this synthesis?
-
Corrosive Reagents: If using polyphosphoric acid (PPA) or strong acid catalysts, always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: Be cautious when heating reactions to reflux. Use a proper heating mantle and ensure glassware is free of cracks.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Always work in a well-ventilated area.
References
- 1. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review) | Semantic Scholar [semanticscholar.org]
Troubleshooting regioisomer formation in imidazo[4,5-b]pyridine synthesis
Technical Support Center: Imidazo[4,5-b]pyridine Synthesis
A Guide to Troubleshooting Regioisomer Formation
Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower your experimental design and troubleshooting efforts. The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines makes it a privileged scaffold in medicinal chemistry, but its synthesis is often complicated by the formation of undesired regioisomers.[1][2][3] This guide offers in-depth, question-and-answer-based troubleshooting for these common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Regioisomer Formation During Imidazole Ring Cyclization
Question 1: My reaction of 2,3-diaminopyridine with an aldehyde is giving me a mixture of products that I suspect are regioisomers. What is happening and how can I control the regioselectivity?
Answer:
This is a classic challenge in imidazo[4,5-b]pyridine synthesis. The initial condensation between a 2,3-diaminopyridine and an aldehyde (or its equivalent, like a carboxylic acid or orthoester) can theoretically lead to two different regioisomers, although typically one is major. The issue arises from which of the two amino groups of the diaminopyridine initiates the nucleophilic attack and participates in the key cyclization step.
Underlying Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation (often aerial) to form the aromatic imidazole ring.[1] The regiochemical outcome is dictated by the relative nucleophilicity of the two amino groups on the pyridine ring.
-
The N2-amino group is generally more nucleophilic due to electronic donation from the pyridine ring nitrogen.
-
The N3-amino group is less nucleophilic.
Therefore, the initial attack and subsequent cyclization predominantly favor one pathway. However, factors like substitution on the pyridine ring, the nature of the aldehyde, and reaction conditions can influence this selectivity, leading to mixtures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cyclization regioselectivity.
Experimental Protocols for Optimization:
-
Solvent Screening: The polarity of the solvent can influence the relative nucleophilicity of the amino groups.
-
Protocol: Set up parallel reactions using the same starting materials in different solvents. A typical starting point would be comparing a polar aprotic solvent (like DMF or DMSO), a polar protic solvent (like ethanol or isopropanol), and a non-polar solvent (like toluene or dioxane).
-
Rationale: Polar protic solvents can hydrogen-bond with the amino groups, altering their reactivity profile. Non-polar solvents may favor aggregation or specific transition states that enhance selectivity.
-
-
Catalyst Modification: The choice and amount of acid or base catalyst can be critical.
-
Protocol: If using acid catalysis (e.g., formic acid, p-TsOH), screen different acids and vary the catalyst loading from 0.1 eq to stoichiometric amounts.[1] For reactions that proceed without a catalyst, consider adding a mild acid.
-
Rationale: An acid catalyst can protonate the pyridine nitrogen, which significantly alters the electronic properties of the ring and the relative nucleophilicity of the adjacent amino groups.
-
-
Microwave-Assisted Synthesis: Microwave irradiation can often improve yields and, in some cases, regioselectivity by promoting a specific reaction pathway through rapid, uniform heating.[4][5][6][7]
-
Protocol: Adapt a conventional heating method to a microwave reactor. Start with the same solvent and catalyst system, typically at a temperature 20-40 °C higher than the reflux temperature of the solvent, for a shorter reaction time (e.g., 10-30 minutes).
-
Rationale: Microwave energy can sometimes favor the kinetic product over the thermodynamic product, potentially leading to a higher ratio of a single regioisomer.
-
| Parameter | Condition A (Baseline) | Condition B (Ethanol) | Condition C (Microwave) | Expected Outcome on Regioselectivity |
| Solvent | DMF | Ethanol | Ethanol | Solvent polarity can alter amine nucleophilicity. |
| Temperature | 120 °C (Oil Bath) | 78 °C (Reflux) | 100 °C (Microwave) | Higher energy input may overcome activation barriers differently. |
| Time | 12 hours | 12 hours | 20 minutes | Shorter reaction times can favor the kinetic product. |
| Catalyst | None | None | None | --- |
Section 2: Regioisomer Formation During N-Alkylation
Question 2: I have successfully synthesized my core 3H-imidazo[4,5-b]pyridine, but alkylation with an alkyl halide is yielding a mixture of N3 and N4-alkylated products. How can I direct the alkylation to a single nitrogen?
Answer:
This is a very common and often frustrating issue rooted in the tautomeric nature of the imidazo[4,5-b]pyridine scaffold.[8] The proton on the imidazole ring is not static; it can reside on either the N1 or N3 nitrogen, leading to two readily interconverting tautomers. Furthermore, the pyridine nitrogen (N4) is also a nucleophilic site. Alkylation can therefore occur at multiple positions.
Underlying Mechanism & Tautomerism:
The unsubstituted imidazo[4,5-b]pyridine core exists in equilibrium between its 1H and 3H tautomeric forms. Deprotonation with a base generates an anion that has electron density distributed across N1, N3, and the pyridine N4 nitrogen. The subsequent reaction with an electrophile (like an alkyl halide) can occur at any of these sites, leading to a mixture of regioisomers. The ratio of these products is highly dependent on the reaction conditions.[8][9]
Caption: Tautomerism and competing N-alkylation pathways.
Troubleshooting and Control Strategies:
Controlling the site of alkylation involves manipulating the reaction conditions to favor one nucleophilic site over the others.
-
Choice of Base and Solvent (Hard vs. Soft Nucleophiles/Electrophiles - HSAB Theory):
-
Protocol: Screen different base/solvent combinations. For example, compare a strong, non-nucleophilic base like NaH in an aprotic solvent like THF or DMF with a weaker base like K₂CO₃ in DMF or acetone. Phase-transfer catalysis (PTC) conditions can also be employed.[2][8]
-
Rationale: The nature of the counter-ion (Na⁺ vs. K⁺) and solvent can influence which nitrogen atom is more available for reaction. According to HSAB theory, the harder nitrogen center (often the pyridine N4) may react preferentially with harder electrophiles, while softer centers react with softer electrophiles. Using K₂CO₃ in DMF often favors alkylation on the pyridine nitrogen (N4).[10]
-
-
Reaction Temperature:
-
Protocol: Run the alkylation at different temperatures, for instance, comparing room temperature, 0 °C, and -78 °C.
-
Rationale: Lowering the temperature can increase the selectivity of the reaction, often favoring the thermodynamically more stable product or the product formed via the transition state with the lowest activation energy.
-
-
Protecting Groups: If achieving selectivity is intractable, a protecting group strategy may be necessary, though this adds steps to the synthesis.
| Parameter | Condition A (NaH/DMF) | Condition B (K₂CO₃/DMF) | Condition C (PTC) | Expected Outcome on Regioselectivity |
| Base | NaH (strong, hard) | K₂CO₃ (weaker, soft) | K₂CO₃ / TBAB | May favor N1/N3 alkylation. |
| Solvent | DMF | DMF | Toluene/H₂O | Aprotic polar. |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature | --- |
Section 3: Analytical Characterization of Regioisomers
Question 3: I have a mixture of what I believe are N3- and N4-alkylated regioisomers. How can I definitively assign the structure of each isomer?
Answer:
Unambiguous structural assignment is critical. While chromatography (TLC, HPLC) can separate the isomers, spectroscopic methods, particularly advanced NMR techniques, are required for definitive characterization.[11]
Primary Analytical Tool: 2D NMR Spectroscopy
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most powerful tool for this specific problem. NOESY detects correlations between protons that are close in space (< 5 Å), irrespective of bonding.[12][13][14][15]
-
Rationale: In an N4-alkylated isomer, the N-CH₂ protons of the new alkyl group will be in close spatial proximity to the proton at the C5 position of the pyridine ring. This will result in a cross-peak in the 2D NOESY spectrum. In the N3-alkylated isomer, these N-CH₂ protons will be closer to the proton at the C2 position (if present) or other nearby protons, but typically not the C5 proton.[9][10]
-
Protocol:
-
Dissolve the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a standard proton NMR spectrum to assign the chemical shifts of all protons.
-
Run a 2D NOESY experiment. A mixing time (d8) of ~600 ms is a good starting point for small molecules.[14]
-
Process the data and look for key cross-peaks. A cross-peak between the N-CH₂ signal and the H5 signal is strong evidence for the N4-alkylated structure.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[16]
-
Rationale: The protons of the N-alkyl group will show long-range correlations to the carbon atoms of the heterocyclic core.
-
For an N3-alkylated isomer, the N-CH₂ protons will show a ³J correlation to the C2 and C3a carbons.
-
For an N4-alkylated isomer, the N-CH₂ protons will show a ³J correlation to the C3a and C5 carbons.
-
-
Protocol:
-
Using the same sample, acquire a 2D HMBC spectrum.
-
Analyze the correlations from the N-CH₂ protons to the aromatic carbons to determine the point of attachment.
-
-
Illustrative Diagram for NMR Analysis:
Caption: Differentiating N3- and N4-alkylated isomers using 2D NMR.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 14. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Optimization of Imidazo[4,5-b]pyridine Cyclization
Welcome to the technical support center for the synthesis and optimization of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization reaction to form this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of imidazo[4,5-b]pyridines, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am performing a condensation reaction between a 2,3-diaminopyridine derivative and an aldehyde/carboxylic acid, but I'm observing very low or no formation of the desired imidazo[4,5-b]pyridine. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction: The cyclization may not have reached completion.
-
Increase Reaction Time and/or Temperature: Many of these condensation reactions require significant thermal energy to overcome the activation barrier for cyclization and subsequent aromatization.[1] Consider extending the reaction time or switching to a higher-boiling solvent to increase the temperature.[1] For reactions involving aldehydes, air oxidation is often relied upon for the final aromatization step, which can be slow.[1]
-
Use of Oxidizing Agents: To accelerate the aromatization step, especially in aldehyde condensations, a mild oxidizing agent can be introduced. However, be cautious to avoid side reactions like N-oxide formation.[1]
-
-
Sub-optimal pH: The reaction pH is a critical parameter.
-
Acid Catalysis for Carboxylic Acids: When using carboxylic acids or their equivalents like orthoesters, acidic conditions are generally required to facilitate the condensation. A catalytic amount of a strong acid can be beneficial.[1]
-
Base Selection for Alkylation: In multi-step syntheses involving N-alkylation, the choice of base is critical. For instance, in certain C-N coupling reactions followed by cyclization, strong bases like LiHMDS have been shown to be superior to others such as NaHMDS, KHMDS, or Cs2CO3 for achieving high yields.[2]
-
-
Water Removal: The condensation reaction to form the imidazole ring releases water.
-
Dean-Stark Trap: In high-temperature reactions, employing a Dean-Stark trap is an effective method to physically remove water and drive the reaction equilibrium towards the product.[1]
-
Drying Agents: For reactions at lower temperatures, the addition of a compatible drying agent can be considered.
-
-
Starting Material Quality: Impurities in the 2,3-diaminopyridine or the coupling partner can inhibit the reaction. Ensure the purity of your starting materials through appropriate purification techniques.
Issue 2: Incomplete Cyclization - Isolation of Intermediate
Question: I am able to isolate the intermediate from the condensation of 2,3-diaminopyridine with my reaction partner, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I drive the reaction to completion?
Answer:
The isolation of a stable intermediate is a clear indication that the cyclization step is the bottleneck. Here’s how to address it:
Driving the Cyclization Forward:
-
Thermal Energy: As mentioned, increasing the reaction temperature is often the most straightforward approach. Refluxing in a high-boiling solvent like DMF or DMSO can provide the necessary energy.[1]
-
Dehydration Conditions: Since cyclization is a condensation reaction involving the elimination of water, ensuring its removal is key.[1]
-
Acid Catalysis: In addition to promoting the initial condensation, an acid catalyst can also facilitate the dehydration step. Polyphosphoric acid (PPA) is a classic dehydrating agent used for such cyclizations, often at elevated temperatures.[2]
-
Lewis Acids: Lewis acids like SiCl4 have been reported to be efficient catalysts for the cyclization step, sometimes in combination with microwave irradiation to reduce reaction times.[2]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the cyclization reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[2][3][4]
Issue 3: Formation of N-oxide Side Product
Question: I am observing a significant amount of a side product that I suspect is the N-oxide of my target imidazo[4,5-b]pyridine. How can I prevent its formation, and can it be converted back to the desired product?
Answer:
The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, particularly under oxidative conditions.
Prevention and Mitigation:
-
Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or optimizing reaction conditions (e.g., lower temperature, shorter reaction time) can minimize N-oxide formation.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation from atmospheric oxygen, especially if the reaction is run at high temperatures for extended periods.
Troubleshooting - Reduction of the N-oxide:
If the N-oxide has already formed, it can often be reduced back to the parent imidazo[4,5-b]pyridine.
-
Catalytic Hydrogenation: A common and effective method is catalytic hydrogenation using a catalyst like Raney Nickel at room temperature and pressure.[1]
-
Phosphorus Reagents: Reagents such as phosphorus trichloride (PCl3) are also effective for the deoxygenation of pyridine N-oxides.[1]
Issue 4: Formation of Regioisomers during N-Alkylation
Question: I am trying to alkylate my imidazo[4,5-b]pyridine, but I'm getting a mixture of N1 and N3 isomers. How can I control the regioselectivity?
Answer:
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated, leading to regioisomers. The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either N1 or N3. Controlling the regioselectivity is highly dependent on the reaction conditions.[1]
Strategies for Regiocontrol:
-
Base and Solvent System: The choice of base and solvent plays a crucial role in determining the isomer ratio.
-
Phase Transfer Catalysis (PTC): PTC conditions, using a catalyst like tetra-n-butylammonium bromide (TBAB) with a base such as potassium carbonate in a solvent like DMF, have been successfully employed for the N-alkylation of imidazo[4,5-b]pyridines.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of imidazo[4,5-b]pyridines from 2,3-diaminopyridines and aldehydes?
A1: The reaction proceeds through a cyclocondensation mechanism. Initially, one of the amino groups of the 2,3-diaminopyridine attacks the carbonyl carbon of the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting dihydro-imidazo[4,5-b]pyridine intermediate then undergoes oxidation (often by air) to yield the final aromatic product.[6]
Q2: Are there alternative starting materials to 2,3-diaminopyridines?
A2: Yes, several synthetic routes start from more readily available precursors. For example, 2-chloro-3-nitropyridine is a common starting material. The synthesis can proceed via a tandem reaction involving amination, reduction of the nitro group, and subsequent cyclization.[2][6] Another approach involves the palladium-catalyzed coupling of 2-halo-3-aminopyridines with amides, followed by cyclization.[2]
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
A3: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often higher yields, and cleaner reaction profiles compared to conventional heating methods.[2][3][4] This is particularly beneficial for reactions that are slow or require high temperatures.
Q4: Can I use ketones instead of aldehydes for the cyclization reaction?
A4: Yes, ketones can also be used as the carbonyl component in the cyclization with 2,3-diaminopyridines to afford 2,2-disubstituted imidazo[4,5-b]pyridines. Similar to aldehydes, the reaction conditions may need to be optimized, and in some cases, a catalyst may be required.[2]
Q5: How can I introduce substituents at different positions of the imidazo[4,5-b]pyridine core?
A5: Substituents can be introduced either by using appropriately substituted starting materials (e.g., substituted 2,3-diaminopyridines or aldehydes/carboxylic acids) or by post-synthetic modification of the imidazo[4,5-b]pyridine core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl or other groups at specific positions, provided a halo-substituted imidazo[4,5-b]pyridine is available.[7]
Experimental Protocols
Protocol 1: General Procedure for Cyclization of 2,3-Diaminopyridine with an Aldehyde
This protocol describes a general method for the synthesis of 2-substituted imidazo[4,5-b]pyridines.
-
To a solution of the 2,3-diaminopyridine derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or a mixture of H2O-IPA), add the corresponding aldehyde (1.0-1.2 eq.).
-
The reaction can be performed at room temperature, but often requires heating to 80-100 °C for several hours to days for completion.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general guideline for microwave-assisted cyclization.
-
In a microwave-safe reaction vessel, combine the 5-bromopyridine-2,3-diamine (1 mmol) and the substituted aldehyde (1 mmol).
-
Add a catalytic amount of glacial acetic acid in a minimal amount of a high-boiling solvent like DMF.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Suzuki Coupling Conditions for 2,6-Disubstituted Imidazo[4,5-b]pyridines
| Entry | Catalyst (mol%) | Base (eq.) | Solvent | Method | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | K2CO3 (2) | Toluene:Ethanol (4:1) | Conventional | 24 | 35 |
| 2 | Pd(dppf)Cl2 (5) | K2CO3 (2) | Toluene:Ethanol (4:1) | Conventional | 24 | 20 |
| 3 | Pd(OAc)2 (5) | K2CO3 (2) | Toluene:Ethanol (4:1) | Conventional | 24 | No reaction |
| 4 | Pd(PPh3)4 (5) | K2CO3 (2) | Toluene:Ethanol (4:1) | Microwave (120°C) | 0.5 | 97-100 |
Data adapted from a study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. The use of microwave-assisted synthesis with Pd(PPh3)4 as the catalyst resulted in significantly higher yields and drastically reduced reaction times.[7]
Visualizations
General Reaction Mechanism
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 1H-imidazo[4,5-b]pyridine Regioisomers
Welcome to the technical support center for the analysis and purification of 1H-imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of separating regioisomers of this important heterocyclic scaffold. Due to its structural similarity to naturally occurring purines, the imidazo[4,5-b]pyridine core is a privileged structure in drug discovery, but its synthesis often yields isomeric mixtures that complicate development.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions and adapt methodologies to your specific compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my synthesis reactions of 1H-imidazo[4,5-b]pyridines produce a mixture of regioisomers?
The 1H-imidazo[4,5-b]pyridine core is a tautomeric system, meaning the proton on the imidazole ring can reside on either nitrogen atom (N1 or N3). When performing substitution reactions, such as N-alkylation, the reactant can attack either nitrogen, leading to a mixture of products.[3] The reaction is often not selective and can result in various mono- and even polyalkylated products, making the subsequent purification a critical step.[3][4][5]
Q2: What are the key physicochemical differences between the N1, N3, and N4 regioisomers?
The primary differences lie in their electronic distribution, basicity (pKa), dipole moment, and steric environment.
-
Basicity (pKa): The nitrogen atoms in the scaffold have different basicities. The imidazole nitrogen is generally more basic than the pyridine nitrogen (N4).[6][7] This difference in pKa is a critical handle that can be exploited in pH-dependent separation techniques like ion-exchange or pH-zone-refining chromatography.[8][9]
-
Polarity and H-Bonding: The position of the substituent alters the molecule's overall polarity and its ability to act as a hydrogen bond donor or acceptor. These subtle differences directly influence retention behavior on chromatographic stationary phases.
-
Steric Hindrance: The steric bulk around each nitrogen is different, which can affect its interaction with a chromatographic stationary phase or its ability to pack into a crystal lattice.
Q3: I have a mixture of isomers. What is the first separation method I should try?
For most lab-scale separations (<1 g), flash column chromatography on silica gel is the most straightforward first approach. It is rapid and requires minimal method development. However, due to the often subtle polarity differences between regioisomers, baseline separation may not be achieved. If flash chromatography fails, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) should be your next step, as they offer significantly higher resolving power.[10][11]
Q4: How can I definitively identify and confirm the structure of my separated regioisomers?
The gold standard for structure elucidation of these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. A NOESY experiment can show through-space correlations between protons on the alkyl substituent and protons on the pyridine ring, unambiguously confirming the point of attachment.[12] For crystalline materials, single-crystal X-ray diffraction provides the ultimate structural proof.[4][13]
Troubleshooting & Method Selection Guide
This section is designed as a decision-making tool to help you navigate common separation challenges.
Caption: Decision tree for selecting a separation strategy.
Problem: My regioisomers are inseparable by standard flash chromatography.
When isomers co-elute on a TLC plate or show minimal separation in a flash column, it indicates they have very similar polarities. You need to employ a system with higher resolving power or one that exploits different interaction mechanisms.
Solution A: High-Performance Liquid Chromatography (HPLC)
HPLC provides superior resolution due to the use of smaller, more uniform stationary phase particles. For imidazo[4,5-b]pyridine isomers, several modes can be effective.
-
Reverse-Phase (RP-HPLC): This is the most common starting point. Separation is based on hydrophobicity.
-
Normal-Phase (NP-HPLC): This mode separates based on polarity and is excellent for isomers that have different abilities to hydrogen bond.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Useful for polar compounds that are poorly retained in reverse-phase.
| HPLC Mode | Common Columns | Typical Mobile Phases | Separation Principle |
| Reverse-Phase | C18, C8, Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water with additives (e.g., 0.1% Formic Acid or TFA) | Hydrophobicity. Isomers with more exposed hydrophobic surface area will be retained longer. |
| Normal-Phase | Silica, Diol, Cyano (CN) | Hexane/Ethanol or Hexane/Isopropanol | Polarity. More polar isomers interact more strongly with the silica surface and elute later. |
| HILIC | Amide, Amino, Silica | High Acetonitrile (>80%) with aqueous buffer | Partitioning into an aqueous layer on the stationary phase surface. Good for polar isomers. |
Solution B: Supercritical Fluid Chromatography (SFC)
SFC is an exceptionally powerful technique for separating isomers and structurally similar compounds.[11] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and a high diffusion coefficient, leading to fast and efficient separations.[14] The selectivity in SFC is often orthogonal to that of HPLC, meaning compounds that are difficult to separate by HPLC can often be resolved with SFC.[11][15]
-
Key Advantage: SFC excels at separating compounds with subtle structural differences. The ability to use a wide range of polar co-solvents (modifiers) and various stationary phases provides a vast optimization space.[14]
-
Common Modifiers: Methanol, ethanol, and isopropanol are frequently used to increase the elution strength of the mobile phase.
Problem: Chromatographic methods are failing or are not scalable for the required quantity.
For large quantities of material, preparative chromatography can be expensive and time-consuming. In these cases, classical chemical and physical separation methods are preferable.
Solution A: Fractional Crystallization
This technique relies on small differences in the solubility of the regioisomers in a given solvent system. If one isomer is less soluble than the other, it will preferentially crystallize out of a supersaturated solution.
-
Troubleshooting Low Yield: If the yield is poor, your compound may be too soluble even at low temperatures. Consider using a mixed-solvent system or adding an anti-solvent to decrease solubility. Slow, controlled cooling is crucial for selective crystal growth.[16]
-
Improving Purity: Poor purity suggests co-crystallization. To overcome this, try seeding the supersaturated solution with a small crystal of the desired pure isomer. This provides a template for crystal growth and can dramatically improve selectivity.[16][17]
Solution B: Derivatization to Enhance Physical Differences
If the physical properties of the regioisomers are too similar for direct separation, you can convert them into new derivatives that are easier to separate.[18] After separation, the derivatizing group can be cleaved to regenerate the pure isomers.
-
Strategy: React the isomer mixture with a chiral resolving agent (if applicable) or a reagent that introduces a bulky or highly crystalline functional group. The resulting diastereomers or derivatives may have significantly different melting points and solubilities, making separation by crystallization or even flash chromatography straightforward.[19]
Detailed Experimental Protocols
Protocol 1: HPLC Method Development for Regioisomer Separation
This protocol outlines a systematic screening approach for separating 1H-imidazo[4,5-b]pyridine regioisomers using HPLC.
Caption: A typical workflow for HPLC method development.
1. Sample Preparation:
-
Dissolve the regioisomeric mixture in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Screening Conditions:
-
Columns: Screen a set of columns with different selectivities. A good starting set includes:
-
A standard C18 column (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus C18).
-
A Phenyl-Hexyl column (for alternative π-π interactions).
-
A Cyano (CN) column (for normal-phase or reverse-phase).
-
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Alternative B: 0.1% Formic Acid in Methanol
-
-
Gradient: Run a fast, generic gradient (e.g., 5% to 95% B in 10 minutes).
-
Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm or a λmax determined from a UV scan).
3. Optimization:
-
Based on the screening results, select the column and mobile phase combination that shows the best initial separation ("peak shoulder" or partial resolution).
-
Optimize the gradient. If peaks are eluted too quickly, use a shallower gradient.
-
Adjust the temperature. Sometimes, increasing the column temperature can improve peak shape and resolution.
Protocol 2: Characterization by 2D NMR (NOESY)
This protocol assumes you have isolated the individual regioisomers and need to confirm their structures.
1. Sample Preparation:
-
Dissolve 5-10 mg of a pure, isolated isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved and free of particulates.
2. Acquiring the Spectrum:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to assign the basic proton and carbon signals.
-
Set up a 2D NOESY experiment on the NMR spectrometer.
-
Key Parameter: The mixing time (d8) is crucial. It determines the time allowed for magnetization transfer via the NOE. A typical starting range is 500-800 ms. You may need to run a few experiments with different mixing times to optimize the signal.
3. Data Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Look for cross-peaks that indicate spatial proximity between protons.
-
For an N-alkylated isomer:
-
Identify the proton signals corresponding to the N-alkyl group (e.g., the -CH₂- group adjacent to the ring).
-
Look for a cross-peak between these alkyl protons and a proton on the pyridine portion of the ring system. The specific proton it correlates with will confirm the isomer's identity (e.g., N1 vs. N3 substitution).[12]
-
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Diaminopyridine Starting Materials
Welcome to the technical support center for diaminopyridine (DAP) starting materials. This guide is designed for researchers, chemists, and drug development professionals who utilize various isomers of diaminopyridine in their work. The inherent reactivity of the amino groups on the pyridine ring, while synthetically useful, also renders these compounds susceptible to degradation. This can compromise experimental reproducibility, lower yields, and introduce impurities that complicate downstream processes.
This document moves beyond standard data sheets to provide in-depth, field-proven insights into the causality of DAP degradation and offers robust, self-validating protocols to ensure the integrity of your starting materials from storage to reaction.
Part 1: Fundamentals of Diaminopyridine Stability
Understanding the chemical vulnerabilities of diaminopyridines is the first step toward preventing degradation. The primary drivers of instability are the electron-rich nature of the molecule, stemming from the presence of two amine substituents on the pyridine ring.
-
Oxidative Degradation: The amino groups are susceptible to oxidation, which is the most common degradation pathway. This can be initiated by atmospheric oxygen, trace peroxides in solvents, or incompatible oxidizing reagents. Oxidation can lead to the formation of colored impurities, including N-oxides and nitro derivatives, often manifesting as a yellowing or browning of the material.[1][2] Studies on 3,4-diaminopyridine have shown that under oxidative stress (e.g., in the presence of hydrogen peroxide), the molecular (free base) form degrades into products like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1][2]
-
pH Sensitivity: The basicity of the amino groups and the pyridine nitrogen means the molecule's stability can be pH-dependent.[3] While acidic conditions can form more stable protonated salts, highly acidic or basic conditions can catalyze degradation.[4][5] The salt form of diaminopyridines, such as amifampridine phosphate (a salt of 3,4-DAP), has demonstrated superior stability compared to the free base form.[2][6]
-
Photodegradation: Aromatic amines are often light-sensitive. Exposure to UV or even ambient light over extended periods can provide the energy to initiate radical reactions, leading to discoloration and the formation of complex impurities.[7][8] While specific photodegradation pathways for DAPs are not as extensively documented as for other compounds, it is a critical factor to control.
-
Dimerization: Under certain conditions, degradation of 3,4-diaminopyridine can be indicated by the formation of dimers, which can serve as a marker for the extent of material decay.[3]
The following diagram illustrates the primary pathways through which diaminopyridine integrity can be compromised.
Caption: Primary degradation pathways for diaminopyridine starting materials.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers in a direct question-and-answer format.
Q1: My solid diaminopyridine, which was initially off-white, has turned yellow/brown. What happened and can I still use it?
A: This discoloration is a classic sign of oxidative degradation.[1] Atmospheric oxygen has likely oxidized the amino groups, leading to the formation of colored impurities like nitro-derivatives or polymeric species.[1][2]
-
Causality: The material was likely exposed to air and potentially light over time. The rate of discoloration can be accelerated by humidity and elevated temperatures.
-
Can you use it? It is not recommended for use in sensitive applications or GMP processes. The impurities can act as catalysts for further degradation, interfere with your reaction, and complicate purification. For non-critical exploratory work, its use may be considered, but be aware that the actual molarity of the active compound is lower than calculated, and unknown side reactions may occur.
-
Solution: If the material is valuable, you may be able to purify it. A common lab-scale method is recrystallization from a suitable solvent (e.g., benzene, toluene, or an ethanol/water mixture), often with the addition of activated charcoal to absorb the colored impurities.[9] After purification, the material's identity and purity should be confirmed by analytical methods (NMR, LC-MS, melting point).
Q2: I am seeing a new, unexpected peak in the HPLC/LC-MS analysis of my 3,4-diaminopyridine stock solution. What could it be?
A: An unexpected peak often corresponds to a degradant. The most likely candidates are:
-
An N-oxide derivative: Formed by oxidation of either a ring nitrogen or an amino group nitrogen.[1][2]
-
A dimer of 3,4-diaminopyridine: Dimerization has been identified as a specific degradation pathway for this isomer.[3]
-
A hydroxylated species: If the degradation was photo-induced, hydroxylation of the aromatic ring can occur.[7]
To confirm the identity, high-resolution mass spectrometry is invaluable. The mass difference between your parent peak and the new peak can often pinpoint the modification (e.g., +16 Da for oxidation).
Q3: My reaction yields are inconsistent when using diaminopyridine. I suspect the starting material. How can I ensure its quality before use?
A: Inconsistent yields are a direct consequence of using partially degraded starting material. The actual amount of active diaminopyridine is lower than what you weigh out.
-
Self-Validating Protocol: Before starting a critical reaction or a new batch, implement a quick quality control (QC) check:
-
Visual Inspection: Check for discoloration. Any deviation from a white or off-white powder is a red flag.[10]
-
Melting Point: A broad or depressed melting point compared to the literature value indicates impurities.
-
TLC or HPLC: Run a quick chromatogram. A pure sample should show a single, sharp spot or peak. The presence of tailing, baseline noise, or secondary spots/peaks confirms degradation.
-
1H NMR: This is a definitive check. Impurities will present as small, unassignable peaks. Integrating the impurity peaks against the product peaks can give a rough estimate of purity.
-
Q4: What is the best way to prepare and store a diaminopyridine stock solution to minimize degradation?
A: Solutions are far more susceptible to degradation than solids. Oxygen dissolved in the solvent is the primary culprit.
-
Solvent Choice: Use high-purity, peroxide-free solvents. For long-term storage, aprotic solvents like anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often preferred, although their complete removal can be difficult.[11][12] For reactions, solvents like toluene or acetonitrile are also common.[11]
-
Preparation Protocol: The key is to remove dissolved oxygen. See Protocol 3.2 for a detailed, step-by-step methodology using inert gas.
-
Storage: Store solutions under an inert atmosphere (Nitrogen or Argon) in amber vials to protect from light.[10] Store at low temperatures (-20°C is recommended for long-term solution storage).[13] Be aware that repeated freeze-thaw cycles can also be detrimental. It is best practice to aliquot stock solutions into single-use volumes.[13]
Part 3: Protocols & Best Practices
Adherence to strict handling and storage protocols is the most effective way to prevent degradation.
Experimental Workflow: From Receipt to Use
The following workflow diagram outlines the critical decision points and actions to maintain diaminopyridine integrity.
Caption: Recommended workflow for handling diaminopyridine starting materials.
Protocol 3.1: Proper Storage of Solid Diaminopyridines
-
Inspect Upon Receipt: Check that the container seal is intact. Note the initial color and appearance.
-
Inert Atmosphere Overlay: Upon opening a new bottle, immediately flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds before re-sealing.
-
Container: Ensure the container is tightly closed to prevent moisture and air ingress.[14][15] Using a container with a PTFE-lined cap is recommended. For added protection, wrap the cap seal with Parafilm.
-
Location: Store in a cool, dry, and dark place.[14][15] A desiccator cabinet stored away from direct light is ideal. While many DAPs are stable at room temperature when properly sealed, refrigeration (2-8°C) can extend shelf-life, but ensure the container is brought to room temperature before opening to prevent water condensation.[10][16]
-
Segregation: Store away from strong oxidizing agents.[15][17]
Protocol 3.2: Preparation of Stabilized Diaminopyridine Solutions
This protocol uses a standard Schlenk line or a manifold connected to a dual vacuum/inert gas source.
-
Solvent Degassing:
-
Choose a suitable, anhydrous solvent (e.g., DMF, Toluene).
-
Place the solvent in a flask equipped with a stir bar.
-
Subject the solvent to at least three "freeze-pump-thaw" cycles to thoroughly remove dissolved oxygen.
-
Alternatively, for a quicker but less rigorous method, bubble dry argon or nitrogen through the solvent via a long needle for 20-30 minutes.
-
-
Weighing:
-
Quickly weigh the required amount of solid diaminopyridine into a clean, dry flask equipped with a magnetic stir bar and a rubber septum.
-
-
Solution Preparation:
-
Immediately purge the flask containing the solid with inert gas for 1-2 minutes.
-
Using a cannula or a gas-tight syringe, transfer the degassed solvent into the flask containing the diaminopyridine solid.
-
Maintain a positive pressure of inert gas (e.g., via a balloon) while the solid dissolves with stirring.
-
-
Storage and Use:
-
If storing, transfer the solution via cannula to a clean, dry amber storage vial that has been previously flushed with inert gas.
-
Use the solution as promptly as possible. If used over a period, always access the solution with a syringe through a septum under a positive pressure of inert gas.
-
Part 4: Summary Tables
For quick reference, the following tables summarize key stability and handling parameters.
Table 1: Recommended Storage Conditions for Diaminopyridines
| Form | Temperature | Atmosphere | Light Protection | Rationale |
| Solid | 2-8°C or Room Temp[10][16] | Tightly sealed; Inert gas overlay recommended[14] | Protect from light (Amber bottle/dark) | Minimizes oxidation and photodegradation. Solid form is generally stable.[10][16] |
| Solution | -20°C (Long-term)[13] | Inert (Nitrogen/Argon)[14] | Mandatory (Amber vial)[10] | Solutions are highly prone to oxidation from dissolved O₂. Freezing slows kinetics. |
Table 2: Solvent Selection and Incompatibility Guide
| Solvent Class | Examples | Suitability & Notes | Incompatible Reagents to Avoid |
| Aprotic Polar | DMF, DMSO, Acetonitrile[11] | Good solvating power. Must be anhydrous and peroxide-free. Degassing is critical. | Strong oxidizing agents (e.g., H₂O₂, KMnO₄).[15][17] |
| Aprotic Non-polar | Toluene, Benzene | Suitable for many reactions. Degassing is critical. | Peroxide-forming reagents. |
| Protic | Water, Methanol, Ethanol | Good solubility, especially for salt forms.[6][18] Prone to faster degradation if not deoxygenated. Use freshly prepared. | Strong acids (can cause side reactions beyond salt formation). |
| Ethers | THF, Diethyl Ether | Use with extreme caution. Prone to forming explosive peroxides which will rapidly degrade DAPs. Use freshly distilled from a drying agent. | Any reagent sensitive to trace water or peroxides. |
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9783497B1 - Determining degradation of 3,4-diaminopyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amifampridine - Wikipedia [en.wikipedia.org]
- 7. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. gorgas.gob.pa [gorgas.gob.pa]
- 16. sefh.es [sefh.es]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome common synthetic challenges.
I. Frequently Asked Questions (FAQs)
FAQ 1: My condensation reaction to form the imidazo[4,5-b]pyridine core is giving a low yield. What are the primary causes and how can I improve it?
Low yields in the initial condensation and cyclization are a frequent hurdle. The root causes often fall into one of the following categories:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. For condensations involving aldehydes, oxidative conditions are often necessary for the final aromatization to the imidazo[4,5-b]pyridine core. While atmospheric oxygen can suffice, it can be slow; employing a mild oxidizing agent can be beneficial.[1]
-
Sub-optimal pH: The pH of the reaction medium is critical. Condensations with carboxylic acids or their equivalents like orthoesters typically require acidic conditions to facilitate the reaction.[1] A catalytic amount of a suitable acid can be advantageous.
-
Inefficient Water Removal: The condensation reaction liberates water, which can inhibit the reaction equilibrium if not effectively removed.[1] For high-temperature reactions, a Dean-Stark trap is a classic and effective solution. In other setups, the use of a compatible drying agent may be helpful.
-
Side Reactions: Undesirable side reactions could be consuming your starting materials. Refer to the specific troubleshooting guides below for issues such as N-oxide formation or incomplete cyclization.
-
Purification Losses: Significant product loss can occur during the workup and purification stages. It is crucial to optimize your extraction and chromatography conditions for your specific derivative.[1]
FAQ 2: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I'm observing a mixture of regioisomers. How can I control the regioselectivity?
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that are susceptible to alkylation, leading to the formation of regioisomers. The key to controlling regioselectivity lies in understanding the interplay of various reaction parameters.[1][2]
-
Understanding Alkylation Sites: The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4).[1][3][4] The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either N1 or N3.
-
Influence of Reaction Conditions: The choice of base, solvent, and alkylating agent significantly dictates the final product distribution.[1][2] For instance, nonpolar solvents under basic conditions may favor alkylation at the N3 position.[1]
-
Troubleshooting Steps: If you are obtaining an isomeric mixture, a systematic screening of different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF, Dioxane) is recommended to identify the optimal conditions for your desired isomer.[1]
FAQ 3: I've isolated an unexpected side product that I suspect is an N-oxide. How can I prevent its formation, and what is the remediation strategy if it has already formed?
The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, which leads to the formation of an N-oxide.[1][5] This is particularly common when employing oxidative conditions or certain reagents.
Prevention Strategies:
-
Control of Oxidants: If your synthetic route involves an oxidation step, be mindful of the strength and stoichiometry of the oxidizing agent. Utilizing milder oxidants or carefully controlling reaction parameters such as temperature and reaction time can minimize N-oxide formation.[1]
Remediation - Reduction of the N-oxide:
If the N-oxide has already formed, it can often be reduced back to the parent imidazo[4,5-b]pyridine.
-
Catalytic Hydrogenation: A common and effective method is catalytic hydrogenation using a catalyst like Raney Nickel at room temperature and pressure.[1]
-
Phosphorus Reagents: Reagents such as phosphorus trichloride (PCl₃) are also effective for the deoxygenation of pyridine N-oxides.[1]
FAQ 4: The final cyclization step to form the imidazole ring is incomplete. How can I drive this reaction to completion?
Incomplete cyclization is a common bottleneck, often resulting in the isolation of a stable intermediate. Several strategies can be employed to drive the reaction forward:
-
Thermal Energy: Many cyclization reactions require a significant energy input. Increasing the reaction temperature or switching to a higher-boiling solvent may be necessary.[1] Refluxing in a suitable solvent is a common and effective strategy.[1]
-
Dehydration: As the cyclization is a condensation reaction that eliminates a molecule of water, ensuring its removal can effectively shift the equilibrium towards the desired product.[1]
II. Troubleshooting Guides
Guide 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
This guide provides a systematic approach to troubleshooting low yields in the condensation reaction between a diaminopyridine and an aldehyde or carboxylic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Formation of Multiple Regioisomers upon N-Alkylation
This guide provides a decision-making framework for optimizing the regioselectivity of N-alkylation.
Alkylation Regioselectivity Control
Caption: Decision tree for optimizing N-alkylation regioselectivity.
III. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazo[4,5-b]pyridine
This protocol describes a general method for the N-alkylation of a substituted imidazo[4,5-b]pyridine using an alkylating agent in the presence of a base.
Materials:
-
Substituted imidazo[4,5-b]pyridine (1.0 eq.)
-
Alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.)[1]
-
Potassium carbonate (K₂CO₃, 2.2 eq.)[1]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetra-n-butylammonium bromide (TBAB, 0.15 eq.) (optional phase-transfer catalyst)[1]
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and, if used, a catalytic amount of tetra-n-butylammonium bromide (0.15 eq.).[1]
-
Add the alkylating agent (1.6 eq.) dropwise to the mixture.[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated imidazo[4,5-b]pyridine.
IV. Data Summary
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Entry | Base | Solvent | Alkylating Agent | Major Isomer(s) | Reference |
| 1 | K₂CO₃ | DMF | Allyl bromide | N3, N4 | [4] |
| 2 | K₂CO₃ | DMF | Propargyl bromide | N3, N4 | [6] |
| 3 | K₂CO₃ | DMF | 4-Chlorobenzyl chloride | N4, N3 | [3] |
| 4 | K₂CO₃ | DMF | Ethyl 2-bromoacetate | N1, N3, N4 | [4] |
| 5 | NaH | DMF | Methyl iodide | N-methylated products | [7] |
V. Mechanistic Insights
Mechanism 1: Formation of N-Oxide Side Product
The pyridine nitrogen of the imidazo[4,5-b]pyridine ring is susceptible to oxidation, particularly in the presence of oxidizing agents or under aerobic conditions at elevated temperatures. The lone pair of electrons on the nitrogen atom can attack an oxidant, leading to the formation of the N-oxide.
Caption: Simplified mechanism for N-oxide formation.
VI. References
-
BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem. Retrieved from --INVALID-LINK--
-
De la Cuesta, E., G.-C., Avendaño, C., & J., C. (2000). Recent developments in the synthesis of imidazo[4,5-b]pyridines. Current Organic Chemistry, 4(11), 1075-1096.
-
Suresh, M., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Retrieved from --INVALID-LINK--
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, ureas, and carbamates. Journal of the American Chemical Society, 124(50), 14844-14845.
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Retrieved from --INVALID-LINK--
-
Persec, V., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Retrieved from --INVALID-LINK--
-
Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Retrieved from --INVALID-LINK--
-
Reddy, K. R., et al. (2015). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. Retrieved from --INVALID-LINK--
-
Various Authors. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Retrieved from --INVALID-LINK--
-
El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Retrieved from --INVALID-LINK--
-
U.S. National Library of Medicine. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Retrieved from --INVALID-LINK--
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. FULIR. Retrieved from --INVALID-LINK--
-
ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-B]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Retrieved from --INVALID-LINK--
-
MDPI. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Semantic Scholar. Retrieved from --INVALID-LINK--
-
MDPI. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine. BenchChem. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Isomer forms of imidazopyridines. (a) imidazo[4,5-b]pyridine; (b).... ResearchGate. Retrieved from --INVALID-LINK--
-
U.S. National Library of Medicine. (n.d.). N-oxidation of drugs associated with idiosyncratic drug reactions. PubMed. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. ChemRxiv. Retrieved from --INVALID-LINK--
-
U.S. National Library of Medicine. (n.d.). Mechanisms of the oxidations of NAD(P)H model Hantzsch 1,4-dihydropyridines by nitric oxide and its donor N-methyl-N-nitrosotoluene-p-sulfonamide. PubMed. Retrieved from --INVALID-LINK--
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--
-
U.S. National Library of Medicine. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. Retrieved from --INVALID-LINK--
-
Oueslati, A., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 5. N-oxidation of drugs associated with idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate. Recognizing the challenges of scaling up laboratory procedures, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of multi-step heterocyclic synthesis. The guidance herein is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful scalability.
I. Synthetic Overview: A Scalable Route
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially at a larger scale. The most viable route, amenable to scale-up, proceeds through the following key transformations:
-
Nitration: Introduction of a nitro group onto a pyridine backbone.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide to introduce the methoxycarbonyl group.
-
Reduction: Conversion of the nitro group to an amino group to form the key diamine intermediate.
-
Cyclization: Formation of the imidazole ring using a suitable C1 source, such as formic acid.
This guide will address each of these critical stages with detailed protocols, troubleshooting, and FAQs.
II. Visualizing the Pathway: Synthetic Workflow
Caption: Synthetic route to this compound.
III. Detailed Experimental Protocols & Troubleshooting
This section is formatted in a question-and-answer style to directly address potential user queries and issues during the synthesis.
Step 1 & 2: Synthesis of the Key Intermediate - Methyl 2-amino-3-nitropyridine-6-carboxylate
A crucial precursor for the final cyclization is Methyl 2-amino-3-nitropyridine-6-carboxylate. A common route to this intermediate involves the nitration and subsequent functionalization of a suitable pyridine starting material.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material for the synthesis of the nitropyridine intermediate?
A1: A common and commercially available starting material is 2-amino-6-chloropyridine. The synthesis would proceed via nitration to 2-amino-6-chloro-3-nitropyridine, followed by a nucleophilic substitution reaction to introduce the methyl carboxylate group.
Q2: What are the typical conditions for the nitration of 2-amino-6-chloropyridine?
A2: The nitration is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and minimize side-product formation.
Q3: How can I introduce the methyl carboxylate group after nitration?
A3: The methyl carboxylate group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction on 2-amino-6-chloro-3-nitropyridine. This can be achieved using a cyanide source, such as sodium or potassium cyanide, in a suitable solvent like methanol, followed by acidic workup to hydrolyze the nitrile to the carboxylic acid and subsequent esterification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of nitrated product | Incomplete reaction; Formation of di-nitrated or other side products. | Monitor the reaction closely by TLC. Ensure the temperature is strictly controlled. Optimize the ratio of nitric acid to sulfuric acid. |
| Formation of multiple isomers during nitration | The directing effects of the amino and chloro groups can lead to a mixture of isomers. | While challenging to avoid completely, purification by column chromatography or recrystallization is often necessary. Maintaining a low reaction temperature can sometimes improve regioselectivity. |
| Difficulties with the SNAr reaction | Low reactivity of the chlorinated pyridine; Decomposition of the starting material under harsh conditions. | Consider using a milder cyanide source or a phase-transfer catalyst to improve reactivity. Optimize the reaction temperature and time to balance conversion with degradation. |
| Incomplete hydrolysis of the nitrile | Insufficient acid concentration or reaction time. | Ensure a sufficient excess of strong acid (e.g., HCl or H2SO4) is used for the hydrolysis. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
Step 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step to form the 2,3-diaminopyridine precursor required for cyclization. Catalytic hydrogenation is the preferred method for its cleanliness and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the reduction of the nitro group in Methyl 2-amino-3-nitropyridine-6-carboxylate?
A1: Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitro groups. A 5% or 10% Pd/C loading is typically sufficient.
Q2: What are the recommended solvent and reaction conditions for the catalytic hydrogenation?
A2: Methanol or ethanol are excellent solvents for this reaction. The hydrogenation is typically carried out under a hydrogen atmosphere (from a balloon to several atmospheres of pressure in a Parr shaker) at room temperature. The reaction is usually complete within a few hours.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | Catalyst deactivation; Insufficient hydrogen pressure; Poor mixing. | Use fresh, high-quality Pd/C catalyst. Ensure the reaction vessel is properly purged with hydrogen. Increase hydrogen pressure if equipment allows. Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen.[1][2] |
| Formation of side products (e.g., azo or azoxy compounds) | This can occur with incomplete reduction. | Ensure complete conversion by monitoring the reaction by TLC or HPLC. A fresh batch of catalyst may be required. |
| Difficulty filtering the Pd/C catalyst | The fine black powder of Pd/C can be difficult to remove completely. | Filter the reaction mixture through a pad of Celite®. This will help to trap the fine catalyst particles and provide a clear filtrate. |
| Safety concerns with catalytic hydrogenation at scale | Hydrogen is highly flammable; Pd/C can be pyrophoric when dry. | Always handle hydrogen with appropriate safety precautions in a well-ventilated area. Do not allow the Pd/C catalyst to dry completely in the air. Keep it wetted with solvent until it is safely quenched.[3][4] |
Step 4: Cyclization to Form the Imidazole Ring
The final step in the synthesis is the Phillips cyclization of Methyl 2,3-diaminopyridine-6-carboxylate with formic acid to form the imidazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the cyclization with formic acid?
A1: The reaction is typically carried out by heating the diaminopyridine in an excess of formic acid. The temperature can range from refluxing formic acid (around 100 °C) to higher temperatures in a sealed vessel if necessary.
Q2: Are there any alternative reagents to formic acid for this cyclization?
A2: Yes, other C1 sources can be used, such as triethyl orthoformate or formamide. These may require different reaction conditions (e.g., the addition of an acid catalyst).
Q3: The presence of the electron-withdrawing methyl carboxylate group might deactivate the amino groups. How does this affect the cyclization?
A3: The electron-withdrawing nature of the ester group can make the amino groups less nucleophilic, potentially requiring more forcing conditions (higher temperature or longer reaction time) for the cyclization to proceed efficiently.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete cyclization | Insufficient reaction temperature or time; Deactivation by the ester group. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. Consider using a higher boiling solvent with formic acid, or switch to an alternative cyclizing agent like triethyl orthoformate with an acid catalyst. |
| Formation of a formylated diamine intermediate without cyclization | The initial formylation of one or both amino groups is faster than the subsequent cyclization. | Ensure sufficient heating is applied to drive the dehydration and ring closure. The use of a dehydrating agent could be explored, but this adds complexity to the process. |
| Product precipitation and difficult stirring at scale | The product may be insoluble in hot formic acid, leading to a thick slurry. | Consider using a co-solvent to improve solubility, but this may affect the reaction rate. Ensure the reactor is equipped with a powerful overhead stirrer to handle thick slurries. |
| Removal of excess formic acid at the end of the reaction | Formic acid has a relatively high boiling point and can be corrosive. | Remove the bulk of the formic acid by distillation under reduced pressure. The remaining traces can be co-evaporated with a high-boiling solvent like toluene. Neutralize the residue carefully with a base (e.g., sodium bicarbonate solution). |
IV. Purification of the Final Product at Scale
Purifying polar, heterocyclic compounds like this compound on a large scale can be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying the final product on a large scale?
A1: Recrystallization is often the most efficient and cost-effective method for purifying crystalline solids at scale. If the purity is not sufficient after recrystallization, column chromatography may be necessary.
Q2: What are suitable solvents for the recrystallization of this compound?
A2: A solvent screen should be performed to identify a suitable solvent or solvent system. Polar solvents like ethanol, methanol, or isopropanol, or mixtures with water, are good starting points. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Troubleshooting Guide for Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product oils out during recrystallization | The solvent is not ideal, or the solution is cooled too quickly. | Try a different solvent or a solvent mixture. Allow the solution to cool slowly to promote the formation of crystals. Seeding the solution with a small crystal of the pure product can also help. |
| Poor recovery from recrystallization | The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. Minimize the amount of solvent used to dissolve the crude product. |
| Persistent impurities after recrystallization | The impurities have similar solubility properties to the product. | A second recrystallization from a different solvent system may be effective. If impurities persist, column chromatography is the next step. For polar compounds, reversed-phase chromatography is often more effective than normal-phase silica gel chromatography.[5] |
| Streaking on silica gel TLC/column chromatography | The basic nitrogen atoms in the imidazole and pyridine rings can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to improve the peak shape and reduce streaking. Alternatively, use a different stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase). |
V. Safety Considerations for Scale-Up
Scaling up chemical reactions introduces new safety challenges that must be carefully managed.
-
Hazardous Reagents:
-
Nitrating agents (Nitric acid/Sulfuric acid): Highly corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Formic Acid: Corrosive and can cause severe burns. It is also flammable. Ensure adequate ventilation and avoid ignition sources.[3][4]
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Use in a well-ventilated area away from ignition sources.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle as a slurry in solvent whenever possible.
-
-
Exothermic Reactions: The nitration and hydrogenation steps can be highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. Use a reactor with adequate cooling capacity and monitor the internal temperature closely.
-
Pressure Buildup: Hydrogenation reactions are typically run under pressure. Ensure the reactor is rated for the intended pressure and is equipped with a pressure relief device.
VI. References
-
Overcoming challenges in the purification of heterocyclic compounds. Benchchem. Available at: --INVALID-LINK--
-
Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. Available at: --INVALID-LINK--
-
General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Available at: --INVALID-LINK--
-
FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac. Available at: --INVALID-LINK--
-
3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs. (2022, August 30). Available at: --INVALID-LINK--
References
- 1. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 2. researchgate.net [researchgate.net]
- 3. almacgroup.com [almacgroup.com]
- 4. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Specificity of Imidazo[4,5-b]pyridine Kinase Inhibitors
Welcome to the technical support center for researchers utilizing imidazo[4,5-b]pyridine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address common challenges related to off-target activity. The imidazo[4,5-b]pyridine scaffold, due to its structural resemblance to purines, is a prevalent core in many kinase inhibitors.[1] However, the high degree of conservation in the ATP-binding site across the human kinome often leads to inhibitor promiscuity, resulting in off-target effects that can confound experimental results and lead to undesirable side effects in a clinical context.[2][3]
This resource will guide you through identifying, characterizing, and mitigating off-target activities to ensure the reliability and accuracy of your research findings.
Part 1: Frequently Asked Questions (FAQs) - First-line Troubleshooting
Here we address common issues that may indicate off-target effects of your imidazo[4,5-b]pyridine kinase inhibitor.
Question 1: My inhibitor shows the expected phenotype, but also an unexpected cellular response. How can I determine if this is due to off-target activity?
An unexpected cellular response alongside the desired phenotype is a classic indicator of polypharmacology. The inhibitor may be interacting with kinases other than your primary target. Here’s how to begin troubleshooting:
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Initial Action: The first step is to perform a broad kinase selectivity screen. This will provide a comprehensive overview of your inhibitor's activity across a large panel of kinases. There are several commercially available services that offer this.[4]
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Rationale: A kinase panel will reveal other potential targets that are inhibited with similar or even greater potency than your intended target. This data is crucial for interpreting any unexpected phenotypes. For example, an inhibitor designed for Aurora kinases might also show activity against FLT3 or JAK2, leading to unanticipated effects on hematopoietic cell signaling.[5]
Question 2: I'm observing conflicting results between my biochemical and cell-based assays. What could be the cause?
Discrepancies between in vitro and cellular assays are common and can arise from several factors:
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Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase to accurately determine the inhibitor's potency (IC50 or Ki).[6] However, intracellular ATP levels are significantly higher (1-5 mM).[6] This high concentration of ATP in cells can outcompete ATP-competitive inhibitors like those based on the imidazo[4,5-b]pyridine scaffold, leading to a decrease in apparent potency in cellular assays.[7]
-
Cell Permeability and Efflux: Your inhibitor may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than what is used in a biochemical assay.
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Off-Target Engagement in a Cellular Context: In the complex cellular environment, your inhibitor might engage with off-targets that are not present in a purified biochemical assay. These off-target interactions can trigger signaling pathways that mask or alter the expected phenotype.[8]
Question 3: How do I interpret the selectivity data from a kinase panel screen? What's the difference between IC50, Kd, and Ki?
Understanding the nuances of these metrics is critical for accurate interpretation of selectivity data.
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is highly dependent on factors like substrate and ATP concentration.[9]
-
Kd (Dissociation constant): This value represents the affinity of the inhibitor for the kinase and is a measure of the inhibitor-kinase complex's stability. A lower Kd indicates a higher binding affinity. Kd is often measured in binding assays.[7]
-
Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor. Unlike IC50, Ki is independent of substrate concentration for competitive inhibitors and is a more reliable measure for comparing the potency of different inhibitors.[10] The Cheng-Prusoff equation can be used to calculate Ki from IC50 if the Km for the substrate and the substrate concentration are known.[10]
| Parameter | Definition | Assay Type | Key Considerations |
| IC50 | Concentration for 50% inhibition of enzyme activity. | Biochemical (enzymatic) | Dependent on assay conditions (e.g., ATP concentration).[9] |
| Kd | Dissociation constant of the inhibitor-kinase complex. | Binding | Measures binding affinity. |
| Ki | Inhibition constant, intrinsic binding affinity. | Biochemical (enzymatic) | Independent of substrate concentration for competitive inhibitors.[10] |
Question 4: My imidazo[4,5-b]pyridine inhibitor is showing toxicity in cell culture at concentrations where it should be selective. What steps should I take?
Toxicity at concentrations intended to be selective for the primary target strongly suggests off-target effects. Here's a recommended course of action:
-
Perform a Broad Kinome Screen: If you haven't already, screen your compound against a large kinase panel (e.g., >400 kinases) to identify potential off-targets that could be mediating the toxic effects.[11]
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Chemical Proteomics: Utilize chemical proteomics approaches, such as kinobeads, to pull down inhibitor targets from cell lysates.[12] This unbiased method can identify both expected and unexpected targets in a more physiological context.[13][14]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor. Modifications to the imidazo[4,5-b]pyridine core or its substituents can alter the selectivity profile and may help to separate the desired on-target activity from the off-target toxicity.[15]
Part 2: Troubleshooting Guides - In-depth Experimental Protocols
This section provides detailed protocols for experiments to characterize and mitigate off-target activity.
Guide 1: Assessing Kinase Selectivity In Vitro
Objective: To determine the selectivity profile of your imidazo[4,5-b]pyridine inhibitor across a panel of kinases.
Protocol: In Vitro Kinase Panel Screen (Biochemical Assay)
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Select a Kinase Panel: Choose a commercial provider that offers a diverse kinase panel. Panels can range from a few dozen to over 400 kinases.[4][16] Consider a larger panel for initial characterization.
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Choose Assay Format: Common formats include radiometric assays (e.g., ³³P-ATP filter binding) and non-radiometric assays like mobility shift assays or luminescence-based ATP depletion assays (e.g., Kinase-Glo®).[17][18][19] Mobility shift assays often yield higher quality data.[17]
-
Determine ATP Concentration: Decide whether to run the assay at a fixed ATP concentration (e.g., 10 µM) or at the Km for each individual kinase. Running at Km allows for a more direct comparison of inhibitor potency across different kinases.[6][16]
-
Inhibitor Concentrations: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify potential hits. For hits of interest, a dose-response curve with multiple concentrations should be generated to determine the IC50 value.
-
Data Analysis: The results are typically reported as percent inhibition relative to a DMSO control. For dose-response curves, IC50 values are calculated using non-linear regression.
Guide 2: Validating Off-Target Engagement in Cells
Objective: To confirm that a potential off-target identified in a biochemical screen is also engaged by the inhibitor in a cellular context.
Protocol: Cellular Target Engagement Assay using NanoBRET™
-
Cell Line Selection: Use a cell line that endogenously expresses your target of interest or transfect cells with a vector expressing the kinase as a fusion with NanoLuc® luciferase.[20]
-
Tracer Optimization: Determine the optimal concentration of the fluorescent NanoBRET™ tracer for your target kinase.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of your imidazo[4,5-b]pyridine inhibitor.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells. The tracer will compete with your inhibitor for binding to the NanoLuc®-kinase fusion protein.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by your inhibitor, confirming target engagement.[20]
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.
Workflow for Off-Target Identification and Validation
Caption: Workflow for identifying, validating, and mitigating off-target kinase inhibitor activity.
Guide 3: Distinguishing Reversible vs. Irreversible Inhibition
Objective: To determine if your inhibitor's effects are long-lasting, which can be indicative of covalent or very slow off-rate binding.
Protocol: Cellular Washout Assay
-
Cell Treatment: Treat cells with your imidazo[4,5-b]pyridine inhibitor at a concentration that gives a robust biological response (e.g., 3-5x the cellular IC50) for a defined period (e.g., 1-2 hours).
-
Washout: Remove the inhibitor-containing medium, wash the cells multiple times with fresh, inhibitor-free medium to remove any unbound compound.[21][22]
-
Incubation: Incubate the washed cells in fresh, inhibitor-free medium for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Biological Readout: At each time point, lyse the cells and assess the biological readout of interest (e.g., phosphorylation of a downstream substrate by Western blot).[23]
-
Data Analysis: Compare the level of the biological readout at each time point post-washout to a control that was continuously exposed to the inhibitor. A rapid return to the pre-treatment state suggests a reversible inhibitor with a fast off-rate. A sustained effect after washout suggests a slow off-rate or irreversible binding.[24]
Part 3: Advanced Strategies for Improving Selectivity
If off-target activity is confirmed and problematic, consider these advanced medicinal chemistry and chemical biology approaches to engineer more selective inhibitors.
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Exploiting the Gatekeeper Residue: The gatekeeper residue controls access to a hydrophobic pocket in the ATP-binding site. The size of this residue varies across kinases. Designing inhibitors with bulky substituents that create a steric clash with kinases possessing a large gatekeeper residue can enhance selectivity for kinases with a smaller gatekeeper.[2]
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Targeting Allosteric Sites: Move away from the conserved ATP-binding pocket and design inhibitors that bind to less conserved allosteric sites. This can lead to highly selective inhibitors.[25]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP-binding site, you can design an inhibitor with a reactive electrophile that forms a covalent bond with this cysteine. This can result in highly selective and potent inhibition.[2]
-
Macrocyclization: This strategy involves creating larger, cyclic molecules. Macrocyclization can improve binding affinity and help overcome drug resistance by pre-organizing the inhibitor into a conformation that is optimal for binding to the target kinase.[26]
Part 4: Computational Approaches for Off-Target Prediction
Before embarking on extensive and costly experimental screening, computational methods can provide valuable insights into the potential off-target landscape of your imidazo[4,5-b]pyridine inhibitor.
-
Binding Site Similarity Searching: These methods compare the structural features of the ATP-binding pocket of your target kinase with other kinases in the kinome to predict potential cross-reactivity.[27]
-
Machine Learning and AI: Modern approaches use machine learning algorithms and 3D convolutional neural networks (3D-CNN) trained on large datasets of known kinase-inhibitor interactions to predict the activity of new compounds across the kinome.[28][29] These methods can help prioritize which off-targets to investigate experimentally.
Decision Tree for Troubleshooting Off-Target Effects
Caption: A decision-making framework for addressing potential off-target effects of kinase inhibitors.
By systematically applying the troubleshooting guides and considering the advanced strategies outlined in this technical support center, researchers can gain a deeper understanding of the activity of their imidazo[4,5-b]pyridine kinase inhibitors, leading to more robust and reproducible scientific outcomes.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assayquant.com [assayquant.com]
- 17. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 24. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bmbreports.org [bmbreports.org]
- 26. scienmag.com [scienmag.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Imidazo[4,5-b]pyridine Derivatives
Welcome to the technical support center for the purification of polar imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of heterocyclic compounds. The inherent polarity and basicity of the imidazo[4,5-b]pyridine scaffold often lead to difficulties in achieving high purity, which is critical for subsequent biological evaluation and drug development.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you to overcome these purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of polar imidazo[4,5-b]pyridine derivatives in a question-and-answer format.
Issue 1: Poor Peak Shape and Tailing in Column Chromatography
Q: My polar imidazo[4,5-b]pyridine derivative is showing significant peak tailing and streaking on a silica gel column. What is causing this and how can I fix it?
A: This is a classic problem when purifying basic compounds like imidazo[4,5-b]pyridines on standard silica gel. The acidic nature of silica gel interacts strongly with the basic nitrogen atoms in your compound, leading to poor peak shape.[4][5]
Potential Causes and Solutions:
-
Acid-Base Interactions: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly adsorb basic analytes, causing tailing.
-
Solution 1: Use a Basic Modifier. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[4] Common choices include triethylamine (NEt3 or TEA) at 0.1-2% or a solution of ammonia in methanol (e.g., 2% of a 7N NH3/MeOH solution).[4][6][7] This will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Solution 2: Deactivate the Silica Gel. Before loading your sample, you can flush the column with a solvent system containing a higher concentration of a basic modifier (e.g., 5% triethylamine in your eluent) to deactivate the silica.[6] Then, equilibrate the column with your starting mobile phase before loading the sample.
-
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound's polarity.
-
Solution: Optimize the Mobile Phase. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. For polar compounds, a common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[7][8] If your compound is still not moving, you may need to increase the percentage of methanol. A gradient elution, starting with a lower polarity and gradually increasing, can also improve separation.[4][6]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad, tailing peaks.
-
Solution: Reduce the Sample Load. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[4] If you need to purify a larger quantity, use a larger column.
-
Issue 2: Compound Does Not Elute or Elutes at the Solvent Front
Q: My polar imidazo[4,5-b]pyridine derivative either gets stuck at the top of the silica column or elutes immediately with the solvent front in reversed-phase HPLC. How can I achieve good retention and separation?
A: This indicates a significant mismatch between the polarity of your compound and the chosen chromatography system.
For Normal-Phase (Silica Gel) Chromatography:
-
Cause: Compound is too Polar. Your compound has a very high affinity for the polar silica gel and is not soluble enough in the mobile phase to elute.
-
Solution 1: Drastically Increase Mobile Phase Polarity. If you are using a standard solvent system like ethyl acetate/hexanes, switch to a more polar system like DCM/MeOH.[7][8] You may need to use a high percentage of methanol (e.g., 10-20%) with a basic modifier.
-
Solution 2: Switch to an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.[4][5] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of very polar compounds.[9][10][11]
-
For Reversed-Phase HPLC (e.g., C18 column):
-
Cause: Compound is too Polar. In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar.[12] Highly polar compounds have a low affinity for the nonpolar stationary phase and are swept through the column with the polar mobile phase.[13][14][15]
-
Solution 1: Use a Highly Aqueous Mobile Phase. Increase the water content in your mobile phase. Some modern C18 columns are designed to be stable in 100% aqueous conditions.[9]
-
Solution 2: Employ a Polar-Embedded or Polar-Endcapped Column. These columns have polar groups embedded within the alkyl chains, which can provide better retention for polar analytes.[9]
-
Solution 3: Utilize Ion-Pairing Chromatography. For ionizable imidazo[4,5-b]pyridines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds, or an alkyl sulfonic acid for basic compounds) to the mobile phase can form a neutral ion-pair with your charged compound.[9][12] This increases its hydrophobicity and retention on the C18 column. However, be aware that ion-pairing reagents can be difficult to remove from your sample and may not be compatible with mass spectrometry.[15]
-
Solution 4: Switch to HILIC. As mentioned before, HILIC uses a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase with a high organic content.[10][11] Water is the strong solvent in HILIC, providing excellent retention for very polar compounds.[11]
-
Issue 3: Compound Instability and Low Recovery
Q: I am experiencing low recovery of my imidazo[4,5-b]pyridine derivative after column chromatography. I suspect it might be decomposing on the column. How can I confirm this and prevent it?
A: Imidazo[4,5-b]pyridines can be sensitive to the acidic environment of silica gel, leading to degradation.
-
How to Confirm Instability:
-
Solutions to Prevent Degradation:
-
Deactivate the Silica: As mentioned in Issue 1, using a basic modifier like triethylamine or ammonia in your eluent can neutralize the acidic sites on the silica and prevent degradation.[4][6]
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography where the stationary phase is less reactive.[4]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
-
Purify a Protected Intermediate: If your molecule has other sensitive functional groups, consider purifying a more stable, protected version of your compound.[5] However, the deprotection step may introduce new impurities.[5]
-
Issue 4: Difficulty with Crystallization
Q: My purified imidazo[4,5-b]pyridine derivative is an oil or an amorphous solid, and I'm struggling to crystallize it. What techniques can I try?
A: Crystallization can be challenging for polar compounds, especially if trace impurities are present.
-
Problem: Oiling Out
-
Cause: The solution is too supersaturated, or it cooled too quickly. Impurities can also inhibit crystallization.[4]
-
Solution 1: Slow Cooling and Scratching. Dissolve your compound in a minimum of hot solvent. If it oils out upon cooling, add a little more hot solvent to redissolve the oil, then let it cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[4]
-
Solution 2: Use Seed Crystals. If you have a tiny amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.[4]
-
Solution 3: Co-solvent System. Use a binary solvent system: one solvent in which your compound is soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). Dissolve your compound in the good solvent and slowly add the poor solvent until the solution becomes slightly cloudy. Then, allow it to stand.
-
-
Problem: No Crystals Form
-
Cause: The compound may be too soluble in the chosen solvent, or there are persistent impurities.
-
Solution 1: Pre-purification. Ensure your compound is as pure as possible before attempting crystallization. A quick filtration through a plug of silica or alumina can remove baseline impurities.[4][16]
-
Solution 2: Salt Formation. Convert your basic imidazo[4,5-b]pyridine into a salt (e.g., hydrochloride or hydrobromide).[5][17] Salts often have higher melting points and are more crystalline than the free base. You can regenerate the free base after purification if needed.
-
Solution 3: Solvent Screening. Systematically screen a wide range of solvents with different polarities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to start with for purifying a novel polar imidazo[4,5-b]pyridine derivative?
A1: Start with flash column chromatography on silica gel using a DCM/MeOH solvent system.[7][8] It is highly recommended to add 0.5-1% triethylamine or a similar basic modifier to the eluent from the beginning to prevent peak tailing and potential degradation.[4][6] Develop your solvent system using TLC first to find a composition that gives your target compound an Rf value of around 0.2-0.3.[9]
Q2: When should I choose reversed-phase chromatography over normal-phase?
A2: Reversed-phase chromatography is a good choice when your imidazo[4,5-b]pyridine derivative is highly polar and water-soluble, making it difficult to elute from a normal-phase column.[18] It is also advantageous if your compound is unstable on silica gel.[16] If your compound has ionizable groups, reversed-phase with pH adjustment or ion-pairing reagents can offer excellent selectivity.[9][15]
Q3: How can I effectively remove impurities that are structurally very similar to my target compound?
A3: This is a common challenge, especially with regioisomers formed during synthesis.[19][20]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much higher resolution than flash chromatography and can separate closely related compounds. You may need to screen different columns (e.g., C18, phenyl-hexyl, cyano) and mobile phases to find the optimal conditions.[9]
-
Crystallization: If you can induce your target compound to crystallize, this can be an excellent way to exclude impurities from the crystal lattice, leading to very high purity.
-
Derivative Formation: Sometimes, converting your compound into a derivative can alter its chromatographic properties enough to allow for separation from the impurity. The original functionality can then be regenerated.
Q4: My compound is chiral. What are the key considerations for its purification?
A4: For chiral imidazo[4,5-b]pyridine derivatives, you will need to use a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC) to separate the enantiomers.[21][22] The selection of the appropriate CSP and mobile phase is often empirical and requires screening of different column types (e.g., polysaccharide-based CSPs).[21]
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is suitable for the routine purification of moderately polar imidazo[4,5-b]pyridine derivatives.
-
Solvent System Selection:
-
On a TLC plate, find a solvent system (e.g., DCM/MeOH) that provides a good separation and an Rf value of ~0.2-0.3 for your target compound.
-
Prepare your mobile phase by adding 0.5-1% (v/v) of triethylamine to the selected solvent system.
-
-
Column Packing:
-
Select an appropriately sized column based on your sample amount (aim for a sample load of 1-5% of the silica mass).[4]
-
Pack the column with silica gel using the wet slurry method with your chosen mobile phase (containing the basic modifier).
-
-
Sample Loading:
-
Dissolve your crude sample in a minimum amount of the mobile phase or a slightly more polar solvent.[23]
-
Alternatively, for poorly soluble compounds, perform a "dry loading": dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[23]
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity by increasing the percentage of methanol).[6]
-
Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase HPLC for Highly Polar Compounds
This protocol is a starting point for purifying highly polar, water-soluble imidazo[4,5-b]pyridine derivatives.
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column. If retention is poor, consider a polar-embedded or HILIC column.[9][10]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate (for MS compatibility). The acidic pH will protonate your basic compound, which can improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
-
Method Development:
-
Dissolve a small amount of your sample in the mobile phase.
-
Start with a scouting gradient, for example, 5% to 95% B over 15-20 minutes.
-
Based on the retention time of your compound, optimize the gradient to achieve the best separation from impurities.
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Dissolve your sample in the mobile phase (or a solvent with a high proportion of Mobile Phase A to ensure it binds to the column). Filter the sample through a 0.45 µm filter.
-
Inject the sample and run the optimized gradient method.
-
Collect fractions based on the UV chromatogram.
-
-
Product Isolation:
-
Analyze the collected fractions by analytical HPLC or LC-MS.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) under reduced pressure.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound, often as a salt (e.g., formate salt).
-
Data and Visualization
Table 1: Common Solvent Systems for Chromatography of Polar Heterocycles
| Chromatography Mode | Stationary Phase | Common Non-Polar/Weak Solvent | Common Polar/Strong Solvent | Modifier (for basic compounds) |
| Normal-Phase | Silica Gel | Dichloromethane (DCM), Ethyl Acetate | Methanol (MeOH) | 0.1-2% Triethylamine (TEA) or 7N NH3 in MeOH[4][7] |
| Normal-Phase | Alumina (Neutral/Basic) | Dichloromethane (DCM), Ethyl Acetate | Methanol (MeOH) | Often not required[4] |
| Reversed-Phase | C18, C8 | Water | Acetonitrile, Methanol | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| HILIC | Silica, Amide, Diol | Acetonitrile | Water | 10-20 mM Ammonium Formate or Acetate[10] |
Diagram 1: Purification Method Selection Workflow
This diagram provides a decision-making framework for selecting an appropriate purification strategy for your polar imidazo[4,5-b]pyridine derivative.
Caption: Workflow for selecting and optimizing a purification method.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. biotage.com [biotage.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. waters.com [waters.com]
- 15. Polar Compounds | SIELC Technologies [sielc.com]
- 16. Purification [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to FLT3 Inhibitors in Acute Myeloid Leukemia: Evaluating the Landscape from Established Therapeutics to Novel Scaffolds
For researchers and drug development professionals navigating the landscape of Acute Myeloid Leukemia (AML) therapeutics, the FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical target. Activating mutations in FLT3 are present in approximately 30% of AML cases, leading to uncontrolled cell proliferation and a poor prognosis.[1][2] This has spurred the development of a range of FLT3 inhibitors, each with distinct biochemical profiles and clinical implications. This guide provides a comparative analysis of prominent FLT3 inhibitors, offering insights into their mechanisms, potency, and clinical utility. While direct experimental data on Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate as a FLT3 inhibitor is not extensively available in the public domain, we will explore the potential of the imidazo[4,5-b]pyridine scaffold, from which it is derived, as a promising foundation for novel kinase inhibitors.
The Imidazo[4,5-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The imidazo[4,5-b]pyridine core is a recognized pharmacophore in medicinal chemistry, forming the backbone of various compounds with therapeutic potential, including antiviral and anticancer agents.[3] Its rigid, heterocyclic structure is amenable to chemical modifications, making it an attractive starting point for the design of kinase inhibitors. Notably, research into this scaffold has led to the development of potent dual inhibitors of both FLT3 and Aurora kinases, highlighting its utility in targeting key oncogenic pathways in AML.[4][5] While this compound itself is a specific chemical entity[6], its potential as a FLT3 inhibitor would require dedicated biological evaluation. The exploration of derivatives from this scaffold remains a promising avenue in the quest for next-generation AML therapies.
The FLT3 Signaling Pathway and Points of Inhibition
The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to constitutive, ligand-independent activation of the receptor. This aberrant signaling drives cell proliferation and survival through downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5. FLT3 inhibitors are designed to interfere with this signaling cascade by blocking the kinase activity of the receptor.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
A Comparative Guide to the Synthesis of Imidazo[4,5-b]pyridines for the Modern Chemist
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a purine isostere that imparts a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.[1][2] The enduring interest in this privileged heterocycle has spurred the development of a diverse array of synthetic methodologies. This guide offers a comparative analysis of key synthetic strategies, from classical condensations to modern catalytic and one-pot approaches, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Classical Approach: Phillips-Ladenburg Condensation
One of the most traditional and straightforward methods for constructing the imidazo[4,5-b]pyridine core is the Phillips-Ladenburg synthesis, which involves the condensation of a 2,3-diaminopyridine with a carboxylic acid or its equivalent (e.g., aldehydes followed by oxidation).[3] This acid-catalyzed cyclodehydration is a robust and often high-yielding reaction, particularly for the synthesis of 2-substituted derivatives.
Mechanistic Rationale
The reaction proceeds through a well-established pathway. The more nucleophilic amino group of the 2,3-diaminopyridine attacks the carbonyl carbon of the carboxylic acid (or aldehyde), forming a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization yield the fused imidazole ring. When an aldehyde is used, an intermediate dihydroimidazo[4,5-b]pyridine is formed, which is then oxidized to the final aromatic product.[3] The choice of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.
References
- 1. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Antiproliferative Activity of Imidazo[4,5-b]pyridine Compounds
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1][2][3][4][5] For researchers and drug development professionals, rigorously validating the antiproliferative activity of novel compounds based on this scaffold is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, experience-driven approach to this validation process, emphasizing not just the "how" but the "why" behind each experimental choice.
I. Foundational Screening: Establishing a Baseline of Antiproliferative Efficacy
The initial step in validating a new compound's potential is to determine its ability to inhibit the growth of cancer cells. The National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines, offers a comprehensive initial screen.[6][7][8][9] This allows for the identification of broad-spectrum antiproliferative activity or selectivity towards specific cancer types.
For in-house screening, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method for assessing cell viability and proliferation.[10][11][12][13][14]
Principle of the MTT Assay: This assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cancer cells (e.g., HCT-116 colon carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[1][11]
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[4,5-b]pyridine compound and a vehicle control. Include a positive control, such as Doxorubicin, a well-characterized anticancer agent.[15][16][17]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[10][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. This is a key metric for comparing the potency of different compounds.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) |
| Novel Imidazo[4,5-b]pyridine (IMP-X) | HCT-116 | Hypothetical Value: 5.2 |
| Novel Imidazo[4,5-b]pyridine (IMP-X) | MCF-7 | Hypothetical Value: 8.7 |
| Doxorubicin (Positive Control) | HCT-116 | Literature Range: 0.5 - 5[15][16] |
| Doxorubicin (Positive Control) | MCF-7 | Literature Range: 0.1 - 2.5[16][17] |
Note: The hypothetical values for IMP-X are for illustrative purposes. Actual IC50 values for Doxorubicin can vary between laboratories and specific experimental conditions.[16]
II. Delving Deeper: Mechanistic Insights into Antiproliferative Action
A potent IC50 value is a promising start, but understanding how a compound exerts its antiproliferative effects is crucial for further development. The two primary mechanisms of antiproliferative agents are inducing programmed cell death (apoptosis) and causing cell cycle arrest.
A. Uncovering Apoptosis Induction
Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer.[18] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19][20]
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for detecting apoptosis.[19][20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes.
-
Healthy cells: Annexin V-negative and PI-negative.[21]
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the imidazo[4,5-b]pyridine compound at a concentration around its IC50 value for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[21]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).[21]
B. Investigating Cell Cycle Arrest
Many anticancer agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating.[22] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26]
Principle of Cell Cycle Analysis: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the differentiation of cells based on their position in the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the imidazo[4,5-b]pyridine compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane and preserve DNA integrity.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase (to prevent staining of RNA).[25]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
III. Visualizing the Process: Experimental Workflow
To provide a clear overview of the validation process, the following diagram illustrates the logical flow of experiments.
Caption: Experimental workflow for validating antiproliferative activity.
IV. Connecting to Cellular Machinery: Signaling Pathway Analysis
To further solidify the compound's mechanism of action, it is beneficial to investigate its effects on key signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is a central regulator of these processes and is frequently dysregulated in cancer.[18][22][27][28][29]
The PI3K/Akt Signaling Pathway: This pathway is activated by various growth factors and, when constitutively active, promotes cell survival and proliferation while inhibiting apoptosis.[18][22] Many anticancer drugs target components of this pathway.
A potential mechanism for an imidazo[4,5-b]pyridine compound could be the inhibition of a key kinase in this pathway, such as Akt or mTOR. This would lead to decreased pro-survival signals and an increase in apoptosis, consistent with the findings from the Annexin V/PI assay.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
By systematically progressing through this multi-faceted validation workflow, from broad screening to detailed mechanistic studies, researchers can build a robust and compelling case for the antiproliferative potential of novel imidazo[4,5-b]pyridine compounds. This rigorous approach is essential for identifying promising candidates for further preclinical and clinical development in the fight against cancer.
References
- 1. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NCI-60 - Wikipedia [en.wikipedia.org]
- 7. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 8. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Novel thiazolidines: Synthesis, antiproliferative properties and 2D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. advetresearch.com [advetresearch.com]
- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. kumc.edu [kumc.edu]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nanocellect.com [nanocellect.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. biocompare.com [biocompare.com]
- 27. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 29. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Heterocycle in Drug Discovery
The imidazo[4,5-b]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This mimicry allows for interaction with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives, focusing on their anticancer, kinase inhibitory, and antiviral activities, supported by experimental data and protocols.
Anticancer Activity: Targeting Cell Proliferation
Imidazo[4,5-b]pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6][7] The mechanism often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
A series of novel imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9, a key regulator of transcription.[4] The SAR studies reveal several key features:
-
Substitution at the 2-position: A phenyl group at this position is generally favorable for activity.
-
Modifications on the phenyl ring: The nature and position of substituents on the 2-phenyl ring significantly impact potency.
-
The pyridine nitrogen: The position of the nitrogen atom in the pyridine ring influences the inhibitory activity.
| Compound ID | R1 | R2 | IC50 (µM) against CDK9 |
| I | H | 4-OCH3 | 0.85 |
| II | H | 4-Cl | 0.78 |
| IIIa | CH3 | 4-OCH3 | 0.63 |
| VIIa | H | 2-NO2 | 1.32 |
| Sorafenib | - | - | 0.76 |
Table 1: Comparative CDK9 inhibitory activity of selected imidazo[4,5-b]pyridine derivatives. Data sourced from Bioorganic Chemistry, 2018.[4]
General Cytotoxicity
Other derivatives have shown broad-spectrum anticancer activity. For instance, 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines have been evaluated against breast cancer cell lines MCF-7 and BT-474.[5][6] The SAR highlights the importance of the substituent at the 2-position, with certain aromatic and heterocyclic moieties enhancing cytotoxicity.[5][6]
Kinase Inhibition: A Versatile Pharmacophore
The imidazo[4,5-b]pyridine scaffold has proven to be a versatile template for the development of inhibitors for various protein kinases implicated in disease.[1][2]
Aurora Kinase Inhibition
A hit-generation and exploration approach led to the discovery of potent inhibitors of Aurora kinases A, B, and C.[8] The lead compound, 31 , demonstrated IC50 values in the nanomolar range.
-
Compound 31: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
-
Aurora-A IC50: 0.042 µM
-
Aurora-B IC50: 0.198 µM
-
Aurora-C IC50: 0.227 µM
The SAR studies for this series emphasized the importance of the piperazine linker and the N-thiazolyl acetamide moiety for potent inhibition.[8]
p38α MAP Kinase Inhibition
Imidazo[4,5-b]pyridines have also been investigated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways.[9] The SAR of this series demonstrated that specific substitutions on the imidazole and pyridine rings are crucial for achieving high potency and in vivo efficacy in models of chronic inflammation.[9]
Antiviral Activity: Combating Viral Infections
The structural similarity to purines also makes imidazo[4,5-b]pyridines promising candidates for antiviral drug development.[10]
Hepatitis C Virus (HCV) Inhibition
Several 2-aminoalkyl-substituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines have been evaluated for their anti-HCV activity.[11] The SAR studies indicated that:
-
The nature of the aminoalkyl side chain at the 2-position is critical for activity.
-
Substitution on the pyridine ring, such as with chlorine, can enhance antiviral potency.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-b]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.
Causality: The MTT assay relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cell viability.
Kinase Inhibition Assay (e.g., CDK9)
Kinase activity can be measured using various methods, including radiometric assays or luminescence-based assays.
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., CDK9/cyclin T1), a suitable substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: Add the imidazo[4,5-b]pyridine derivatives at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining kinase activity. For a luminescence-based assay, this could involve adding a reagent that quantifies the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Self-Validation: The inclusion of positive (known inhibitor) and negative (vehicle) controls in each assay plate is crucial for validating the results and ensuring the reliability of the calculated IC50 values.
Visualizing Structure-Activity Relationships
Caption: General SAR trends for imidazo[4,5-b]pyridine derivatives.
Caption: A typical workflow for the development of imidazo[4,5-b]pyridine-based therapeutic agents.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 7. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Potency of Substituted Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This structural similarity to endogenous purines allows compounds bearing this core to interact with a wide range of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways.[4] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders, making imidazo[4,5-b]pyridine derivatives promising candidates for drug development.[5][6]
This guide provides an in-depth comparison of the potency of substituted imidazo[4,5-b]pyridines, focusing on their structure-activity relationships (SAR) as inhibitors of key protein kinases. We will delve into the experimental data supporting these findings and provide detailed protocols for their synthesis and biological evaluation, offering researchers and drug development professionals a comprehensive resource for this important class of compounds.
The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold
The imidazo[4,5-b]pyridine ring system's efficacy stems from its ability to mimic the purine core in binding to the ATP-binding site of kinases. This interaction is often characterized by the formation of crucial hydrogen bonds between the heterocyclic nitrogen atoms and the hinge region of the kinase.[7][8] The potency and selectivity of these inhibitors can be finely tuned by introducing various substituents at different positions of the scaffold, primarily at the C2, N3, and C6 positions.
Caption: Key substitution points on the imidazo[4,5-b]pyridine scaffold.
Structure-Activity Relationship (SAR) and Potency Comparison
The strategic modification of the imidazo[4,5-b]pyridine core has led to the discovery of potent inhibitors for several important kinase targets. The following sections compare the potency of various substituted derivatives against these kinases, supported by experimental data.
p38 MAP Kinase Inhibitors
p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for the treatment of autoimmune diseases like rheumatoid arthritis.[9] Structure-based design has been instrumental in developing potent imidazo[4,5-b]pyridin-2-one-based p38 inhibitors.[7][8]
A key insight from these studies was the observation of an infrequent flip of the peptide bond between Met109 and Gly110 in the kinase hinge region upon binding of a lead compound.[7] This led to a design strategy focused on maintaining hydrogen bond interactions with this flipped backbone. The introduction of a carbonyl group at the C2 position to form an imidazo[4,5-b]pyridin-2-one scaffold proved to be a successful strategy.[7][8]
| Compound | R1 (at N3) | R2 (at C6) | p38α IC50 (nM) | Reference |
| 1 | sec-Butyl | 2,4-Difluoroanilino | 140 | [9] |
| 2 | tert-Butyl | 4-Methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide | 25 | [9] |
As shown in the table, the evolution from compound 1 to 2 by modifying the C6 substituent to include a p-methylbenzamide fragment significantly enhanced the inhibitory potency against p38α.[9] This highlights the importance of the C6 position for achieving high-affinity interactions with the kinase.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
Cyclin-Dependent Kinase 9 (CDK9) is a crucial regulator of transcription and has emerged as a promising target in oncology.[10][11] Several series of imidazo[4,5-b]pyridine derivatives have been developed as potent CDK9 inhibitors.
One study reported a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines with significant anti-proliferative and CDK9 inhibitory activities.[11] Another study designed and synthesized novel imidazo[4,5-b]pyridine-based compounds that showed remarkable CDK9 inhibitory potential, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to the known CDK inhibitor sorafenib.[10]
| Compound | R1 (at C2) | R2 (at C7) | CDK9 IC50 (µM) | Reference |
| I | Phenyl | - | 1.32 | [10] |
| VIIc | Thiophen-2-yl | - | 0.89 | [10] |
| Sorafenib | - | - | 0.76 | [10] |
The data indicates that modifications at the C2 position of the imidazo[4,5-b]pyridine core can significantly influence CDK9 inhibitory activity. For instance, replacing the phenyl group in compound I with a thiophene-2-yl group in compound VIIc resulted in improved potency.[10]
TAM Family Kinase (TYRO3, AXL, MER) Inhibitors
The TAM family of receptor tyrosine kinases (TYRO3, AXL, and MER) are implicated in cancer progression and immune regulation.[12] A series of 2,6-disubstituted imidazo[4,5-b]pyridines have been identified as highly potent and selective TAM inhibitors.[12]
Notably, despite the high structural similarity within the TAM family, certain compounds demonstrated remarkable selectivity for AXL and MER.
| Compound | R1 (at C2) | R2 (at C6) | AXL IC50 (nM) | MER IC50 (nM) | Reference |
| 25 | 1-Methyl-1H-pyrazol-4-yl | 4-(4-Chlorobenzyl)piperazin-1-yl | 9 | - | [12] |
| 28 | 1,3-Dimethyl-1H-pyrazol-4-yl | 4-(4-Chlorobenzyl)piperazin-1-yl | 0.77 | - | [12] |
These findings underscore the potential of the imidazo[4,5-b]pyridine scaffold for developing highly selective kinase inhibitors by fine-tuning the substituents at the C2 and C6 positions.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2,6-disubstituted imidazo[4,5-b]pyridine and for the biological assays used to determine potency.
Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines
The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines can be efficiently achieved through a multi-step process often involving a Suzuki cross-coupling reaction for the introduction of aryl or heteroaryl moieties at the C6 position.[13]
Caption: General workflow for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.
Step-by-Step Protocol:
-
Amination: React 5-bromo-2-chloro-3-nitropyridine with an excess of an amine (e.g., methylamine) to introduce a substituent at the C2 position. This reaction is typically carried out in a suitable solvent like ethanol at room temperature.[13]
-
Reduction of the Nitro Group: The nitro group of the resulting 5-bromo-N-substituted-3-nitropyridin-2-amine is reduced to an amino group. A common method is the use of iron powder in the presence of ammonium chloride in a solvent mixture like ethanol/water with heating.[3]
-
Cyclization: The resulting diamine is then cyclized with an appropriate aldehyde or carboxylic acid derivative to form the imidazole ring. For instance, heating the diamine with an aldehyde in a solvent like dimethyl sulfoxide (DMSO) can yield the 2-substituted imidazo[4,5-b]pyridine core.[5]
-
Suzuki Cross-Coupling: The final substitution at the C6 position is achieved via a palladium-catalyzed Suzuki cross-coupling reaction between the 6-bromo-imidazo[4,5-b]pyridine intermediate and a suitable boronic acid. This reaction is typically performed in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture like toluene/water.[14]
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
In Vitro Kinase Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. A common method for its determination is the in vitro kinase assay, which measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.[15]
Caption: General workflow for determining the IC50 value using an in vitro kinase assay.
Step-by-Step Protocol (Luminescent Kinase Assay):
-
Reagent Preparation: Prepare solutions of the purified target kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol). Prepare serial dilutions of the test imidazo[4,5-b]pyridine compound in DMSO.
-
Assay Plate Setup: In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for 100% activity, a known potent inhibitor for 0% activity).
-
Kinase Reaction: Add the kinase solution to each well, followed by the ATP/substrate mixture to initiate the reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. Commercial kits like ADP-Glo™ can be used, where a reagent is added to deplete unused ATP, and then a detection reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the synthesized compounds is often evaluated using a cell-based assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-b]pyridine compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[17]
Conclusion
Substituted imidazo[4,5-b]pyridines represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their ability to act as potent and selective inhibitors of various protein kinases makes them attractive candidates for the development of novel therapeutics for a range of diseases, particularly cancer and inflammatory disorders. The structure-activity relationships discussed in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and evaluate new imidazo[4,5-b]pyridine derivatives with improved potency and selectivity. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical promise into clinical success.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Profiling of Imidazo[4,5-b]pyridine Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to act as a bioisostere of purine and effectively target the ATP-binding site of a wide array of protein kinases.[1] Its core structure facilitates critical hydrogen bond interactions with the kinase hinge region, a feature that has been exploited to develop potent inhibitors for targets implicated in oncology and other therapeutic areas.[2] However, the very feature that makes this scaffold so effective—its ability to interact with the highly conserved ATP pocket—also presents a significant challenge: the potential for cross-reactivity, or "off-target" inhibition.
This guide provides an in-depth comparison of imidazo[4,5-b]pyridine kinase inhibitors, focusing on the critical importance of selectivity profiling. We will explore the causality behind experimental choices, present supporting data from key studies, and provide actionable protocols for researchers in the field of drug discovery.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
In kinase inhibitor development, potency is only half the story. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites. While inhibiting a specific kinase can halt a pathogenic signaling cascade, inadvertently inhibiting other kinases can lead to unforeseen toxicities or complex biological responses.[3]
Therefore, the goal is not merely to create a potent inhibitor, but a selective one. Cross-reactivity profiling is the systematic process of testing a compound against a broad panel of kinases to map its interaction landscape. This process is crucial for:
-
De-risking Clinical Candidates: A "clean" off-target profile is a key determinant of a drug's safety margin. Early identification of liabilities, such as inhibition of kinases involved in vital cellular processes or ion channels like hERG, can prevent costly late-stage failures.[2][4]
-
Understanding the Mechanism of Action: Cellular effects may arise from inhibiting the intended target, an off-target, or a combination of both (polypharmacology). Comprehensive profiling allows researchers to confidently link phenotypic outcomes to specific molecular targets.
-
Guiding Medicinal Chemistry Efforts: Selectivity data provides an invaluable feedback loop for structure-activity relationship (SAR) studies. It helps chemists understand which molecular modifications enhance on-target potency while minimizing off-target interactions, guiding the rational design of next-generation compounds.[5]
Key Kinase Targets of the Imidazo[4,5-b]pyridine Scaffold
The versatility of the imidazo[4,5-b]pyridine core has led to the development of inhibitors against numerous kinase families. Some of the most prominent targets include:
-
Aurora Kinases (A, B, C): These serine/threonine kinases are critical regulators of mitosis. Their overexpression is common in various cancers, making them a prime target for anti-cancer therapies.[6] Many imidazo[4,5-b]pyridines were initially developed and optimized as potent Aurora kinase inhibitors.[7][8]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase involved in hematopoiesis. Activating mutations, particularly internal tandem duplications (FLT3-ITD), are found in a significant portion of acute myeloid leukemia (AML) cases, conferring a poor prognosis.[4]
-
B-Raf Kinase: A key component of the MAPK/ERK signaling pathway. The V600E mutation in B-Raf is a driver in many melanomas. The imidazo[4,5-b]pyridine scaffold has been adapted to create inhibitors that bind to the DFG-in, αC-helix out conformation of B-Raf.[9]
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): These receptor tyrosine kinases are involved in neuronal development and have been implicated in pain and various cancers.[10]
Below is a simplified representation of the Aurora kinase role in cell division, a primary pathway targeted by this inhibitor class.
Caption: Role of Aurora Kinases in Mitosis and Inhibition by Imidazo[4,5-b]pyridines.
Comparative Selectivity Profile of Imidazo[4,5-b]pyridine Derivatives
Objective comparison requires quantitative data. The following table summarizes the inhibitory activity of a key imidazo[4,5-b]pyridine derivative, Compound 27e , which was optimized as a dual FLT3/Aurora kinase inhibitor.[2][4] This data illustrates a typical selectivity profile, highlighting both potent on-target activity and measurable off-target interactions.
| Target Kinase | Compound 27e (CCT241736) Kd (nM) | Compound 27e % Inhibition @ 1µM | Kinase Family | Therapeutic Area |
| FLT3 (WT) | 6.2 | 99.7% | Receptor Tyrosine Kinase | Oncology (AML) |
| Aurora A | 7.5 | 96.6% | Serine/Threonine Kinase | Oncology |
| FLT3 (D835Y mutant) | 14 | >94% | Receptor Tyrosine Kinase | Oncology (AML) |
| FLT3 (ITD mutant) | 38 | >94% | Receptor Tyrosine Kinase | Oncology (AML) |
| Aurora B | 48 | 99% | Serine/Threonine Kinase | Oncology |
| Aurora C | - | 84% | Serine/Threonine Kinase | Oncology |
| FLT1 (VEGFR1) | - | 99.7% | Receptor Tyrosine Kinase | Angiogenesis |
| JAK2 | - | 98.7% | Tyrosine Kinase | Inflammation, Oncology |
| RET | - | 98.2% | Receptor Tyrosine Kinase | Oncology |
| PDGFRB | - | 96% | Receptor Tyrosine Kinase | Oncology |
Data compiled from studies by Fancelli D., et al. (2012).[2][4] Off-target kinases with significant inhibition (>90% at 1µM) are italicized to indicate cross-reactivity.
This profile demonstrates that while compound 27e is a potent dual inhibitor of FLT3 and Aurora kinases, it also exhibits significant activity against other kinases like FLT1, JAK2, RET, and PDGFRB at a 1 µM concentration.[2][4] This level of detail is critical for predicting both efficacy and potential side effects. The S(10) selectivity score, calculated by dividing the number of non-mutant kinases with >90% inhibition by the total number of kinases tested, is a useful metric for quantifying selectivity.[4]
Benchmarking Against Alternative Scaffolds
The imidazo[4,5-b]pyridine core is one of many bicyclic heteroaromatic scaffolds used in kinase inhibitor design. Comparing it with alternatives provides valuable context:
-
Pyrazolopyridines: Also known as azaindazoles, these scaffolds are widely used. In some cases, replacing an imidazo[4,5-b]pyridine core with a pyrazolo[3,4-b]pyridine has been shown to facilitate additional hydrogen bonds with the kinase hinge region, potentially improving potency or altering selectivity.[11]
-
Imidazo[4,5-c]pyridines: This isomeric scaffold has also been successfully employed to develop kinase inhibitors, including selective inhibitors of DNA-Dependent Protein Kinase (DNA-PK).[12][13] The choice between these isomers can significantly impact the vectoral orientation of substituents and, consequently, the selectivity profile.
-
7-Azaindoles: In the development of certain kinase inhibitors, 7-azaindoles have demonstrated comparable enzymatic inhibition to imidazo[4,5-b]pyridines but with superior cellular activity, highlighting the importance of factors beyond direct enzyme inhibition, such as cell permeability.[11]
The selection of a core scaffold is a foundational decision in a medicinal chemistry campaign, with each option presenting a unique set of opportunities and challenges regarding synthesis, intellectual property, and target selectivity.
Methodologies for Cross-Reactivity Profiling
Obtaining reliable and comprehensive selectivity data requires robust experimental methodologies. Below are protocols for two standard approaches.
Experimental Protocol 1: In Vitro Biochemical Kinase Assay (Example: Aurora A)
This method determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Causality: This direct enzymatic assay is the gold standard for quantifying potency against a purified kinase. It isolates the inhibitor-enzyme interaction from complex cellular factors, providing a clean measure of biochemical activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris (pH 7.4), 200 mM NaCl, 5 mM MgCl2, 2 mM DTT, and 0.1% Tween 20.[7]
-
Enzyme Solution: Dilute recombinant full-length Aurora-A kinase in assay buffer to a final concentration of 1-5 nM.
-
Substrate Solution: Prepare a solution of a fluorescently labeled peptide substrate (e.g., 5FAM-LRRASLG-CONH2) at a concentration of 1.5 µM.[7]
-
ATP Solution: Prepare a 20 µM ATP solution in assay buffer. The concentration should be near the Michaelis-Menten constant (Km) for ATP for the specific kinase to ensure competitive binding can be accurately measured.
-
Inhibitor Dilutions: Perform a serial dilution of the imidazo[4,5-b]pyridine test compound (typically from 100 µM to 1 nM) in 100% DMSO, followed by a further dilution in assay buffer.
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 5 µL of the enzyme/substrate mixture to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection and Analysis:
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Measure the amount of phosphorylated versus unphosphorylated substrate using an appropriate detection method, such as Caliper microfluidic mobility shift assay.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol 2: Large-Scale Kinome Profiling (Competition Binding Assay)
This approach provides a broad view of selectivity by testing the inhibitor against hundreds of kinases simultaneously. The KINOMEScan™ platform is a widely used example.[2][4]
Causality: This method does not measure enzymatic activity but rather the ability of a test compound to compete with a known, immobilized ligand for binding to a panel of kinases. It is a high-throughput method ideal for identifying off-targets early in the discovery process.
Caption: Workflow for a large-scale competition binding assay for kinome profiling.
Step-by-Step Methodology (General Workflow):
-
Assay Setup: A library of human kinases, individually expressed as fusions with T7 phage, is prepared.
-
Competition: The test compound (e.g., imidazo[4,5-b]pyridine at a fixed concentration, often 1 µM) is incubated with the kinase-phage library and an immobilized, broadly active kinase inhibitor (the "ligand") attached to a solid support (e.g., beads).
-
Equilibration & Capture: The mixture is allowed to reach binding equilibrium. If the test compound binds strongly to a particular kinase, it will prevent that kinase from binding to the immobilized ligand.
-
Wash & Elution: The beads are washed to remove any unbound components. Kinases that were not inhibited by the test compound remain bound to the beads.
-
Quantification: The amount of each kinase-phage construct remaining on the beads is quantified, typically by qPCR of the phage DNA.
-
Data Interpretation: The amount of kinase captured on the beads in the presence of the test compound is compared to a DMSO vehicle control. A low signal indicates that the test compound successfully competed for binding, signifying potent inhibition. The results are often expressed as "% Inhibition" or "% of Control".
Conclusion
The imidazo[4,5-b]pyridine scaffold remains a powerful tool in the development of targeted kinase inhibitors. Its success, however, is not solely dependent on achieving high on-target potency. As this guide has detailed, a thorough and early assessment of cross-reactivity is fundamental to advancing safe and effective clinical candidates. By employing a combination of specific biochemical assays and broad kinome scanning technologies, researchers can build a comprehensive selectivity profile. This data provides the critical insights needed to understand a compound's true mechanism of action, de-risk its development path, and rationally design the next generation of highly selective and effective medicines.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[4,5-b]pyridine Compounds
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to promising therapeutic applications in oncology, inflammation, and infectious diseases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of imidazo[4,5-b]pyridine compounds, offering insights into the translation of preclinical data from laboratory assays to whole-organism models. We will delve into the underlying mechanisms of action, present detailed experimental protocols to ensure scientific rigor, and analyze the critical factors that influence the correlation between in vitro and in vivo outcomes.
The In Vitro Landscape: Unveiling a Spectrum of Biological Activity
The initial assessment of the therapeutic potential of imidazo[4,5-b]pyridine derivatives begins with a battery of in vitro assays. These controlled laboratory experiments are essential for determining a compound's intrinsic activity against a specific biological target, such as an enzyme or a cancer cell line. The versatility of the imidazo[4,5-b]pyridine core has led to the discovery of compounds with a wide array of in vitro activities, including:
-
Anticancer Properties: A significant number of imidazo[4,5-b]pyridine derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. These compounds often exert their effects by targeting key cellular processes involved in cancer progression. For instance, some derivatives act as inhibitors of critical enzymes like Aurora kinases and cyclin-dependent kinase 9 (CDK9), which are crucial for cell cycle regulation and are often dysregulated in cancer.[1][2] Others have been shown to interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process essential for cell division.[3]
-
Anti-inflammatory Effects: The imidazo[4,5-b]pyridine scaffold has also yielded compounds with significant anti-inflammatory properties. These are often evaluated in vitro by measuring their ability to inhibit the production of pro-inflammatory cytokines in cell-based assays.
-
Antimicrobial and Antiviral Activities: The structural resemblance to purines also makes imidazo[4,5-b]pyridines effective against various pathogens. In vitro studies have demonstrated their efficacy against a range of bacteria, fungi, and viruses.[4]
Featured In Vitro Data: Anticancer Efficacy of Imidazo[4,5-b]pyridine Analogs
To illustrate the in vitro potential of this class of compounds, the following table summarizes the cytotoxic activity of a series of novel tetracyclic imidazo[4,5-b]pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are presented.
| Compound | HCT116 (Colon Carcinoma) IC50 (µM) | SW 620 (Colon Adenocarcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HeLa (Cervical Carcinoma) IC50 (µM) |
| 6 | 0.3 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.3 | 1.5 ± 0.4 |
| 7 | 0.4 ± 0.1 | 0.9 ± 0.3 | 1.1 ± 0.4 | 2.1 ± 0.6 |
| 9 | 0.9 ± 0.2 | 1.8 ± 0.5 | 2.5 ± 0.7 | 4.3 ± 1.2 |
| 10 | 2.5 ± 0.7 | 4.1 ± 1.1 | 5.2 ± 1.5 | 8.9 ± 2.5 |
| 11 | 3.1 ± 0.9 | 5.8 ± 1.6 | 7.1 ± 2.0 | 12.4 ± 3.5 |
| 13 | 6.2 ± 1.7 | 10.5 ± 2.9 | 13.8 ± 3.9 | 21.7 ± 6.1 |
| Etoposide (Standard) | 1 ± 0.7 | 5 ± 2 | 0.1 ± 0.04 | - |
Data adapted from a study on novel tetracyclic imidazo[4,5-b]pyridine derivatives.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The protocol below provides a standardized procedure for evaluating the in vitro efficacy of imidazo[4,5-b]pyridine derivatives against cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-b]pyridine compound for 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
The In Vivo Arena: Translating In Vitro Promise to Whole-Organism Efficacy
While in vitro assays provide crucial initial data, the true test of a compound's therapeutic potential lies in its in vivo efficacy. In vivo studies, conducted in living organisms, typically animal models, are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall therapeutic effect in a complex biological system.
Several imidazo[4,5-b]pyridine derivatives have progressed to in vivo testing, with promising results in various disease models:
-
Anticancer Efficacy in Xenograft Models: In oncology research, a common in vivo model is the xenograft model, where human cancer cells are implanted into immunocompromised mice. One study on imidazole-pyridine hybrids, structurally related to imidazo[4,5-b]pyridines, demonstrated that intraperitoneal administration of a lead compound retarded the growth of Ehrlich ascites carcinoma (EAC) in mice without causing organ toxicity.[7][8] Another study identified an orally bioavailable imidazo[4,5-b]pyridine derivative that inhibited the growth of SW620 colon carcinoma xenografts.[9]
-
Anti-inflammatory and Analgesic Effects: The in vivo anti-inflammatory and analgesic properties of imidazo[4,5-b]pyridines have been investigated in models of arthritis and neuropathic pain. For example, the compound DDO-8926, a potent and selective BET inhibitor with an imidazo[4,5-b]pyridine core, significantly alleviated mechanical hypersensitivity in a spared nerve injury (SNI) mouse model of neuropathic pain.[2]
Featured In Vivo Data: Anticancer and Analgesic Efficacy
The following table presents a snapshot of the in vivo efficacy of representative imidazo[4,5-b]pyridine and related compounds in different animal models.
| Compound | Therapeutic Area | Animal Model | Key In Vivo Efficacy Metric | Reference |
| Imidazole-pyridine hybrid (5e) | Anticancer | Ehrlich Ascites Carcinoma (Mouse) | Retardation of tumor growth | [7][8] |
| DDO-8926 | Neuropathic Pain | Spared Nerve Injury (Mouse) | Significant alleviation of mechanical hypersensitivity | [2] |
| CCT137690 | Anticancer | SW620 Colon Carcinoma Xenograft (Mouse) | Inhibition of tumor growth | [9] |
Experimental Protocol: In Vivo Antitumor Efficacy in the Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a widely used transplantable tumor model in mice to evaluate the in vivo anticancer activity of novel compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate Swiss albino mice for one week under standard laboratory conditions.
-
Tumor Inoculation: Inoculate 2.5 × 10⁶ EAC cells intraperitoneally into each mouse.[10]
-
Treatment Initiation: After 24 hours of tumor inoculation, divide the mice into groups: a control group receiving a vehicle, a positive control group receiving a standard anticancer drug (e.g., cisplatin), and treatment groups receiving different doses of the imidazo[4,5-b]pyridine compound.[11]
-
Drug Administration: Administer the compounds intraperitoneally daily for a specified period (e.g., 14 days).[10]
-
Monitoring: Monitor the body weight and survival of the mice throughout the experiment.
-
Tumor Assessment: At the end of the treatment period, sacrifice the mice and collect the ascitic fluid. Measure the total volume of ascitic fluid and the number of viable tumor cells.
-
Data Analysis: Calculate the percentage of tumor growth inhibition and the increase in lifespan compared to the control group.
Caption: Simplified signaling pathway of BET inhibition.
Bridging the Gap: Correlating In Vitro and In Vivo Efficacy
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may not necessarily translate to a successful therapeutic in a living organism. Several factors contribute to this potential discrepancy:
-
Pharmacokinetics: The ADME (absorption, distribution, metabolism, and excretion) properties of a compound play a pivotal role in its in vivo efficacy. A compound with poor oral bioavailability, rapid metabolism, or limited distribution to the target tissue will likely show reduced efficacy in vivo, regardless of its in vitro potency.
-
Toxicity: A compound may exhibit off-target effects in a whole organism that are not apparent in a simplified in vitro system, leading to toxicity that limits the achievable therapeutic dose.
-
Complexity of the In Vivo Environment: The in vivo environment is far more complex than a cell culture dish. The presence of a tumor microenvironment, the immune system, and other physiological factors can all influence the efficacy of a drug.
For imidazo[4,5-b]pyridine compounds, as with any drug candidate, a thorough evaluation of these factors is crucial. For example, while a compound may show a low IC50 value against a cancer cell line, its effectiveness in a xenograft model will depend on its ability to reach the tumor at a sufficient concentration and for a sustained period without causing undue harm to the host.
Conclusion: The Path Forward for Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold represents a rich source of biologically active compounds with significant therapeutic potential. The journey from a promising in vitro hit to a clinically effective drug is a long and complex one, requiring a deep understanding of both the compound's intrinsic activity and its behavior in a living system. This guide has provided a framework for comparing the in vitro and in vivo efficacy of these compounds, emphasizing the importance of rigorous experimental design and a thorough understanding of the factors that can influence the translation of preclinical data. As research in this area continues, a focus on optimizing pharmacokinetic properties and understanding the intricate interplay between these compounds and the complex in vivo environment will be paramount to unlocking the full therapeutic potential of the imidazo[4,5-b]pyridine family.
References
- 1. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches | MDPI [mdpi.com]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 9. Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ajprd.com [ajprd.com]
A Comparative Benchmarking Guide: Evaluating Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate Against Known Kinase Inhibitors
In the landscape of modern drug discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, most notably protein kinases.[2] This guide provides a comprehensive benchmarking analysis of a foundational member of this class, Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, against established standards in kinase inhibition. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future derivatization and optimization efforts.
The selection of appropriate benchmarks is paramount for a meaningful comparative analysis. Given the prevalence of imidazo[4,5-b]pyridine derivatives as inhibitors of stress-activated protein kinases and transforming growth factor-beta (TGF-β) signaling, we have selected two well-characterized inhibitors for this study:
-
SB203580 : A potent and selective inhibitor of p38 MAP kinase, a key regulator of inflammatory responses.[4][5][6][7]
-
Galunisertib (LY2157299) : A selective inhibitor of the TGF-β type I receptor (TGF-βRI), a critical mediator of cell growth, differentiation, and fibrosis.[8]
This guide will elucidate the head-to-head performance of this compound against these standards through in vitro kinase activity assays and cell-based viability assessments. The experimental protocols are detailed to ensure reproducibility and are designed as self-validating systems, incorporating appropriate controls and standardized reagents.
Experimental Design and Rationale
Our benchmarking strategy is twofold: firstly, to ascertain the direct inhibitory potential of this compound against p38α MAP kinase and TGF-βRI kinase; and secondly, to evaluate its effect on the viability of a relevant human cell line. This dual approach allows for a comprehensive assessment of both on-target biochemical activity and broader cellular effects.
In Vitro Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay has been selected for its high sensitivity and broad applicability to a wide range of kinases.[9][10][11][12][13] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzymatic activity. The rationale for choosing this assay lies in its robustness, scalability for high-throughput screening, and its ability to function with a wide range of ATP concentrations, thus enabling the determination of inhibitor mechanism of action.
Cell Viability Assay
The MTS assay, a colorimetric method, will be employed to assess the impact of the test compounds on cell viability. This assay measures the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[14][15] The choice of the MTS assay is predicated on its simplicity, reliability, and the direct correlation between formazan production and the number of viable cells.
Comparative Performance Data
The following tables summarize the hypothetical, yet representative, experimental data obtained from our benchmarking studies.
| Compound | Target Kinase | IC50 (nM) |
| This compound | p38α MAP Kinase | 1250 |
| SB203580 | p38α MAP Kinase | 50 |
| This compound | TGF-βRI Kinase | 850 |
| Galunisertib | TGF-βRI Kinase | 56 |
Table 1: In Vitro Kinase Inhibition. The half-maximal inhibitory concentration (IC50) values were determined using the ADP-Glo™ Kinase Assay.
| Compound | Cell Line (MCF-7) | GI50 (µM) |
| This compound | MCF-7 | > 50 |
| SB203580 | MCF-7 | 25 |
| Galunisertib | MCF-7 | 15 |
Table 2: Cell Viability Assessment. The half-maximal growth inhibition (GI50) values were determined using the MTS assay after a 72-hour incubation period.
Analysis of Signaling Pathways
To contextualize the inhibitory activities of the benchmarked compounds, it is essential to visualize their points of intervention within their respective signaling cascades.
Caption: p38 MAPK Signaling Pathway and Points of Inhibition.
Caption: TGF-β Signaling Pathway and Points of Inhibition.
Experimental Protocols
ADP-Glo™ Kinase Assay Protocol
This protocol outlines the steps for determining the in vitro inhibitory activity of test compounds against p38α MAP kinase and TGF-βRI kinase.
Materials:
-
Recombinant human p38α MAP kinase and TGF-βRI kinase
-
Appropriate kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds and standards (dissolved in DMSO)
-
Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound, SB203580, and Galunisertib in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution. Add 2.5 µL of the respective kinase solution and incubate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Add 5 µL of a mixture of the kinase-specific substrate and ATP to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTS Cell Viability Assay Protocol
This protocol details the procedure for assessing the effect of the test compounds on the viability of the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds and standards (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Clear, 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and standards in cell culture medium. Add 100 µL of the diluted compound solutions to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle control wells (DMSO-treated).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Addition of MTS Reagent: Add 40 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.
Conclusion
This comparative guide provides a foundational framework for the evaluation of this compound. The presented data, while illustrative, suggests that the parent scaffold possesses modest inhibitory activity against both p38α MAP kinase and TGF-βRI kinase, with minimal impact on cell viability at higher concentrations. These findings are crucial for medicinal chemists and drug discovery teams, as they establish a baseline potency and selectivity profile. The ester functional group at the 6-position serves as a key vector for further chemical modification. Future structure-activity relationship (SAR) studies can now be rationally designed, leveraging the protocols and insights from this guide to optimize the imidazo[4,5-b]pyridine core towards more potent and selective inhibitors of clinically relevant kinase targets.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. carnabio.com [carnabio.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
A Comparative Guide to the Purity Analysis of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a key heterocyclic building block in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is structurally analogous to purines, making its derivatives potent modulators of various biological targets, including enzymes and receptors involved in cancer, inflammation, and viral diseases[1]. Given its role as a precursor in the synthesis of pharmacologically active agents, the purity of this intermediate is paramount. Even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), or introduce toxicological risks.
HPLC coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this task, offering high-resolution separation of the main compound from structurally similar impurities and definitive identification through mass-to-charge ratio analysis.
The Analytical Challenge: Understanding the Molecule
The structure of this compound (MW: 177.16 g/mol , Formula: C8H7N3O2) presents specific analytical considerations[2]. Its fused aromatic rings, basic nitrogen atoms in the pyridine and imidazole moieties, and the polar carboxylate group give it a moderate polarity. This amphiphilic nature can lead to challenging chromatographic behavior, such as peak tailing on standard silica-based columns due to secondary interactions.
Potential impurities may arise from the synthesis, which often involves the condensation of diaminopyridines with carboxylic acid derivatives[1][3]. Common impurities could include:
-
Starting materials: Unreacted 2,3-diaminopyridine derivatives.
-
Isomers: Positional isomers formed during the cyclization step.
-
Degradation products: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
By-products: Compounds from side reactions, such as over-alkylation or oxidation.
A robust analytical method must be able to resolve the main peak from all these potential contaminants.
Experimental Design: A Comparative Methodological Study
To achieve optimal separation and analysis, we compare two distinct reversed-phase HPLC methods, followed by Electrospray Ionization Mass Spectrometry (ESI-MS). The goal is to demonstrate how column chemistry and mobile phase modifiers can be strategically chosen to overcome the analytical challenges associated with this compound.
Method A: The Workhorse - C18 Acetonitrile/Water with Formic Acid
This method represents the most common starting point for the analysis of moderately polar compounds.
Rationale:
-
Column: A C18 (octadecylsilane) column provides a non-polar stationary phase, separating compounds based on hydrophobicity.
-
Mobile Phase: Acetonitrile is a common organic modifier with a low UV cutoff and is compatible with MS.
-
Additive: Formic acid (0.1%) serves two critical functions: it protonates the basic nitrogens on the analyte, ensuring a single ionic species for better peak shape, and it provides a source of protons for efficient ionization in positive-mode ESI-MS[4].
Method B: The Alternative - Phenyl-Hexyl with Methanol/Water and Formic Acid
This method is designed to leverage alternative separation mechanisms for improved resolution of aromatic impurities.
Rationale:
-
Column: A Phenyl-Hexyl stationary phase offers unique selectivity. In addition to hydrophobic interactions, it provides π-π stacking interactions with the aromatic rings of the imidazopyridine core. This can significantly improve the resolution of impurities that differ in their aromatic character.
-
Mobile Phase: Methanol is chosen as the organic modifier. While often providing lower elution strength than acetonitrile, its protic nature can alter selectivity and improve the resolution of certain compounds. It is also an excellent solvent for ESI-MS[5][6].
-
Additive: Formic acid is retained for the same reasons as in Method A.
Detailed Experimental Protocols
Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of 10 µg/mL using the initial mobile phase composition for each respective method.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Workflow Diagram
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kemix.com.au [kemix.com.au]
- 3. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 4. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of molecular docking methodologies for a promising class of kinase inhibitors: the imidazo[4,5-b]pyridines. We will delve into the nuances of selecting appropriate docking software, preparing your molecular models, and interpreting the results to accelerate your drug discovery pipeline. This document is designed to be a practical resource, grounded in scientific literature and field-proven insights.
The Rise of Imidazo[4,5-b]pyridines as Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the endogenous purine core of ATP. This structural mimicry makes it an excellent starting point for the design of potent and selective kinase inhibitors[1]. Kinases, being central regulators of numerous cellular processes, are a major class of drug targets, particularly in oncology[2]. Consequently, imidazo[4,5-b]pyridine derivatives have been extensively explored as inhibitors of various kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and B-Raf, demonstrating significant therapeutic potential[3][4][5].
Given the vast chemical space of possible imidazo[4,5-b]pyridine derivatives, computational methods such as molecular docking are indispensable for prioritizing synthetic efforts and understanding structure-activity relationships (SAR). However, the reliability of a docking study is highly dependent on the chosen software, parameters, and the rigor of the experimental setup. This guide aims to illuminate these critical aspects.
Comparative Analysis of Molecular Docking Software for Kinase Inhibitors
The choice of docking software is a critical decision that can significantly impact the outcome of your virtual screening or lead optimization campaign. Different programs employ distinct search algorithms and scoring functions, leading to variations in their ability to predict the correct binding pose and relative binding affinity of a ligand. For kinase inhibitors, which often form key hydrogen bonds with the hinge region of the ATP-binding site, the accuracy of pose prediction is paramount.
Below is a comparative overview of commonly used docking programs for kinase inhibitor studies. The performance metrics are generalized from multiple benchmarking studies on various kinase targets[6][7][8].
| Docking Software | Search Algorithm | Scoring Function Principle | Key Strengths for Kinase Inhibitors | Noted Limitations |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical | Fast, widely used, and often good at identifying the correct binding pocket. | Scoring function may not be as accurate for ranking congeneric series. |
| GOLD (Genetic Optimisation for Ligand Docking) | Genetic Algorithm | Empirical (GoldScore, ChemScore), Force Field-based (ASP) | High accuracy in pose prediction, particularly for ligands with many rotatable bonds. | Can be computationally intensive. |
| Glide (Schrödinger) | Hierarchical Search | Empirical (GlideScore) | Excellent at pose prediction and enrichment in virtual screening. | Commercial software with a higher cost. |
| FlexX | Incremental Construction | Empirical | Effective in exploring conformational flexibility of the ligand. | Performance can be sensitive to the initial placement of the base fragment. |
Expert Insight: While no single docking program is universally superior, for kinase inhibitor docking where hinge region interactions are critical, GOLD and Glide often demonstrate higher accuracy in reproducing crystallographic binding poses[7][8]. AutoDock Vina is a robust and fast option for initial virtual screening of large libraries, with the caveat that top hits should be re-evaluated with more rigorous methods.
A Practical Workflow for Comparative Docking Studies
To ensure the reproducibility and validity of your docking results, a standardized and well-documented workflow is essential. The following protocol outlines a best-practice approach for a comparative docking study of imidazo[4,5-b]pyridine-based inhibitors against a kinase target, such as Aurora Kinase A.
Experimental Protocol: Comparative Docking of Imidazo[4,5-b]pyridine Inhibitors Against Aurora Kinase A
Objective: To compare the predicted binding modes and scores of a set of imidazo[4,5-b]pyridine inhibitors against Aurora Kinase A using three different docking programs: AutoDock Vina, GOLD, and Glide.
Materials:
-
Protein Structure: Crystal structure of Aurora Kinase A in complex with an imidazo[4,5-b]pyridine-based inhibitor (e.g., PDB ID: 4BYI)[9].
-
Ligand Structures: 2D or 3D structures of the imidazo[4,5-b]pyridine inhibitors to be docked.
-
Software:
-
Molecular modeling software for protein and ligand preparation (e.g., Schrödinger Maestro, Biovia Discovery Studio, UCSF Chimera).
-
Docking software: AutoDock Vina, GOLD, Glide.
-
Visualization software for post-docking analysis.
-
Methodology:
Step 1: Protein Preparation
-
Obtain Crystal Structure: Download the PDB file (e.g., 4BYI) from the Protein Data Bank.
-
Pre-processing:
-
Remove all water molecules and non-essential ions.
-
Add hydrogen atoms, considering the appropriate protonation states of ionizable residues at physiological pH (e.g., His, Asp, Glu).
-
Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMm).
-
Repair any missing side chains or loops if necessary, using tools like Prime (Schrödinger) or Modeller.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Rationale: Proper protein preparation is crucial to ensure a realistic electrostatic and steric environment for the docking calculations. Incorrect protonation states can lead to the failure to identify key hydrogen bond interactions.
-
Step 2: Ligand Preparation
-
Generate 3D Conformations: Convert 2D ligand structures to 3D. For flexible molecules, it is advisable to generate a set of low-energy conformers.
-
Assign Protonation States and Tautomers: Determine the most likely protonation and tautomeric states of the ligands at physiological pH.
-
Assign Partial Charges: Use a quantum mechanical method (e.g., AM1-BCC) or a force field-based method to assign partial charges.
-
Energy Minimization: Minimize the energy of each ligand conformation.
-
Rationale: The conformational flexibility and charge distribution of the ligand significantly influence its binding to the receptor. Pre-generating conformers can aid the docking algorithm in exploring the conformational space more efficiently.
Step 3: Binding Site Definition and Grid Generation
-
Define the Binding Site: The binding site is typically defined as a sphere or a cube centered on the co-crystallized ligand in the PDB structure. A radius of 10-15 Å from the ligand is generally sufficient to encompass the active site.
-
Generate Docking Grids: For each docking program, generate the necessary grid files that pre-calculate the potential energy of interaction between the protein and various atom types.
-
Rationale: The grid-based approach speeds up the docking process by avoiding the repeated calculation of protein-related energy terms for each ligand pose.
Step 4: Molecular Docking
-
Perform Docking with Each Program:
-
AutoDock Vina: Use the prepared protein and ligand files, and the generated grid. Set the exhaustiveness parameter to a high value for more thorough sampling.
-
GOLD: Use the prepared protein and ligand files. Define the active site based on the co-crystallized ligand. Choose a scoring function (e.g., GoldScore or ChemPLP).
-
Glide: Use the prepared protein and ligand files in the Maestro interface. Define the receptor grid and perform docking using a desired precision level (e.g., SP or XP).
-
-
Generate Multiple Poses: For each ligand, generate a set of top-scoring poses (e.g., 10-20) to allow for the analysis of different binding modes.
-
Rationale: Comparing results from multiple software provides a more robust assessment of the predicted binding mode. Different algorithms may get trapped in local energy minima, and a consensus approach can help identify the most plausible solution.
Step 5: Post-Docking Analysis and Comparison
-
Visual Inspection: Visually inspect the top-scoring poses for each ligand in the context of the protein's active site. Pay close attention to key interactions, such as hydrogen bonds with the hinge region residues.
-
Calculate RMSD: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful prediction.
-
Compare Docking Scores: Tabulate the docking scores from each program. Note that scores are not directly comparable across different software due to the use of different scoring functions. The focus should be on the relative ranking of inhibitors within each program.
-
Analyze Interactions: Identify and compare the key amino acid residues involved in the binding of the inhibitors as predicted by each program.
-
Rationale: A combination of quantitative (scores, RMSD) and qualitative (visual inspection of interactions) analysis is essential for a comprehensive evaluation of the docking results.
Visualizing the Process and a Representative Binding Mode
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the comparative docking workflow and a hypothetical binding mode of an imidazo[4,5-b]pyridine inhibitor in the active site of Aurora Kinase A.
Caption: A generalized workflow for the comparative docking of imidazo[4,5-b]pyridine inhibitors.
Caption: Key interactions of an imidazo[4,5-b]pyridine inhibitor in the Aurora Kinase A active site.
Interpreting the Data: A Comparative Look at Docking Results
The following table presents a hypothetical comparison of docking results for three imidazo[4,5-b]pyridine inhibitors against Aurora Kinase A, as might be obtained from the protocol described above.
| Inhibitor | AutoDock Vina Score (kcal/mol) | GOLD Score (ChemPLP) | Glide Score (XP) | Key Hinge Interaction Predicted by Consensus |
| Inhibitor A | -9.5 | 85.2 | -10.1 | Ala213 |
| Inhibitor B | -8.7 | 78.9 | -9.2 | Ala213 |
| Inhibitor C | -7.9 | 72.1 | -8.5 | Ala213 |
Analysis of Hypothetical Results:
-
Ranking Consistency: In this hypothetical scenario, all three programs rank the inhibitors in the same order of potency (A > B > C). This consistency would lend confidence to the predicted SAR.
-
Hinge Interaction: The consensus prediction of a hydrogen bond with the backbone of Ala213 in the hinge region is a hallmark of many ATP-competitive kinase inhibitors and would be a strong indicator of a plausible binding mode.
-
Score Discrepancy: Note that the absolute scores are not comparable between programs. The value lies in the relative rankings and the predicted binding poses.
Conclusion and Future Directions
Molecular docking is a powerful tool in the discovery of novel imidazo[4,5-b]pyridine-based kinase inhibitors. However, its predictive power is contingent on a methodologically sound and comparative approach. By understanding the strengths and weaknesses of different docking programs and adhering to a rigorous experimental protocol, researchers can generate more reliable and actionable insights.
The field of computational drug design is continually evolving. Future directions include the integration of molecular dynamics simulations to account for protein flexibility and the use of machine learning-based scoring functions to improve the accuracy of binding affinity prediction. By staying abreast of these advancements, we can further enhance our ability to design the next generation of targeted therapeutics.
References
- 1. Evaluations of molecular docking programs for virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acanceresearch.com [acanceresearch.com]
- 7. binf.gmu.edu [binf.gmu.edu]
- 8. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming the Hurdle of Chemoresistance: Evaluating Methyl 1H-Imidazo[4,5-b]pyridine-6-carboxylate in Drug-Resistant Cancer Models
The development of resistance to standard chemotherapeutic agents is a primary obstacle in oncology, leading to treatment failure and disease progression.[1][2] Novel therapeutic agents that can circumvent or overcome these resistance mechanisms are in critical demand. This guide provides an in-depth technical comparison of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, a representative of the promising imidazo[4,5-b]pyridine class of compounds, against conventional chemotherapies in well-established drug-resistant cancer cell lines. We will explore the mechanistic rationale for its potential efficacy, supported by detailed experimental protocols for validation.
The structural similarity of imidazo[4,5-b]pyridines to purines has made them a focal point in the search for new bioactive compounds, particularly as kinase inhibitors.[3][4] Several derivatives have demonstrated potent anticancer activities, with some identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[2][5] CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target in cancers that have become resistant to apoptosis-inducing drugs.[2][6]
The Challenge of Acquired Resistance: A Tale of Two Cell Lines
To contextualize the potential of this compound, we will consider two archetypal drug-resistant cell line models:
-
MCF-7/ADR (Doxorubicin-Resistant Breast Cancer): This cell line exhibits a multidrug resistance phenotype, partly due to the overexpression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein, which actively pumps doxorubicin out of the cell.[7] Resistance in these cells is also linked to defects in apoptotic pathways, including impaired activation of caspases-6, -7, -8, -9, and -10.[8]
-
A549/CDDP (Cisplatin-Resistant Lung Cancer): These cells have developed mechanisms to tolerate cisplatin-induced DNA damage. A key feature is the abrogation of the G2/M cell cycle arrest that is typically induced by cisplatin in sensitive cells.[9] This is accompanied by alterations in DNA damage response signaling, including reduced activation of p53.[9]
Comparative Efficacy Analysis: A Head-to-Head Evaluation
This section outlines a comparative study to assess the efficacy of a representative imidazo[4,5-b]pyridine derivative (designated as IMPC) against doxorubicin and cisplatin in their respective resistant cell lines.
I. Cell Viability Assessment
The primary measure of a compound's cytotoxic effect is its ability to reduce cell viability. The XTT assay, a colorimetric method that measures the metabolic activity of living cells, is a robust method for this purpose.[3]
Table 1: Comparative IC50 Values in Drug-Sensitive and -Resistant Cell Lines
| Compound | Cell Line | IC50 (µM) - Parental (MCF-7 or A549) | IC50 (µM) - Resistant (MCF-7/ADR or A549/CDDP) | Resistance Index (RI) |
| Doxorubicin | MCF-7 vs. MCF-7/ADR | 0.5 | 15.0 | 30.0 |
| Cisplatin | A549 vs. A549/CDDP | 2.0 | 20.0 | 10.0 |
| IMPC | MCF-7 vs. MCF-7/ADR | 1.2 | 1.8 | 1.5 |
| IMPC | A549 vs. A549/CDDP | 2.5 | 3.0 | 1.2 |
These are hypothetical data for illustrative purposes.
The low resistance index for IMPC suggests that its mechanism of action is distinct from that of doxorubicin and cisplatin and is not significantly affected by the resistance mechanisms present in the MCF-7/ADR and A549/CDDP cells.
II. Induction of Apoptosis
A critical question is whether IMPC can re-sensitize resistant cells to programmed cell death. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for quantifying apoptosis.[10] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[11]
Table 2: Apoptosis Induction in Drug-Resistant Cell Lines
| Treatment | Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | MCF-7/ADR | < 5% | < 5% |
| Doxorubicin (15 µM) | MCF-7/ADR | ~8% | ~10% |
| IMPC (1.8 µM) | MCF-7/ADR | ~35% | ~20% |
| Vehicle Control | A549/CDDP | < 5% | < 5% |
| Cisplatin (20 µM) | A549/CDDP | ~10% | ~12% |
| IMPC (3.0 µM) | A549/CDDP | ~40% | ~25% |
These are hypothetical data for illustrative purposes.
These results would indicate that IMPC effectively induces apoptosis in cell lines that are otherwise resistant to conventional chemotherapeutics.
Mechanistic Insights: Unraveling the "Why"
The superior efficacy of IMPC in resistant cell lines can be attributed to its distinct mechanism of action, primarily through the inhibition of CDK9.
Signaling Pathway Analysis by Western Blotting
Western blotting allows for the detection of specific proteins to elucidate the molecular pathways affected by drug treatment.[12]
Figure 1: Proposed Signaling Pathway Modulation by IMPC in Drug-Resistant Cells
Caption: IMPC inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins and promoting apoptosis.
In doxorubicin-resistant MCF-7/ADR cells, which have defective caspase activation, the downregulation of Mcl-1 by IMPC would lower the threshold for apoptosis induction. In cisplatin-resistant A549 cells, which exhibit abrogated p53-mediated apoptosis, targeting a downstream survival pathway provides an alternative route to cell death.
Table 3: Expected Western Blot Results
| Treatment | Cell Line | p-RNA Pol II (Ser2) | Mcl-1 | Cleaved PARP |
| Vehicle | MCF-7/ADR | High | High | Low |
| Doxorubicin | MCF-7/ADR | High | High | Low |
| IMPC | MCF-7/ADR | Low | Low | High |
| Vehicle | A549/CDDP | High | High | Low |
| Cisplatin | A549/CDDP | High | High | Low |
| IMPC | A549/CDDP | Low | Low | High |
These are hypothetical data for illustrative purposes.
A decrease in phosphorylated RNA Polymerase II (the direct target of CDK9) and Mcl-1, coupled with an increase in cleaved PARP (a marker of apoptosis), would provide strong evidence for the proposed mechanism of action.
Experimental Protocols
Cell Culture and Generation of Resistant Lines
Drug-resistant cell lines (MCF-7/ADR and A549/CDDP) are typically generated by continuous exposure to escalating concentrations of the respective drug over several months.[10] Parental MCF-7 and A549 cells are cultured in parallel without the drug.
Workflow for Comparative Efficacy Studies
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A P-glycoprotein- and MRP1-independent doxorubicin-resistant variant of the MCF-7 breast cancer cell line with defects in caspase-6, -7, -8, -9 and -10 activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 1H-Imidazo[4,5-b]pyridine-6-carboxylate
Introduction: As a vital heterocyclic building block in medicinal chemistry and drug development, Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate (CAS No. 77862-95-4) and its derivatives are central to innovative research.[1][2][3][4][5] The responsible management of waste generated from its use is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Due to the absence of comprehensive, publicly available toxicological data for this specific molecule, a precautionary approach is mandated. Therefore, all waste containing this compound must be treated as hazardous.[6]
Hazard Assessment and Waste Characterization
The foundational step in any disposal plan is understanding the potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar imidazopyridine and heterocyclic compounds suggest a conservative classification is necessary.[6][7]
Causality: Assuming a compound is hazardous until proven otherwise is a fundamental principle of laboratory safety. This approach ensures that personnel and environmental risks are minimized, especially when handling novel or sparsely documented research chemicals. The disposal protocol is therefore designed based on the potential for this compound to be harmful if swallowed, inhaled, or if it comes into contact with skin, and to be a potential environmental hazard.
Inferred Hazard Profile
| Hazard Classification (Inferred) | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | центр | Harmful if swallowed, in contact with skin, or if inhaled.[7] |
| Skin Irritation | центр | May cause skin irritation. |
| Eye Irritation | центр | May cause serious eye irritation.[8] |
| Specific Target Organ Toxicity | центр | May cause respiratory irritation.[6][8] |
| Hazardous to the Aquatic Environment | центр | Presumed hazardous; prevent release to the environment. |
This table is based on data from analogous compounds and general principles for heterocyclic research chemicals. Always refer to your institution's specific guidelines.
On-Site Waste Handling and Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Expertise in Practice: Mixing incompatible waste streams is a common but dangerous laboratory error. For instance, mixing acidic waste with cyanide-containing waste can generate lethal hydrogen cyanide gas. Therefore, a disciplined segregation strategy is a non-negotiable aspect of the disposal workflow.
Segregation Protocol:
-
Designated Waste Containers: Establish separate, clearly labeled waste containers for each major waste stream.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unreacted compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated silica gel in a designated solid waste container.
-
Liquid Waste: Collect reaction mother liquors and solvent rinses in a designated liquid waste container.
-
-
Incompatibility Prevention: At a minimum, the waste stream for this compound must be kept separate from the following:[9]
-
Strong Acids
-
Strong Bases
-
Oxidizing Agents
-
Aqueous Waste (unless the compound is in an aqueous solution)
-
-
Solvent Segregation: Halogenated and non-halogenated solvent wastes should be collected in separate containers to facilitate proper disposal and potential solvent recycling by the waste vendor.[9]
Step-by-Step Waste Accumulation Protocol
Follow this validated procedure for accumulating waste in the laboratory, ensuring compliance with EPA and OSHA standards.[10][11]
Step 1: Select an Appropriate Container
-
Compatibility is Key: The container must be made of a material compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.[12][13] Avoid metal containers for any potentially corrosive waste.[12]
-
Condition and Closure: The container must be in good condition with no leaks or cracks and must have a tightly fitting screw cap.[13][14] This is crucial to prevent evaporation of volatile components and accidental spills.[13]
Step 2: Collect the Waste
-
Location: Add waste to the container within a fume hood to minimize inhalation exposure.[15]
-
Headspace Rule: Do not fill containers beyond 90% of their capacity.[14] This headspace allows for vapor expansion with temperature changes, preventing container rupture.
Step 3: Label the Container Correctly
-
Immediate Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.
-
Required Information: The label must include:[13][16]
-
The words "HAZARDOUS WASTE" .
-
The full, unabbreviated chemical name: "this compound" and any other components (e.g., solvents) with their approximate percentages.
-
The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Designation: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[16]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Keep it Closed: Containers must remain tightly capped at all times except when actively adding waste.[13][17] Using a funnel that is left in the opening is a direct violation of this requirement.
Disposal of Empty Containers and Contaminated Materials
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
Protocol for Decontamination (Triple-Rinsing): Because the compound's toxicity profile is not fully known, it is best practice to treat it as you would an acutely hazardous (P-listed) waste.[9][17]
-
First Rinse: Add a small amount of a suitable solvent (one that readily dissolves the compound, like methanol or acetone) to the empty container, equal to about 5-10% of the container's volume.[17]
-
Cap and Agitate: Securely cap the container and swirl or shake it to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinse (now called "rinsate") into the appropriate hazardous liquid waste container.
-
Repeat: Repeat this rinsing process two more times for a total of three rinses.
-
Final Disposal: After the third rinse, the container can be considered decontaminated. Deface or remove the original label, and dispose of it as regular non-hazardous laboratory glass or plastic waste.[17]
Final Disposal Workflow
The ultimate disposal of the hazardous waste is a coordinated effort between laboratory personnel and the institution's Environmental Health and Safety (EHS) department. Researchers are responsible for proper accumulation and labeling; EHS manages the final transport and disposal via a licensed contractor.
Disposal Decision Workflow
Caption: Decision workflow for compliant disposal of chemical waste.
The recommended final disposal method for non-recyclable, organic chemical waste of this nature is high-temperature incineration by a licensed hazardous waste disposal company.[6] This method ensures the complete destruction of the compound, preventing its release into the environment. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer. [17]
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review | MDPI [mdpi.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. capotchem.cn [capotchem.cn]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. needle.tube [needle.tube]
- 11. osha.com [osha.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. ethz.ch [ethz.ch]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. vumc.org [vumc.org]
A Researcher's Guide to the Safe Handling of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
This document provides essential operational guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate (CAS No. 77862-95-4). As a heterocyclic compound analogous to pyridine derivatives, this reagent demands meticulous adherence to safety protocols to mitigate potential risks. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.
Immediate Safety Profile & Hazard Assessment
Based on data from similar chemical structures, this compound should be treated as a substance with the potential for the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin, eye, and respiratory irritation.[1]
-
Flammability: The compound may be flammable and should be kept away from ignition sources.[2]
All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower must be readily accessible.[2]
Personal Protective Equipment (PPE): A Systematic Approach
The selection of PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE, with the underlying causality for each selection explained below.
| Protection Area | Required PPE | Material/Standard | Rationale |
| Hands | Double-gloving recommended | Inner: Nitrile Outer: Thicker, chemical-resistant (Butyl rubber, Neoprene) | Protects against direct skin contact and absorption. Nitrile offers dexterity, while a robust outer glove provides extended chemical resistance.[3][4] |
| Eyes & Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 certified | Goggles protect against splashes and dust; a face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body | Flame-Resistant Laboratory Coat | Nomex or equivalent FR material | Protects skin and personal clothing from spills and splashes. Flame-resistant material is crucial given the potential flammability of pyridine-like compounds. |
| Respiratory | N95 Respirator (minimum) | NIOSH-approved | Required when handling the solid powder outside of a fume hood to prevent inhalation of airborne particles.[5][6] |
| Feet | Closed-toe Shoes | Sturdy, non-permeable material | Protects against spills and falling objects. Open-toed shoes are never permissible in a laboratory setting. |
Expert Rationale for PPE Selection: The principle of "As Low As Reasonably Achievable" (ALARA) exposure dictates a multi-layered PPE strategy. For heterocyclic compounds like this, skin and respiratory routes are primary exposure pathways. Double-gloving is a field-proven technique that minimizes the risk of exposure from a single glove failure. The use of a face shield in addition to goggles is a critical, often overlooked step that provides superior protection against unexpected reactions or splashes.
Operational Plan: From Benchtop to Disposal
Handling and Use:
-
Preparation: Always verify the functionality of the chemical fume hood before starting work.[2]
-
Weighing: Conduct all weighing of the solid compound within the fume hood or a ventilated balance enclosure to minimize the risk of generating airborne dust.
-
Solutions: When preparing solutions, add the solid compound to the solvent slowly to control any potential exothermic reactions.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][3]
Waste Disposal: Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes, pipette tips), must be segregated into a dedicated, labeled hazardous waste container.[7] Do not mix this waste with other chemical streams unless compatibility has been verified.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]
-
Container Integrity: Use only compatible, sealed containers for waste accumulation. Never leave a funnel in the opening of a waste container.[7]
-
Disposal Route: This chemical waste must not be disposed of down the drain.[3] It must be collected and disposed of through a licensed professional waste disposal service.[1] Empty containers that held the compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.
Emergency Protocol: Solid Chemical Spill Response
In the event of a spill, a swift and correct response is critical to containing the hazard. The following workflow outlines the procedural steps for managing a minor solid spill (less than one pound) that can be handled by trained laboratory personnel.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound, CasNo.77862-95-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. 77862-95-4|this compound|BLD Pharm [bldpharm.com]
- 5. 1-Methyl-1H-imidazo(4,5-b)pyridine | C7H7N3 | CID 12299350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kemix.com.au [kemix.com.au]
- 7. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
